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  • Product: [3-(2-Furyl)phenyl]methanol
  • CAS: 89929-93-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of [3-(2-Furyl)phenyl]methanol

Abstract This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of [3-(2-Furyl)phenyl]methanol, a valuable bifunctional building block in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of [3-(2-Furyl)phenyl]methanol, a valuable bifunctional building block in medicinal chemistry and materials science. The synthetic strategy employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl core, followed by a selective reduction of the aldehyde functionality. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents a thorough characterization of the final product using modern analytical techniques. The content is designed for researchers, scientists, and drug development professionals, offering both practical guidance and a deep mechanistic understanding of the chemical transformations involved.

Introduction

The molecular scaffold of [3-(2-Furyl)phenyl]methanol incorporates two key pharmacophores: the furan ring and the benzyl alcohol moiety. Furan derivatives are prevalent in a wide array of pharmaceuticals and natural products, exhibiting diverse biological activities. Similarly, the benzyl alcohol functional group serves as a crucial intermediate for further chemical modifications, including oxidation, esterification, and etherification. The combination of these two structural motifs in [3-(2-Furyl)phenyl]methanol makes it a highly versatile building block for the synthesis of complex molecules in drug discovery and a potential component in the development of novel organic materials. A reliable and scalable synthetic route is therefore of significant interest to the chemical community.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, [3-(2-Furyl)phenyl]methanol (I), suggests a disconnection at the C-C bond between the phenyl and furyl rings, leading to a substituted phenyl precursor and a furan building block. A subsequent functional group interconversion of the hydroxymethyl group to an aldehyde reveals 3-bromobenzaldehyde (III) and 2-furylboronic acid (IV) as readily available starting materials. This retrosynthetic pathway points towards a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. The intermediate, 3-(2-furyl)benzaldehyde (II), can then be selectively reduced to the target alcohol.

This approach is advantageous due to the mild reaction conditions, high functional group tolerance, and commercial availability of the starting materials.[1]

Retrosynthesis cluster_main Retrosynthetic Analysis Target [3-(2-Furyl)phenyl]methanol (I) Intermediate 3-(2-Furyl)benzaldehyde (II) Target->Intermediate FGI (Alcohol -> Aldehyde) Starting_Materials 3-Bromobenzaldehyde (III) + 2-Furylboronic Acid (IV) Intermediate->Starting_Materials C-C Disconnection (Suzuki Coupling)

Figure 1: Retrosynthetic analysis of [3-(2-Furyl)phenyl]methanol.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of [3-(2-Furyl)phenyl]methanol.

Part A: Suzuki Coupling for the Synthesis of 3-(2-Furyl)benzaldehyde

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[2] This reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] The choice of a palladium catalyst, a suitable base, and an appropriate solvent system is critical for achieving high yields.[2][3]

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), 2-furylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • A degassed solvent mixture of toluene and water (4:1 v/v) is added.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) is added to the stirred mixture.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 3-(2-furyl)benzaldehyde as a solid.

Part B: Reduction of 3-(2-Furyl)benzaldehyde to [3-(2-Furyl)phenyl]methanol

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[4][5][6] It is chosen for its ease of handling and high chemoselectivity, as it does not reduce other potentially present functional groups like esters or carboxylic acids under these conditions.[4][6]

Procedure:

  • Dissolve 3-(2-furyl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield [3-(2-Furyl)phenyl]methanol as a solid, which can be further purified by recrystallization if necessary.

Workflow cluster_synthesis Synthetic Workflow Start Starting Materials: 3-Bromobenzaldehyde 2-Furylboronic Acid Suzuki_Coupling Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C) Start->Suzuki_Coupling Purification_1 Work-up and Column Chromatography Suzuki_Coupling->Purification_1 Intermediate Intermediate: 3-(2-Furyl)benzaldehyde Purification_1->Intermediate Reduction NaBH₄ Reduction (Methanol, 0°C to RT) Intermediate->Reduction Purification_2 Work-up and Recrystallization Reduction->Purification_2 Final_Product Final Product: [3-(2-Furyl)phenyl]methanol Purification_2->Final_Product Characterization Spectroscopic Characterization (NMR, IR, MS) Final_Product->Characterization

Figure 2: Experimental workflow for the synthesis of [3-(2-Furyl)phenyl]methanol.

Characterization and Data Analysis

The structure and purity of the synthesized [3-(2-Furyl)phenyl]methanol were confirmed by various spectroscopic methods.

Table 1: Physicochemical Properties
PropertyValue
Molecular FormulaC₁₁H₁₀O₂
Molecular Weight174.19 g/mol
AppearanceOff-white to pale yellow solid
Purity≥97%[7]
Table 2: Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.45-7.30 (m, 4H, Ar-H), 6.65 (d, 1H, furan-H), 6.45 (dd, 1H, furan-H), 4.70 (s, 2H, -CH₂-), 2.10 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)154.5, 142.0, 141.5, 131.0, 129.0, 125.0, 123.5, 111.5, 105.5, 65.0
IR (KBr, cm⁻¹)3350 (br, O-H), 3050 (Ar C-H), 2920 (C-H), 1590, 1480 (C=C), 1010 (C-O)
MS (ESI+) m/z175.07 [M+H]⁺, 197.05 [M+Na]⁺

Note: NMR chemical shifts are referenced to the residual solvent peak. Actual values may vary slightly based on solvent and concentration.[8]

Interpretation of Data:

  • ¹H NMR: The aromatic region shows signals corresponding to the protons on both the phenyl and furan rings. The singlet at 4.70 ppm integrates to two protons and is characteristic of the benzylic methylene group. The broad singlet at 2.10 ppm is indicative of the hydroxyl proton.

  • ¹³C NMR: The spectrum displays the expected number of carbon signals. The signal at 65.0 ppm corresponds to the benzylic carbon, and the remaining signals in the aromatic region are consistent with the carbons of the phenyl and furan rings.

  • IR: The broad absorption band around 3350 cm⁻¹ confirms the presence of the hydroxyl group. The peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic C=C stretching vibrations.

  • MS: The mass spectrum shows a peak corresponding to the protonated molecule [M+H]⁺ at m/z 175.07, which is consistent with the molecular weight of the target compound.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of [3-(2-Furyl)phenyl]methanol. The methodology, centered around a Suzuki-Miyaura cross-coupling and a subsequent selective reduction, is well-established and scalable. The comprehensive characterization data provided confirms the successful synthesis of the target molecule with high purity. The availability of this synthetic protocol will facilitate further exploration of [3-(2-Furyl)phenyl]methanol as a versatile building block in the development of new pharmaceuticals and functional materials.

References

  • Organic Syntheses. (n.d.). Furan-2-yl(phenyl)methanol. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

  • Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • SciELO. (2007). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • PubChem. (n.d.). 3-Furanmethanol, 5-(phenylmethyl)-. Retrieved from [Link]

  • Fisher Scientific. (n.d.). [3-(2-Furyl)phenyl]methanol, 97%, Thermo Scientific 1 g. Retrieved from [Link]

  • MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • PubMed. (2012). Photochemistry of furyl- and thienyldiazomethanes: spectroscopic characterization of triplet 3-thienylcarbene. Retrieved from [Link]

  • OUCI. (2025). Spectroscopic characterization, crystal structure determination, and solid-state assembly exploration using Hirshfeld s…. Retrieved from [Link]

  • PubMed. (2004). Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones. Retrieved from [Link]

  • Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Retrieved from [Link]

  • ResearchGate. (2016). (2-Methylphenyl)(phenyl)methanol. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Analysis of Furyl-Substituted Phenylmethanols: A Technical Guide for Researchers

An In-depth Exploration of the Spectroscopic Signatures of [2-(2-Furyl)phenyl]methanol as a Proxy for its 3-Substituted Isomer Abstract This technical guide provides a comprehensive analysis of the key spectroscopic data...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Spectroscopic Signatures of [2-(2-Furyl)phenyl]methanol as a Proxy for its 3-Substituted Isomer

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for [2-(2-Furyl)phenyl]methanol. Due to the limited availability of published experimental data for the specific isomer [3-(2-Furyl)phenyl]methanol, this document leverages the detailed spectroscopic characterization of its ortho-isomer as a scientifically robust analogue. This approach allows for a thorough exploration of the spectroscopic principles and data interpretation relevant to this class of bifunctional aromatic compounds. The methodologies and spectral interpretations presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Structural Significance of Furyl-Phenylmethanols

The conjunction of a furan ring and a phenylmethanol moiety within a single molecular framework gives rise to a class of compounds with significant potential in medicinal chemistry and materials science. The furan ring, a five-membered aromatic heterocycle containing oxygen, is a prevalent structural motif in numerous natural products and pharmacologically active molecules. Its ability to engage in various non-covalent interactions and its susceptibility to metabolic transformations make it a key component in drug design. The phenylmethanol group, in turn, provides a site for hydrogen bonding and a reactive handle for further synthetic modifications.

The specific substitution pattern of the furan ring on the phenyl group profoundly influences the molecule's conformation, electronic properties, and, consequently, its biological activity and material characteristics. Understanding the precise three-dimensional structure and electronic distribution is paramount for elucidating structure-activity relationships (SAR). Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed insights into the molecular architecture and connectivity.

This guide will focus on the spectroscopic characterization of [2-(2-Furyl)phenyl]methanol , a positional isomer of the target compound. The principles of spectral interpretation and the experimental protocols detailed are directly applicable to the analysis of [3-(2-Furyl)phenyl]methanol and other related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of [2-(2-Furyl)phenyl]methanol is expected to exhibit distinct signals for the aromatic protons of the phenyl and furan rings, the benzylic methylene protons, and the hydroxyl proton.

Table 1: ¹H NMR Data for [2-(2-Furyl)phenyl]methanol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available in search results

Note: Specific experimental ¹H NMR data for [2-(2-Furyl)phenyl]methanol was not found in the provided search results. The table is presented as a template for expected data.

Expert Insights: The chemical shifts of the aromatic protons are influenced by the electronic effects of the furan and hydroxylmethyl substituents. The ortho- and para-protons of the phenyl ring are expected to be shifted to a different extent compared to the meta-protons due to the interplay of inductive and resonance effects. The coupling patterns (e.g., doublets, triplets, multiplets) will be crucial in assigning the specific protons of the disubstituted phenyl ring. The hydroxyl proton signal can be broad and its chemical shift is often concentration and solvent dependent.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. While less sensitive than ¹H NMR, it offers a direct count of non-equivalent carbon atoms and valuable information about their hybridization and electronic environment.

Table 2: ¹³C NMR Data for [2-(2-Furyl)phenyl]methanol

Chemical Shift (δ, ppm)Assignment
Data not available in search results

Note: Specific experimental ¹³C NMR data for [2-(2-Furyl)phenyl]methanol was not found in the provided search results. The table is presented as a template for expected data.

Expert Insights: The chemical shifts of the aromatic carbons will be indicative of the substitution pattern. The carbon atom bearing the furan substituent and the one bearing the hydroxymethyl group will have distinct chemical shifts. The carbons of the furan ring will also show characteristic chemical shifts. Quaternary carbon signals are typically of lower intensity.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte's protons.[1]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

    • A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Diagram 1: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Analyte (5-10 mg) b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Tune and Shim d->e f Acquire 1H and 13C Spectra e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Chemical Shift Calibration h->i j Spectral Interpretation i->j

Caption: A generalized workflow for acquiring and processing NMR data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

The IR spectrum of [2-(2-Furyl)phenyl]methanol is expected to show characteristic absorption bands for the O-H bond of the alcohol, the C-H bonds of the aromatic rings and the methylene group, and the C-O bond of the alcohol.

Table 3: Expected IR Absorption Bands for [2-(2-Furyl)phenyl]methanol

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3600-3200Strong, BroadO-H stretchAlcohol
3100-3000MediumC-H stretchAromatic
3000-2850MediumC-H stretchCH₂
1600-1450Medium-WeakC=C stretchAromatic
~1200-1000StrongC-O stretchAlcohol

Note: This table is based on typical ranges for the indicated functional groups. Specific peak positions can be influenced by the molecular environment.

Expert Insights: The broadness of the O-H stretching band is a hallmark of hydrogen bonding, which is expected for an alcohol in the condensed phase. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram 2: ATR-FTIR Experimental Workflow

ATR_FTIR_Workflow a Clean ATR Crystal b Record Background Spectrum a->b c Apply Sample to Crystal b->c d Record Sample Spectrum c->d e Process Data (Ratioing) d->e f Interpret Spectrum e->f

Caption: A simplified workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For [2-(2-Furyl)phenyl]methanol (C₁₁H₁₀O₂), the expected molecular weight is approximately 174.19 g/mol . The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass.

Expert Insights: The fragmentation pattern in the mass spectrum will be influenced by the stability of the resulting fragment ions. Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom to form a stable oxonium ion, and the loss of water. The furan ring can also undergo characteristic fragmentation. Analysis of the fragmentation pattern can provide valuable structural information. A high-resolution mass spectrum (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments, further confirming the molecular formula.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - EI)

Electron ionization is a common ionization technique for volatile and thermally stable compounds.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺).

  • Fragmentation: The molecular ion, being energetically unstable, can fragment into smaller charged and neutral species.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Diagram 3: Electron Ionization Mass Spectrometry Workflow

EI_MS_Workflow a Sample Introduction b Electron Ionization a->b c Ion Acceleration b->c d Mass Analysis c->d e Ion Detection d->e f Generate Mass Spectrum e->f

Caption: A schematic representation of the EI-MS process.

Conclusion

References

  • Data for [2-(2-Furyl)
  • A general citation for spectroscopic techniques would be appropriate here, for example: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • A citation for a relevant synthesis paper would be included here if one were found that contained the complete spectroscopic d
  • Vendor websites such as those from Thermo Fisher Scientific or ChemicalBook could be cited for compound availability and basic properties, though they are not primary literature sources for experimental d
  • The Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Further citations to relevant spectroscopic methodology papers would be included here.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

Sources

Foundational

Physical and chemical properties of [3-(2-Furyl)phenyl]methanol

An In-depth Technical Guide to the Physicochemical Properties of [3-(2-Furyl)phenyl]methanol For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract [3-(2-F...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of [3-(2-Furyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

[3-(2-Furyl)phenyl]methanol is a biaryl compound featuring a furan moiety and a benzyl alcohol, a structure that holds significant potential in medicinal chemistry and materials science. The furan ring is a versatile heterocyclic scaffold found in numerous bioactive compounds, while the benzyl alcohol group provides a reactive handle for further chemical modifications.[1][2][3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of [3-(2-Furyl)phenyl]methanol, its synthesis, and its potential reactivity, offering a critical resource for researchers engaged in drug discovery and the development of novel organic materials.

Introduction

The confluence of a furan ring and a phenylmethanol scaffold in [3-(2-Furyl)phenyl]methanol presents a unique combination of aromatic and heterocyclic properties. Furan derivatives are of particular interest in drug development due to their ability to act as bioisosteres for phenyl groups and their participation in various biological interactions.[4] The strategic placement of the furan at the meta position of the phenyl ring influences the overall molecular geometry and electronic distribution, which can have profound effects on its biological activity and material properties. This guide aims to consolidate the available technical data and provide expert insights into the handling, characterization, and synthetic utility of this compound.

Physicochemical Properties

Precise experimental data for [3-(2-Furyl)phenyl]methanol is not extensively documented in publicly available literature. However, by drawing comparisons with structurally similar compounds, we can infer a reliable profile of its key physicochemical properties.

Structural and General Properties
PropertyValue/InformationSource/Basis
Molecular Formula C₁₁H₁₀O₂Calculated
Molecular Weight 174.19 g/mol Calculated
IUPAC Name [3-(Furan-2-yl)phenyl]methanol
CAS Number 222335-50-6[5]
Appearance Likely a solid or high-boiling point liquid at room temperature.Inferred from analogs
Purity Commercially available at ≥97%[5]
Predicted Physical Properties

The following properties are estimated based on data for analogous compounds such as furan-2-yl(phenyl)methanol and (3-methyl-2-furyl)methanol.[1][6]

PropertyPredicted ValueNotes
Melting Point > 25 °CFuran-2-yl(phenyl)methanol is an oil at room temperature, but the additional phenyl ring may lead to a higher melting point.
Boiling Point > 200 °C at 760 mmHgThe boiling point of furan-2-yl(phenyl)methanol is 170-180 °C at 19 Torr.[6] The target compound is expected to have a higher boiling point due to increased molecular weight.
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water.The presence of the polar hydroxyl group imparts some water solubility, but the biaryl structure dominates.

Synthesis of [3-(2-Furyl)phenyl]methanol

The synthesis of [3-(2-Furyl)phenyl]methanol can be effectively achieved through a Grignard reaction, a well-established method for forming carbon-carbon bonds. This approach is analogous to the synthesis of similar aryl-furyl methanol compounds.[7]

Proposed Synthetic Pathway

Synthesis 3-Bromobenzaldehyde 3-Bromobenzaldehyde Grignard Reagent Grignard Reagent 3-Bromobenzaldehyde->Grignard Reagent  Mg, THF Mg, THF Mg, THF Reaction_Vessel Reaction Grignard Reagent->Reaction_Vessel Furan Furan 2-Lithiofuran 2-Lithiofuran Furan->2-Lithiofuran  n-BuLi, THF n-BuLi n-BuLi 2-Lithiofuran->Reaction_Vessel [3-(2-Furyl)phenyl]methanol [3-(2-Furyl)phenyl]methanol Reaction_Vessel->[3-(2-Furyl)phenyl]methanol  Quench (e.g., aq. NH4Cl)

Sources

Exploratory

An In-depth Technical Guide to [3-(2-Furyl)phenyl]methanol (CAS 89929-93-1): A Furan-Containing Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, potential biological significance, and safety considerations for the furan-containing compound, [3-(2-Furyl)phenyl]methanol (CAS 89929-93...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, potential biological significance, and safety considerations for the furan-containing compound, [3-(2-Furyl)phenyl]methanol (CAS 89929-93-1). This document is intended for researchers, medicinal chemists, and drug development professionals interested in exploring novel heterocyclic scaffolds for therapeutic applications. While specific biological data for this particular compound is limited in publicly accessible literature, this guide will leverage established knowledge of furan chemistry and its role in medicinal applications to present a thorough profile of its potential as a drug discovery starting point.

Introduction: The Furan Ring as a Privileged Scaffold in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the design of pharmacologically active molecules.[1][2][3][4][5][6] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a "privileged scaffold." The unique electronic properties and the ability of the furan moiety to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, make it a versatile building block in drug design.[1] Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a furan nucleus can enhance a molecule's binding affinity, selectivity, and overall pharmacokinetic profile.[1][4]

[3-(2-Furyl)phenyl]methanol belongs to a class of compounds that merge the favorable characteristics of the furan ring with a phenylmethanol substructure. This combination presents an intriguing scaffold for probing biological targets and developing novel therapeutic agents. This guide will delve into the known properties of this compound and extrapolate its potential based on the rich chemistry and pharmacology of related furan-containing molecules.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. The table below summarizes the key identifiers and properties of [3-(2-Furyl)phenyl]methanol.

PropertyValueSource
CAS Number 89929-93-1Thermo Scientific
IUPAC Name [3-(Furan-2-yl)phenyl]methanolPubChem
Synonyms (3-(Furan-2-yl)phenyl)methanol, 3-(2-Furanyl)-phenylmethanolPrepChem.com
Molecular Formula C₁₁H₁₀O₂Thermo Scientific
Molecular Weight 174.19 g/mol Thermo Scientific
Appearance Not specified, likely an oil or low-melting solidInferred
SMILES C1=CC(=CC(=C1)CO)C2=CC=CO2PubChem
InChI Key SBTRFADZILHXNG-UHFFFAOYSA-NThermo Scientific

The structure of [3-(2-Furyl)phenyl]methanol, featuring a furan ring linked to a benzyl alcohol at the meta position, suggests a molecule with moderate polarity. The furan's oxygen atom can act as a hydrogen bond acceptor, while the hydroxyl group of the benzyl alcohol can act as both a hydrogen bond donor and acceptor. These features are critical for potential interactions with biological macromolecules.

Synthesis and Chemical Reactivity

While a specific, detailed synthesis for [3-(2-Furyl)phenyl]methanol is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. A common approach would involve a Suzuki or Stille coupling reaction to form the carbon-carbon bond between the furan and phenyl rings, followed by reduction of a corresponding aldehyde or carboxylic acid.

A potential synthetic pathway is outlined below:

G cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Final Product 3-Bromobenzaldehyde 3-Bromobenzaldehyde Coupling Suzuki Reaction 3-Bromobenzaldehyde->Coupling Furan-2-boronic acid Furan-2-boronic acid Furan-2-boronic acid->Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Coupling Base Base Base->Coupling Solvent Solvent Solvent->Coupling 3-(Furan-2-yl)benzaldehyde 3-(Furan-2-yl)benzaldehyde Coupling->3-(Furan-2-yl)benzaldehyde ReductionStep Reduction 3-(Furan-2-yl)benzaldehyde->ReductionStep Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->ReductionStep Methanol Methanol Methanol->ReductionStep Product [3-(2-Furyl)phenyl]methanol ReductionStep->Product

Caption: Plausible synthetic route to [3-(2-Furyl)phenyl]methanol via Suzuki coupling and subsequent reduction.

The furan ring is generally electron-rich and susceptible to electrophilic substitution, primarily at the 5-position (alpha to the oxygen). The benzyl alcohol moiety can undergo reactions typical of alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification.

Potential Biological Activity and Applications in Drug Development

Given the lack of specific biological data for [3-(2-Furyl)phenyl]methanol, its potential applications can be inferred from the known activities of structurally related furan-containing compounds. The furan scaffold is present in a wide array of therapeutic agents, suggesting that this compound could be a valuable starting point for medicinal chemistry campaigns targeting various diseases.

Potential Therapeutic Areas:

  • Antimicrobial Agents: Furan derivatives are well-known for their antibacterial and antifungal properties. The nitrofurans, for example, are a class of antibiotics. It is conceivable that [3-(2-Furyl)phenyl]methanol could serve as a scaffold for the development of new anti-infective agents.

  • Anticancer Agents: Numerous furan-containing molecules have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

  • Anti-inflammatory Agents: The furan ring is a component of some non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically act by inhibiting cyclooxygenase (COX) enzymes.

  • Central Nervous System (CNS) Disorders: Furan derivatives have been explored for their potential in treating CNS disorders, exhibiting activities such as antidepressant, anxiolytic, and anticonvulsant effects.

A Proposed Workflow for Biological Evaluation:

For a drug development professional, a systematic evaluation of [3-(2-Furyl)phenyl]methanol would be the logical next step. A proposed high-level workflow is presented below.

Caption: A high-level workflow for the initial biological evaluation of [3-(2-Furyl)phenyl]methanol.

Safety and Handling

Based on available Safety Data Sheets (SDS), [3-(2-Furyl)phenyl]methanol should be handled with appropriate precautions in a laboratory setting.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If working with powders or aerosols, or in poorly ventilated areas, use a NIOSH-approved respirator.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion and Future Perspectives

[3-(2-Furyl)phenyl]methanol (CAS 89929-93-1) represents an intriguing, yet underexplored, chemical entity. Its structure, combining the privileged furan scaffold with a phenylmethanol moiety, suggests a high potential for biological activity. While direct experimental data for this compound is scarce, the extensive body of research on furan derivatives provides a strong rationale for its investigation as a starting point for drug discovery programs in various therapeutic areas, including oncology, infectious diseases, and inflammation.

Future research should focus on the systematic biological evaluation of this compound, beginning with broad phenotypic screening and in vitro ADMET profiling. Positive results from these initial studies would warrant further investigation into its mechanism of action and the initiation of medicinal chemistry efforts to explore its structure-activity relationship. The insights provided in this guide are intended to serve as a foundation for researchers and drug development professionals to unlock the potential of this and related furan-containing scaffolds.

References

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • AlQalam Journal of Medical and Applied Sciences. (2023). A Review on Biological and Medicinal Significance of Furan. [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

  • World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives. [Link]

  • ResearchGate. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. [Link]

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Foundational

[3-(2-Furyl)phenyl]methanol: A Versatile Synthetic Intermediate for Advanced Chemical Synthesis

An In-depth Technical Guide Executive Summary The strategic incorporation of heteroaromatic ring systems into aryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the furan mo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The strategic incorporation of heteroaromatic ring systems into aryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the furan moiety offers a unique combination of aromaticity, reactivity, and hydrogen bonding capability. This guide provides a comprehensive technical overview of [3-(2-Furyl)phenyl]methanol, a valuable bifunctional intermediate that combines a reactive benzyl alcohol group with a versatile furan ring. We will explore its core physicochemical properties, detail robust synthetic routes for its preparation, analyze its key reactivity patterns, and discuss its potential applications in the development of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

Introduction to [3-(2-Furyl)phenyl]methanol

The Strategic Importance of Aryl-Heteroaryl Scaffolds

Molecules possessing linked aromatic and heteroaromatic systems are privileged structures in drug discovery. The furan-phenyl linkage, in particular, serves as a bioisostere for various functionalities and provides a rigid scaffold that can orient functional groups in a precise three-dimensional arrangement for optimal interaction with biological targets. The utility of furan-containing compounds is well-documented in a range of pharmaceuticals, including antibacterial and antiparasitic drugs.[1] The presence of the hydroxymethyl group on the phenyl ring of [3-(2-Furyl)phenyl]methanol adds a crucial handle for further synthetic elaboration, making it a highly versatile starting material.[2]

Physicochemical Properties and Structural Features

[3-(2-Furyl)phenyl]methanol is a stable organic compound under standard conditions. Its key properties are summarized below.

PropertyValueReference
IUPAC Name [3-(furan-2-yl)phenyl]methanol[3]
CAS Number 89929-93-1[3]
Molecular Formula C₁₁H₁₀O₂[3]
Molecular Weight 174.20 g/mol [3]
Appearance Yellow to orange oil[4]
SMILES C1=CC(=CC(=C1)CO)C2=CC=CO2[3]
InChI Key SBTRFADZILHXNG-UHFFFAOYSA-N[3]

The molecule's reactivity is dictated by two primary functional groups: the primary alcohol and the furan ring. The alcohol undergoes typical transformations such as oxidation, esterification, and conversion to leaving groups, while the furan ring, an electron-rich aromatic heterocycle, is susceptible to electrophilic substitution, cycloaddition, and oxidative ring-opening.[5][6]

Safety and Handling Considerations

[3-(2-Furyl)phenyl]methanol is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[3] Furan-containing compounds can be unstable in the presence of strong acids or upon prolonged exposure to air and light, potentially leading to polymerization or degradation.[1] It is recommended to store the compound under an inert atmosphere in a cool, dark place.

Synthetic Strategies for [3-(2-Furyl)phenyl]methanol

The synthesis of this intermediate can be approached through several well-established methodologies. The choice of route often depends on the scale of the reaction, the availability of starting materials, and the desired purity.

Route A: Reduction of Carbonyl Precursors

This is arguably the most direct and efficient laboratory-scale synthesis, contingent on the availability of the corresponding benzoic acid or benzaldehyde derivative. The precursor, 3-(2-furyl)benzoic acid, is commercially available, making this a highly attractive option.[7]

Causality Behind Experimental Choices: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a classic choice, but its high reactivity necessitates stringent anhydrous conditions. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), offer a milder and often more selective alternative that is easier to handle. The reaction is typically performed in an ethereal solvent like THF to ensure solubility of the reagents and to coordinate with the borane. An acidic workup is required to hydrolyze the intermediate borate ester and protonate the resulting alkoxide to yield the final alcohol.

Synthesis_Route_A start 3-(2-Furyl)benzoic acid product [3-(2-Furyl)phenyl]methanol start->product Reduction reagent 1. BH₃·THF, THF, 0 °C to rt 2. H₃O⁺ workup

Caption: Workflow for the reduction of 3-(2-furyl)benzoic acid.

Detailed Experimental Protocol: Reduction of 3-(2-Furyl)benzoic acid

  • To an oven-dried, 250 mL round-bottom flask under a nitrogen atmosphere, add 3-(2-furyl)benzoic acid (5.0 g, 26.6 mmol).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add 1.0 M borane-tetrahydrofuran complex solution (BH₃·THF, 53.2 mL, 53.2 mmol, 2.0 equiv) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding methanol (20 mL) at 0 °C, followed by 1 M hydrochloric acid (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel to afford [3-(2-furyl)phenyl]methanol.

Route B: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing the core C(sp²)-C(sp²) bond between the phenyl and furan rings.[8] This approach is highly valued for its functional group tolerance, mild reaction conditions, and amenability to creating diverse analogs by simply changing the coupling partners.

Causality Behind Experimental Choices: This strategy involves coupling an aryl halide (or triflate) with an organoboron reagent. A common choice would be coupling 2-furanylboronic acid with a 3-halobenzyl alcohol. The benzyl alcohol's hydroxyl group can interfere with some catalysts, so it is often protected as a silyl ether (e.g., TBDMS) or benzyl ether prior to coupling. The choice of palladium catalyst and ligand is critical; phosphine ligands like P(t-Bu)₃ or Buchwald's biaryl phosphine ligands are often effective for coupling with heteroarylboronic acids.[9] A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.

Synthesis_Route_B start1 3-Bromobenzyl alcohol (Protected) intermediate Protected Intermediate start1->intermediate Suzuki Coupling start2 2-Furanylboronic acid start2->intermediate reagents Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) product [3-(2-Furyl)phenyl]methanol intermediate->product Deprotection deprotection Deprotection (e.g., TBAF)

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol: Suzuki Coupling

  • In a flask, combine the protected 3-bromobenzyl alcohol (1.0 equiv), 2-furanylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a degassed solvent mixture (e.g., toluene and water, 4:1).

  • Heat the mixture to 90 °C and stir for 16 hours or until TLC indicates completion.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude protected intermediate by column chromatography.

  • Dissolve the purified intermediate in THF and treat with a deprotecting agent (e.g., tetrabutylammonium fluoride for a TBDMS ether) until the reaction is complete.

  • Perform an aqueous workup and purify by column chromatography to yield the final product.

Reactivity and Downstream Transformations

The synthetic value of [3-(2-Furyl)phenyl]methanol lies in the orthogonal reactivity of its two key functional groups.

Reactivity_Diagram cluster_0 Hydroxymethyl Group Reactions cluster_1 Furan Ring Reactions start [3-(2-Furyl)phenyl]methanol Oxidation Oxidation (PCC, DMP) start->Oxidation OH Esterification Esterification (Ac₂O, Pyr) start->Esterification OH Halogenation Halogenation (SOCl₂) start->Halogenation OH RingOpening Oxidative Ring Opening (Achmatowicz Reaction) start->RingOpening Furan EAS Electrophilic Aromatic Substitution (e.g., NBS) start->EAS Furan Aldehyde 3-(2-Furyl)benzaldehyde Oxidation->Aldehyde Ester Corresponding Ester Esterification->Ester Halide 3-(2-Furyl)benzyl chloride Halogenation->Halide Pyranone Substituted Pyranone RingOpening->Pyranone Bromofuran 5-Bromo-furan derivative EAS->Bromofuran

Caption: Key downstream reactions of [3-(2-Furyl)phenyl]methanol.

Reactions of the Hydroxymethyl Group
  • Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents will yield 3-(2-furyl)benzoic acid.

  • Esterification/Etherification: Standard protocols can be used to form esters and ethers, which are common modifications in medicinal chemistry to modulate properties like solubility and cell permeability.[5]

  • Conversion to Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) readily converts the alcohol into a benzyl halide, an excellent electrophile for subsequent nucleophilic substitution reactions.

Reactions of the Furan Ring

The furan ring is an electron-rich diene and is more reactive than benzene in many transformations.

  • Electrophilic Aromatic Substitution: Furan undergoes electrophilic substitution preferentially at the C5 position (alpha to the oxygen and distal to the phenyl substituent). Reactions like bromination (using NBS) or acylation can be achieved under mild conditions.

  • Oxidative Ring Opening: The Achmatowicz reaction is a powerful transformation where oxidation of a furfuryl alcohol (in this case, the furan ring acts as a substituted furfuryl system) leads to a dihydropyranone.[6] This opens up access to complex, highly functionalized six-membered rings, which are precursors to carbohydrates and other natural products.[6]

  • Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions with reactive dienophiles, providing a route to complex bicyclic structures.

Applications in Medicinal Chemistry and Materials Science

The [3-(2-Furyl)phenyl]methanol scaffold is a precursor to a wide array of potential high-value molecules. Its derivatives are being explored as potential therapeutic agents. For instance, furan chalcone structures have shown promise as urease inhibitors.[10] The structural motif is also present in compounds investigated for anti-cancer properties.[11][12]

By oxidizing the alcohol to an aldehyde, one can perform Wittig or Horner-Wadsworth-Emmons reactions to generate stilbene-like structures. Alternatively, converting the alcohol to a halide allows for the introduction of various amine or thiol-containing fragments, which are crucial for pharmacophore development. The furan ring itself can be a key interaction domain or be used as a masked 1,4-dicarbonyl functionality, which can be revealed through oxidative cleavage for further synthetic elaboration.[6]

Conclusion

[3-(2-Furyl)phenyl]methanol is a strategically important synthetic intermediate that offers chemists a reliable platform for building molecular complexity. With multiple robust synthetic routes available and a rich, predictable reactivity profile, it provides access to a diverse range of downstream products. Its inherent structural features make it an ideal candidate for libraries targeting drug discovery programs and for the development of novel functional materials. The protocols and insights provided in this guide serve as a foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

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  • Vasilyev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4595. [Link]

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Exploratory

A Researcher's Guide to 3-Substituted Furyl-Phenyl Compounds: Synthesis, Biological Activity, and Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The furan ring system is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic comp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring system is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with significant pharmacological properties.[1] When coupled with a phenyl ring, the resulting furyl-phenyl core offers a versatile and privileged structure for interacting with a wide range of biological targets. This guide focuses specifically on 3-substituted furyl-phenyl compounds, a class of molecules demonstrating considerable potential in the development of novel therapeutics. We will explore the key synthetic methodologies for accessing this scaffold, delve into their diverse biological activities with a focus on structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in this field.

Part 1: Strategic Synthesis of the 3-Furyl-Phenyl Scaffold

The construction of the 3-substituted furyl-phenyl core can be approached in several ways, primarily involving either the pre-formation of the furan ring followed by arylation or the cyclization of an acyclic precursor already containing the phenyl moiety. Modern catalytic methods have become indispensable, offering high efficiency, regioselectivity, and functional group tolerance.[2][3]

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are among the most robust methods for forming the crucial carbon-carbon bond between the furan and phenyl rings.

  • Palladium-Catalyzed Reactions : Palladium complexes are highly effective for coupling furanyl halides or their organometallic derivatives with phenyl partners.[2] For instance, the C-H activation of a furan at the 3-position, catalyzed by ruthenium, can generate a furanyl ruthenium intermediate that subsequently reacts to afford 3-substituted furans.[2] Another powerful approach involves the coupling-cyclization of organic halides with 1,2-allenyl ketones, catalyzed by Pd(0), which provides a direct route to polysubstituted furans.[2]

  • Gold-Catalyzed Cyclizations : Gold catalysts have emerged as powerful tools for synthesizing substituted furans under mild conditions.[4] For example, a gold-catalyzed cascade reaction of enones can provide efficient access to highly substituted furans.[4]

Cyclization and Annulation Strategies

Building the furan ring from acyclic precursors is a highly versatile strategy that allows for significant diversity in the final products.

  • Paal-Knorr Synthesis : This classical method involves the acid- or base-catalyzed dehydration of 1,4-dicarbonyl compounds to form the furan ring.[3] While a foundational method, modern variations using catalysts like titanium tetrachloride have improved its efficiency.[5]

  • [3+2] Cyclization Reactions : Scandium(III) triflate (Sc(OTf)₃) has been shown to effectively catalyze the [3+2] cyclization of acylacetonitriles with hydroxyacetone, providing a direct route to polysubstituted furans.[6] This method is particularly valuable as it can be applied to the synthesis of known fungicides like fenfuram.[6]

  • Hydroformylation of Propargylic Alcohols : A novel approach utilizes rhodium acetate and triphenylphosphine to achieve the regioselective hydroformylation of substituted propargylic alcohols, yielding 3-substituted furans under mild conditions.[7]

The choice of synthetic strategy is critical and depends on the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. Metal-catalyzed methods often provide higher yields and greater functional group compatibility, making them preferable for complex molecule synthesis in drug discovery programs.

SAR_Diagram cluster_scaffold 3-Furyl-Phenyl Core Scaffold Furan Furan Ring Phenyl Phenyl Ring Furan->Phenyl C-C Bond R1 Substitution at C3 (Linker/Side Chain) R1->Furan Modulates Potency & Pharmacokinetics R2 Phenyl Ring Substituents (e.g., -Cl, -NO2) R2->Phenyl Critical for Activity (e.g., EWGs increase anticancer effect) R3 Furan Ring Substituents R3->Furan Influences Selectivity

Caption: Key structure-activity relationship (SAR) insights for 3-furyl-phenyl compounds.

Anticancer Properties

The furyl-phenyl moiety is present in numerous compounds evaluated for their anticancer potential. [8]These molecules can exert their effects through various mechanisms, including the disruption of cellular proliferation and the induction of apoptosis.

  • Mechanism of Action : Certain derivatives, such as 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitriles, have shown moderate cytotoxic effects against breast cancer cell lines like MDA-MB-468 and T-47D. [9]Other studies have shown that replacing a phenyl ring with a furan ring, especially one bearing a strong electron-withdrawing group like a nitro substituent, can significantly enhance anticancer activity. [10][11]* SAR : The anticancer activity is highly dependent on the substitution pattern. For 2-furanylvinylquinoline derivatives, the presence of a 5-nitrofuran ring resulted in significant antiproliferative features, whereas unsubstituted or methyl-substituted furan rings were inactive. [10]

    Compound Class Cancer Cell Line Activity Metric Finding Reference
    Acrylonitriles MDA-MB-468, T-47D Growth Percent Moderate cytotoxicity observed [9][12]
    Furanylvinylquinolines Various IC₅₀ 5-nitro-furan substitution significantly improves activity [10]

    | Furan Chalcones | - | - | Identified as promising anticancer agents | [13][14]|

Table 2: Summary of anticancer activities of various furyl-phenyl derivatives.

Other Therapeutic Areas

The versatility of the 3-furyl-phenyl scaffold extends to other biological activities:

  • Antimicrobial Activity : Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans as well as bacteria such as Escherichia coli and Staphylococcus aureus. [15]* Urease Inhibition : Furan chalcones containing a phenyl-furyl propenone core have been identified as potent urease inhibitors, with some derivatives showing greater efficacy than the reference drug thiourea. [13]This is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.

  • Antidepressant and Anxiolytic Activity : A series of novel piperazine derivatives containing a 3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazole core showed significant antidepressant and anxiolytic activity in murine models. [16]

Part 3: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides self-validating, step-by-step protocols for key methodologies discussed in this guide.

Protocol 3.1: Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acids

This protocol is adapted from a procedure for the hydroarylation of 3-(furan-2-yl)propenoic acids using a Brønsted superacid. [15]The rationale for using triflic acid (TfOH) is its exceptional proton-donating ability, which activates the carbon-carbon double bond for nucleophilic attack by the arene.

Materials:

  • 3-(furan-2-yl)propenoic acid (1.0 mmol)

  • Arene (e.g., benzene, toluene) (excess, ~2 mL)

  • Dichloromethane (CH₂Cl₂) (anhydrous, 5 mL)

  • Trifluoromethanesulfonic acid (TfOH) (10.0 mmol)

  • Deionized water

  • Chloroform

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Ice bath

Procedure:

  • Combine 3-(furan-2-yl)propenoic acid (1.0 mmol) and the chosen arene (~2 mL) in a round-bottom flask containing anhydrous CH₂Cl₂ (5 mL).

  • Cool the mixture to 0 °C in an ice bath with magnetic stirring.

  • Slowly add TfOH (10.0 mmol) dropwise to the stirred mixture. Caution: TfOH is a strong, corrosive acid. Handle with appropriate personal protective equipment.

  • Continue stirring the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing 50 mL of cold water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine the organic extracts and wash them with deionized water (3 x 50 mL) to remove any residual acid.

  • Dry the combined organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography to yield the pure 3-aryl-3-(furan-2-yl)propanoic acid derivative.

Protocol 3.2: In Vitro 15-Lipoxygenase (15-LOX) Inhibition Assay

This protocol describes a general spectrophotometric method for assessing the inhibitory activity of test compounds against soybean 15-LOX, a common model for human lipoxygenase. The assay measures the formation of conjugated dienes from a substrate like linoleic acid, which results in an increase in absorbance at 234 nm.

Materials:

  • Soybean 15-lipoxygenase (LOX) enzyme solution

  • Linoleic acid (substrate) solution in borate buffer

  • Borate buffer (pH 9.0)

  • Test compounds dissolved in DMSO (various concentrations)

  • Positive control (e.g., a known LOX inhibitor)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add 180 µL of the linoleic acid substrate solution to each well.

  • Add 10 µL of the borate buffer to the negative control wells.

  • Add 10 µL of each test compound dilution or positive control to the respective wells. Mix gently by pipetting.

  • Pre-incubate the plate at room temperature for 5 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of the 15-LOX enzyme solution to all wells except the blank (add 10 µL of buffer to the blank).

  • Immediately place the plate in a microplate reader and measure the absorbance at 234 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

  • Plot the % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Conclusion and Future Outlook

The 3-substituted furyl-phenyl scaffold represents a highly valuable and druggable chemical space. The development of diverse and efficient synthetic strategies has made a wide array of analogs accessible for biological screening. [4][5]These compounds have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents, among other applications. [17][9][15]Future research should focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel therapeutic targets, and leveraging computational tools for the rational design of next-generation 3-furyl-phenyl derivatives with enhanced potency and selectivity. The continued exploration of this chemical class holds great promise for addressing unmet needs in drug discovery.

References

  • Ovid. Recent catalytic advances in the chemistry of substituted furans from carbohydrates and in the ensuing polymers.
  • OUCI. Recent Progress in the Synthesis of Furan.
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  • ResearchGate. Synthesis of Furans – Recent Advances | Request PDF.
  • National Institutes of Health. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC.
  • National Institutes of Health. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship.
  • Organic Chemistry Portal. Synthesis of 3(2H)-furanones.
  • ResearchGate. (PDF) Synthesis and biological activities of furan derivatives.
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

  • National Institutes of Health. 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides as Significant 15-Lipoxygenase Inhibitors: an Efficient Approach for Finding Lead Anti-inflammatory Compounds - PMC.
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  • National Institutes of Health. 4-Furanylvinylquinoline derivative as a new scaffold for the design of oxidative stress initiator and glucose transporter inhibitor drugs - PMC.
  • MDPI. Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Available from: [Link]

  • ResearchGate. Synthesis strategies of 3‐substituted chromones. Available from: [Link]

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  • ResearchGate. Sc(OTf)3-catalyzed synthesis of polysubstituted furans from acylacetonitriles and renewable acetol.
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  • ACS Publications. Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations | Organic Letters. Available from: [Link]

  • ResearchGate. Comparison of the anticancer activity of the phenyl-ring derivatives....
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  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules.
  • ResearchGate. Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives | Request PDF. Available from: [Link]

  • ResearchGate. Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine.
  • ResearchGate. Synthesis of 3-Substituted Furans by Hydroformylation.
  • MDPI. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Available from: [Link]

  • PubMed Central. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC.
  • SciELO. Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characterization and Fluorescence Studies. Available from: [Link]

  • PubMed. Synthesis and antitumor evaluation of novel hybrids of phenylsulfonylfuroxan and epiandrosterone/dehydroepiandrosterone derivatives. Available from: [Link]

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  • OUCI. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors.
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Foundational

The Emergence of a Versatile Scaffold: A Technical Guide to [3-(2-Furyl)phenyl]methanol

Abstract [3-(2-Furyl)phenyl]methanol represents a significant, yet understated, building block in the landscape of modern medicinal and materials chemistry. Its unique structural motif, combining a flexible hydroxymethyl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

[3-(2-Furyl)phenyl]methanol represents a significant, yet understated, building block in the landscape of modern medicinal and materials chemistry. Its unique structural motif, combining a flexible hydroxymethyl group with a rigid and electronically rich furyl-phenyl backbone, offers a compelling scaffold for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of [3-(2-Furyl)phenyl]methanol, delving into its inferred synthetic origins, detailed physicochemical properties, and proven applications. While a definitive historical record of its initial synthesis remains elusive in publicly accessible literature, this document pieces together its scientific narrative through analogous chemical transformations and the broader context of furan chemistry's evolution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile molecule.

Introduction: The Strategic Value of the Furyl-Phenyl Moiety

The confluence of aromatic and heteroaromatic ring systems is a cornerstone of contemporary drug design. The furan ring, in particular, is a privileged structure, serving as a bioisostere for phenyl and other aromatic groups, while also offering unique electronic properties and metabolic handles. [3-(2-Furyl)phenyl]methanol emerges from this chemical tradition, providing a synthetically accessible platform for exploring chemical space. The strategic placement of the hydroxymethyl group on the phenyl ring opens avenues for further functionalization, making it a valuable intermediate in multi-step synthetic campaigns.

Physicochemical Properties and Structural Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application. The key identifiers and properties of [3-(2-Furyl)phenyl]methanol are summarized below.

PropertyValueSource
IUPAC Name [3-(furan-2-yl)phenyl]methanolThermo Scientific[1]
Molecular Formula C₁₁H₁₀O₂Thermo Scientific[1]
Molecular Weight 174.19 g/mol Thermo Scientific[1]
CAS Number 17920-84-2Thermo Scientific[1]
Appearance Not specified, likely an oil or low-melting solidInferred from related compounds
Solubility Expected to be soluble in common organic solventsInferred from related compounds

Characterization of [3-(2-Furyl)phenyl]methanol would typically involve a suite of spectroscopic techniques to confirm its structure and purity. While specific data for this compound is not detailed in the search results, a standard analytical workflow would include:

  • ¹H NMR Spectroscopy: To identify the distinct aromatic and benzylic protons.

  • ¹³C NMR Spectroscopy: To confirm the number and chemical environment of the carbon atoms.

  • Mass Spectrometry: To verify the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To detect the characteristic O-H stretch of the alcohol and C-O stretches of the furan ring.

Synthesis of [3-(2-Furyl)phenyl]methanol: A Proposed Protocol

While a dedicated publication on the synthesis of [3-(2-Furyl)phenyl]methanol was not identified, a robust and high-yielding synthetic route can be confidently proposed based on well-established cross-coupling and reduction methodologies. The most logical approach involves a Suzuki coupling reaction to construct the biaryl core, followed by the reduction of a corresponding aldehyde or ester.

Proposed Synthetic Pathway

The proposed two-step synthesis is outlined below. This approach offers high functional group tolerance and generally proceeds with excellent yields.

Synthetic_Pathway cluster_0 Reactant1 3-Bromobenzaldehyde Intermediate 3-(2-Furyl)benzaldehyde Reactant1->Intermediate Suzuki Coupling Reactant2 2-Furanboronic acid Reactant2->Intermediate Product [3-(2-Furyl)phenyl]methanol Intermediate->Product Reduction Reagent1 Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O Reagent2 NaBH₄ Methanol

Sources

Exploratory

An In-depth Technical Guide to [3-(2-Furyl)phenyl]methanol for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Furyl-Phenyl Methanol Scaffold In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Furyl-Phenyl Methanol Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities with desired pharmacological profiles. [3-(2-Furyl)phenyl]methanol, a biaryl methanol, represents a versatile scaffold that merges the aromatic properties of a phenyl ring with the unique electronic and conformational characteristics of a furan moiety. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent motif in numerous biologically active compounds and approved drugs.[1][2][3][4][5] It often serves as a bioisosteric replacement for a phenyl ring, offering modulated metabolic stability, receptor-binding interactions, and overall bioavailability.[5]

This guide provides an in-depth technical overview of [3-(2-Furyl)phenyl]methanol, covering its commercial availability, synthesis, and potential applications as a key intermediate in the synthesis of complex bioactive molecules. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively source and utilize this valuable chemical building block.

Physicochemical Properties and Identification

PropertyValueSource(s)
IUPAC Name [3-(Furan-2-yl)phenyl]methanol[6][7]
Synonyms 3-(2-Furyl)benzyl alcohol, 3-(Furan-2-yl)benzenemethanol[6][7][8]
CAS Number 89929-93-1[7][8]
Molecular Formula C₁₁H₁₀O₂[6][7][8]
Molecular Weight 174.20 g/mol [7]
Appearance Not specified, likely a liquid or low-melting solid
PubChem CID 11116545[6][7]

Commercial Availability and Supplier Landscape

[3-(2-Furyl)phenyl]methanol is commercially available from a number of chemical suppliers, primarily catering to the research and development market. The compound is typically offered in various purities, with ≥95% being common for research applications.

SupplierProduct Name/NumberPurityAvailable QuantitiesPrice (USD, Approx.)
Thermo Scientific (Maybridge) CC46109DA97%1 g$125
Thermo Scientific (Maybridge) CC46109DE≥97%5 g$380
Fisher Scientific 1068785497%1 g$125
Labware E-shop 95%Not specified~$183
Parchem 97%Inquire for detailsInquire for details

Note: Prices are approximate and subject to change. It is recommended to contact the suppliers directly for current pricing and availability.

Supplier Selection Workflow

G start Identify Need for [3-(2-Furyl)phenyl]methanol purity Define Purity Requirement (e.g., >95%, >97%) start->purity quantity Determine Required Quantity (e.g., 1g, 5g, bulk) purity->quantity suppliers Identify Potential Suppliers (e.g., Thermo Fisher, Parchem) quantity->suppliers quotes Request Quotes and Lead Times suppliers->quotes compare Compare Purity, Price, and Availability quotes->compare select Select Optimal Supplier compare->select purchase Place Purchase Order select->purchase

Caption: A logical workflow for the procurement of [3-(2-Furyl)phenyl]methanol.

Synthetic Routes and Methodologies

The synthesis of [3-(2-Furyl)phenyl]methanol can be approached through several established organic chemistry transformations. The two most logical retrosynthetic disconnections involve either the formation of the biaryl C-C bond followed by modification of a functional group on the phenyl ring, or the construction of the benzyl alcohol moiety on a pre-formed furyl-phenyl scaffold.

Suzuki-Miyaura Cross-Coupling followed by Reduction

A robust and widely applicable method for the formation of the aryl-aryl bond is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high tolerance for a wide range of functional groups, making it a powerful tool in modern organic synthesis.

Synthesis Pathway

G start1 3-Bromobenzaldehyde intermediate 3-(Furan-2-yl)benzaldehyde start1->intermediate Pd catalyst, base (Suzuki Coupling) start2 2-Furylboronic acid start2->intermediate product [3-(2-Furyl)phenyl]methanol intermediate->product Reducing agent (e.g., NaBH4)

Caption: Suzuki-Miyaura coupling followed by reduction to synthesize [3-(2-Furyl)phenyl]methanol.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization.

  • To a reaction vessel, add 3-bromobenzaldehyde (1.0 eq.), 2-furylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1), is added.

  • The reaction mixture is heated to a temperature typically between 80-100 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude 3-(furan-2-yl)benzaldehyde is then purified by column chromatography.

Experimental Protocol: Reduction of the Aldehyde

This is a generalized protocol and may require optimization.

  • The purified 3-(furan-2-yl)benzaldehyde (1.0 eq.) is dissolved in a suitable solvent, such as methanol or ethanol.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise, and the reaction is stirred at 0 °C for a specified time (e.g., 1-2 hours), with progress monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield [3-(2-Furyl)phenyl]methanol.

  • Further purification can be achieved by column chromatography if necessary.

Grignard Reaction

An alternative approach involves the formation of the benzyl alcohol moiety via a Grignard reaction. This method is particularly useful if the corresponding aryl halide and aldehyde are readily available.

Synthesis Pathway

G start1 3-Bromo-2-furylbenzene (hypothetical starting material) intermediate 3-(2-Furyl)phenylmagnesium bromide (Grignard reagent) start1->intermediate Mg, anhydrous ether start2 Formaldehyde product [3-(2-Furyl)phenyl]methanol start2->product intermediate->product 1. Formaldehyde 2. Acidic workup

Caption: Grignard reaction pathway for the synthesis of [3-(2-Furyl)phenyl]methanol.

A detailed, analogous procedure for the synthesis of the isomeric furan-2-yl(phenyl)methanol from bromobenzene and furfural is available in Organic Syntheses, which can serve as a valuable reference for developing a specific protocol for [3-(2-Furyl)phenyl]methanol.[9]

Applications in Medicinal Chemistry and Drug Discovery

The furyl-phenyl methanol scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group can be readily converted into other functionalities, such as ethers, esters, or halides, for further elaboration. The furan and phenyl rings can also be subjected to further functionalization.

While specific examples detailing the use of [3-(2-Furyl)phenyl]methanol as a direct precursor in the literature are not abundant, the broader class of furan-containing biaryls has been explored for various biological activities. For instance, derivatives of furan chalcones have been investigated as urease inhibitors.[10] The isomeric 2-furyl(phenyl)methanol has been isolated from a natural source and shown to exhibit anti-leishmanial activity, highlighting the potential of this scaffold in antiparasitic drug discovery.[11]

The structural motif of [3-(2-Furyl)phenyl]methanol makes it an attractive intermediate for the synthesis of compounds targeting a range of biological pathways where a biaryl structure is desired for optimal receptor binding.

Safety and Handling

Based on the Safety Data Sheet (SDS) provided by suppliers, [3-(2-Furyl)phenyl]methanol is associated with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation. [6]

Recommended Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If swallowed, inhaled, or if skin irritation occurs, seek medical advice.[6]

It is imperative to consult the full Safety Data Sheet from the supplier before handling this compound and to adhere to all institutional safety protocols.

Conclusion

[3-(2-Furyl)phenyl]methanol is a commercially available and synthetically accessible building block that holds significant potential for researchers in drug discovery and medicinal chemistry. Its biaryl structure, incorporating the versatile furan moiety, makes it a valuable intermediate for the synthesis of novel compounds with diverse pharmacological activities. This guide has provided a comprehensive overview of its procurement, synthesis, and potential applications, aiming to facilitate its effective use in the scientific community.

References

  • Leyan. (2023). Certificate of Analysis: (2-(Trifluoromethyl)phenyl)methanol.
  • Organic Syntheses. Procedure.
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  • Fisher Scientific. [3-(2-Furyl)phenyl]methanol, 97%, Thermo Scientific 1 g. [Link]

  • Hazari, A. et al. (2013). Benzyl 3-[(E)-(furan-2-yl)methylidene]-2-methyldithiocarbazate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o275–o276. [Link]

  • PubMed. (2020). 2-furyl(phenyl)methanol isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. Fitoterapia, 140, 104420. [Link]

  • ResearchGate. (2011). Efficient preparation of 3-substituted-furan-2(5 H)-ones and their direct vinylogous aldol addition. [Link]

  • Supporting Information.
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  • Organic Syntheses. (1998). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. [Link]

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  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4824–4839. [Link]

  • PubMed Central. (2023). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. Molecules, 28(17), 6331. [Link]

  • PubChem. 2-Furanmethanol, a-methyl-a-phenyl-. [Link]

  • Organic Syntheses. (1993). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][6][12][13]OXAZABOROLE-BORANE COMPLEX. [Link]

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  • PubChem. [3-Fluoro-5-(3-propan-2-ylphenoxy)phenyl]methanol. [Link]

  • PubMed. (2017). Bioactive phenylpropanoid analogues from Piper betle L. var. birkoli leaves. Natural Product Research, 31(18), 2153–2160. [Link]

  • PubMed Central. (2022). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. International Journal of Molecular Sciences, 23(24), 15852. [Link]

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Foundational

Theoretical and Computational Elucidation of [3-(2-Furyl)phenyl]methanol: A Guide for Drug Discovery Professionals

An In-depth Technical Guide: Abstract The furan scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities and its role as a bioisostere for other aromatic systems.[1][2][3] This gui...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities and its role as a bioisostere for other aromatic systems.[1][2][3] This guide provides a comprehensive theoretical and computational framework for the investigation of [3-(2-Furyl)phenyl]methanol, a representative of this privileged class. We will navigate the essential in silico techniques, from first-principles quantum mechanics to classical molecular dynamics, that are instrumental in modern drug discovery. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. By dissecting the molecule's electronic structure, potential biological interactions, and dynamic behavior, we aim to furnish a robust blueprint for leveraging computational chemistry to accelerate the journey from hit identification to lead optimization.

Introduction: The Strategic Value of Furan Scaffolds and Computational Foresight

Furan-containing compounds are integral to a multitude of pharmacologically active agents, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, antibacterial, and neuroprotective effects.[1][4][5] The furan ring's unique electronic and steric properties allow it to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are critical for binding to biological targets.[2] The specific molecule of interest, [3-(2-Furyl)phenyl]methanol, combines the furan heterocycle with a phenylmethanol moiety, a structure suggestive of potential interactions with targets like kinases, cytokines, or anti-apoptotic proteins.[4]

Before committing to extensive and costly wet-lab synthesis and screening, computational chemistry offers an indispensable toolkit for predicting molecular properties and biological potential. These theoretical studies allow us to:

  • Determine the most stable three-dimensional conformation.

  • Analyze the electronic landscape to identify reactive sites.

  • Predict potential binding modes with macromolecular targets.

  • Simulate the molecule's dynamic behavior in a physiological environment.

This guide will provide detailed, field-proven methodologies for Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations to build a comprehensive profile of [3-(2-Furyl)phenyl]methanol.

Foundational Analysis: Molecular Structure and Quantum Properties

The first step in any computational study is to understand the molecule at the most fundamental level: its geometry and electronic structure. For this, we turn to quantum mechanics, specifically Density Functional Theory (DFT), which provides a favorable balance between accuracy and computational cost for molecules of this size.[6]

DFT-Based Geometry Optimization

The objective is to find the global minimum on the potential energy surface, which corresponds to the molecule's most stable 3D conformation.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: Sketch the 2D structure of [3-(2-Furyl)phenyl]methanol using chemical drawing software (e.g., ChemDraw or Marvin Sketch) and convert it to a 3D structure.

  • Computational Setup:

    • Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.[7]

    • Method: Select the B3LYP hybrid functional. This functional is widely used and provides reliable results for a broad range of organic molecules.

    • Basis Set: Employ the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on the oxygen atoms, and polarization functions (d,p) are necessary for describing the π-systems of the aromatic rings.

  • Execution: Submit the calculation for geometry optimization. The algorithm will iteratively adjust atomic positions to minimize the total electronic energy of the system.

  • Validation: Confirm that a true energy minimum has been reached by performing a subsequent vibrational frequency analysis. The absence of imaginary frequencies indicates a stable structure.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[8]

Experimental Protocol: FMO Calculation

  • Input Structure: Use the optimized geometry obtained from the DFT calculation.

  • Calculation Type: Perform a single-point energy calculation using the same functional (B3LYP) and basis set (6-311++G(d,p)) as the optimization.

  • Analysis:

    • Extract the energies of the HOMO and LUMO from the output file.

    • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

    • Visualize the 3D plots of the HOMO and LUMO to identify the regions of electron density associated with electron donation and acceptance.

DFT Workflow Visualization

DFT_Workflow cluster_prep 1. Structure Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Results Analysis start 2D Sketch of Molecule struct_3d Generate Initial 3D Structure start->struct_3d geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) struct_3d->geom_opt freq_val Frequency Analysis geom_opt->freq_val opt_struct Optimized 3D Structure geom_opt->opt_struct Output no_imag Validation: No Imaginary Frequencies freq_val->no_imag fmo_calc Single-Point Energy & FMO Calculation homo_lumo HOMO/LUMO Energies & Energy Gap fmo_calc->homo_lumo esp_map Electrostatic Potential Map fmo_calc->esp_map opt_struct->fmo_calc

Caption: Workflow for DFT-based molecular analysis.

Table 1: Calculated Quantum Chemical Properties
ParameterCalculated ValueSignificance
Total Energy (Hartree)-613.xxxxThermodynamic stability reference
EHOMO (eV)-5.xxxxElectron-donating capability
ELUMO (eV)-0.xxxxElectron-accepting capability
HOMO-LUMO Gap (eV)5.xxxxChemical reactivity and stability
Dipole Moment (Debye)2.xxxxMolecular polarity and solubility

Note: Values are hypothetical and for illustrative purposes.

Target Interaction Analysis: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[4] Furan derivatives have shown promise as inhibitors of targets in inflammatory and oncology pathways, such as Tumor Necrosis Factor-alpha (TNF-α) and B-cell lymphoma 2 (Bcl-2).[4] For this guide, we will use TNF-α as our exemplary target.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein (e.g., TNF-α, PDB ID: 2AZ5) from the Protein Data Bank (PDB).[4]

    • Using software like AutoDockTools or Maestro, remove water molecules, co-crystallized ligands, and any non-essential protein chains.[4][9]

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).[4]

    • Save the prepared protein structure in the required format (e.g., PDBQT for AutoDock).[4]

  • Ligand Preparation:

    • Use the DFT-optimized structure of [3-(2-Furyl)phenyl]methanol as the starting point.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds to allow for conformational flexibility during docking.[4]

    • Save the prepared ligand in PDBQT format.[4]

  • Grid Generation:

    • Define the binding site on the protein. This is typically centered on the location of the co-crystallized ligand or a known active site.

    • Generate a grid box that encompasses this entire binding pocket. The grid parameters define the 3D space where the docking algorithm will search for favorable ligand poses.

  • Docking Simulation:

    • Execute the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different conformations and orientations of the ligand within the grid box.

    • The algorithm calculates a binding energy (or docking score) for each pose, representing the predicted binding affinity.

  • Analysis of Results:

    • Rank the resulting poses by their docking scores. The pose with the lowest binding energy is typically considered the most likely binding mode.

    • Visualize the top-ranked pose in complex with the protein. Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.

Molecular Docking Workflow Visualization

Docking_Workflow cluster_inputs 1. Input Preparation cluster_docking 2. Docking Simulation cluster_outputs 3. Analysis ligand Ligand: [3-(2-Furyl)phenyl]methanol (Optimized Geometry) prep_ligand Prepare Ligand (Add charges, define torsions) ligand->prep_ligand protein Receptor: Protein Target (e.g., TNF-α) (from PDB) prep_protein Prepare Protein (Remove water, add hydrogens) protein->prep_protein grid Define Binding Site & Generate Grid Box prep_ligand->grid prep_protein->grid dock Run Docking Algorithm (e.g., AutoDock Vina) grid->dock poses Generate Docked Poses & Binding Scores dock->poses analysis Analyze Top Pose: - H-bonds - Hydrophobic contacts - π-π stacking poses->analysis

Caption: Standard workflow for molecular docking studies.

System Dynamics and Stability: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of a potential interaction, MD simulations offer a dynamic view, revealing how the ligand-protein complex behaves over time in a simulated physiological environment.[10][11] This is crucial for assessing the stability of the predicted binding pose.

Experimental Protocol: MD Simulation of Ligand-Protein Complex

  • System Setup:

    • Starting Structure: Use the best-ranked pose from the molecular docking study as the initial coordinates for the complex.

    • Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM). The force field provides the parameters to describe the potential energy of the system.

    • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).[11]

    • Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge and mimic a physiological salt concentration.

  • Energy Minimization:

    • Perform a series of energy minimization steps to remove any steric clashes or unfavorable geometries introduced during the setup phase.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. This allows the water molecules to relax around the complex.

    • NPT Ensemble (Isothermal-Isobaric): Run a simulation at constant temperature and pressure (e.g., 1 atm). This adjusts the box density to an appropriate level and ensures the system is fully equilibrated.

  • Production Run:

    • Once the system is stable (indicated by converged temperature, pressure, and density), run the production MD simulation for a significant duration (e.g., 100 ns or more).[11] Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the structural stability of the complex. A stable, low-RMSD plateau suggests a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the persistence of key interactions (like hydrogen bonds) identified in the docking pose throughout the simulation.

MD Simulation Workflow Visualization

MD_Workflow cluster_setup 1. System Setup cluster_equil 2. Equilibration cluster_run 3. Production & Analysis start Start with Docked Ligand-Protein Complex forcefield Assign Force Field start->forcefield solvate Solvate with Water forcefield->solvate ionize Add Counter-ions solvate->ionize minimize Energy Minimization ionize->minimize nvt NVT Equilibration (Constant Volume/Temp) minimize->nvt npt NPT Equilibration (Constant Pressure/Temp) nvt->npt production Production MD Run (e.g., 100 ns) npt->production analysis Trajectory Analysis: - RMSD - RMSF - H-Bond Persistence production->analysis

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of Novel Biaryl Methanols Using [3-(2-Furyl)phenyl]methanol Scaffolds

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This appl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide and a detailed protocol for the successful implementation of the Suzuki coupling using substrates containing the [3-(2-Furyl)phenyl]methanol moiety. These structures are of significant interest in medicinal chemistry and materials science, combining the versatile biaryl motif with a furan ring and a reactive benzylic alcohol.[3][4] We will delve into the mechanistic underpinnings of the reaction, explain the critical rationale behind the selection of catalysts, ligands, and bases, and provide a robust, step-by-step protocol for researchers. The guide is designed to be a self-validating system, complete with expected outcomes, characterization benchmarks, and a thorough troubleshooting section to empower scientists in overcoming common challenges.

The Foundational Chemistry: Understanding the Suzuki-Miyaura Catalytic Cycle

The power of the Suzuki-Miyaura coupling lies in its catalytic cycle, which typically involves a Palladium(0) species. The cycle consists of three primary, well-established steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide bond (C-X) of the organohalide. This is often the rate-determining step of the reaction.[5][7] The palladium center is oxidized from Pd(0) to a square planar Pd(II) species.[6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex.[1] This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer of the organic moiety to the palladium center.[8][9]

  • Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together and detaching from the metal.[6][10] This forms the new C-C bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

// Nodes pd0 [label="Pd(0)Ln\n(Active Catalyst)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368", penwidth=2]; ox_add [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pd2_halide [label="R¹-Pd(II)Ln-X\n(Aryl-Palladium Complex)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368", penwidth=2]; transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; pd2_biaryl [label="R¹-Pd(II)Ln-R²\n(Di-organic Complex)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368", penwidth=2]; red_elim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> ox_add [color="#EA4335", penwidth=2]; ox_add -> pd2_halide [label="R¹-X", color="#EA4335", penwidth=2]; pd2_halide -> transmetal [color="#FBBC05", penwidth=2]; transmetal -> pd2_biaryl [label="R²-B(OR)₂\n+ Base", color="#FBBC05", penwidth=2]; pd2_biaryl -> red_elim [color="#34A853", penwidth=2]; red_elim -> pd0 [label="R¹-R²\n(Product)", color="#34A853", penwidth=2];

// Invisible nodes for layout {rank=same; ox_add; red_elim;} {rank=same; pd2_halide; pd2_biaryl;} } Caption: The fundamental steps of the Suzuki-Miyaura reaction.

Protocol Strategy: Coupling with a Benzylic Alcohol

The primary challenge in utilizing a substrate like (3-bromo-5-(2-furyl)phenyl)methanol is the presence of the benzylic alcohol (-CH₂OH). This functional group can potentially coordinate with the palladium catalyst or react with the base, leading to side products or catalyst deactivation. Our protocol is therefore designed to mitigate these risks.

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst & Ligand Selection: We recommend [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) . The dppf ligand is a bidentate phosphine that is both electron-rich and has a large bite angle.[6][11] This combination promotes the desired reductive elimination step and provides steric bulk that can disfavor unwanted coordination of the alcohol to the palladium center. The pre-catalyst is also air-stable, simplifying handling.[6]

  • Base Selection: A moderately strong, non-nucleophilic inorganic base is crucial. We have selected potassium carbonate (K₂CO₃) . Stronger bases like hydroxides or alkoxides could deprotonate the benzylic alcohol, forming an alkoxide that could act as a nucleophile or interfere with the catalyst. K₂CO₃ is effective at activating the boronic acid for transmetalation without aggressively reacting with the alcohol moiety.[8][12] The addition of water is often necessary for inorganic bases like K₂CO₃ to be effective.[12]

  • Solvent System: A mixture of an organic solvent and water is standard. We use 1,4-Dioxane and Water . Dioxane is an excellent solvent for the organic substrates and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[5][13]

  • Reaction Temperature: Elevated temperature is required to drive the reaction, particularly the oxidative addition step. However, excessively high temperatures can lead to decomposition. A temperature of 85-90 °C provides a good balance between reaction rate and stability of the reactants and catalyst.

Detailed Experimental Protocol

This protocol describes the coupling of (3-bromo-5-(2-furyl)phenyl)methanol with (4-methoxyphenyl)boronic acid.

Materials and Reagents
Reagent/MaterialM.W.AmountMolesEquivalents
(3-bromo-5-(2-furyl)phenyl)methanol267.11267 mg1.0 mmol1.0
(4-methoxyphenyl)boronic acid151.96182 mg1.2 mmol1.2
Pd(dppf)Cl₂·CH₂Cl₂816.6441 mg0.05 mmol0.05
Potassium Carbonate (K₂CO₃)138.21415 mg3.0 mmol3.0
1,4-Dioxane-8 mL--
Deionized Water-2 mL--
Reaction Vial (15 mL)-1--
Magnetic Stir Bar-1--
Step-by-Step Procedure
  • Vial Preparation: To a 15 mL oven-dried reaction vial containing a magnetic stir bar, add (3-bromo-5-(2-furyl)phenyl)methanol (267 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the vial.

  • Degassing: Seal the vial with a Teflon-lined cap. Purge the reaction mixture by bubbling argon or nitrogen gas through it for 10-15 minutes. This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like boronic acid homocoupling.[6]

  • Reaction: Place the vial in a preheated oil bath or heating block set to 90 °C. Stir the reaction vigorously for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed.

  • Workup: After the reaction is complete (as determined by the consumption of the starting aryl bromide), remove the vial from the heat and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Workflow

Protocol Validation and Expected Results

A successful reaction should yield the desired product, (5-(2-furyl)-3'-(methoxy)-[1,1'-biphenyl]-3-yl)methanol.

ParameterExpected Outcome
Yield 65-85%
Appearance Off-white to pale yellow solid
¹H NMR Expect characteristic shifts for aromatic protons, a singlet for the methoxy group (~3.8 ppm), a singlet for the benzylic CH₂ (~4.7 ppm), and signals for the furan ring.
Mass Spec (ESI+) Expect to see [M+H]⁺ and/or [M+Na]⁺ corresponding to C₁₈H₁₆O₃ (MW: 280.32).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficient heating. 3. Poor quality boronic acid (decomposed).1. Ensure thorough degassing. Use a fresh bottle of catalyst. 2. Verify oil bath/heating block temperature. 3. Use fresh, high-purity boronic acid.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.[6]Improve the degassing procedure (longer time, use freeze-pump-thaw cycles for sensitive reactions).
Dehalogenation of Starting Material Catalyst deactivation pathway or presence of impurities.Screen different ligands or catalyst systems (e.g., those based on Buchwald-type ligands). Ensure the base is not overly strong.
Decomposition of Product/SM Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature to 80 °C. Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

This application note provides a robust and well-rationalized protocol for the Suzuki-Miyaura cross-coupling of aryl bromides containing the (2-furyl)phenyl]methanol scaffold. By carefully selecting a suitable palladium/ligand system, a moderate base, and appropriate reaction conditions, the challenges posed by the benzylic alcohol functional group can be effectively overcome. This methodology offers a reliable pathway for the synthesis of complex biaryl methanols, which are valuable building blocks for drug discovery and materials science professionals.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.

  • Wikipedia. (2024). Suzuki reaction.

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

  • Candeias, N. R., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. National Institutes of Health.

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.

  • RSC Publishing. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans.

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?

  • ResearchGate. (n.d.). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides.

  • Tsukamoto, H., et al. (2008). Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Organic & Biomolecular Chemistry.

  • ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction.

  • Biscoe, M. R., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.

  • National Institutes of Health. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species.

  • PubliCatt. (n.d.). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles.

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.

  • University of Greenwich. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.

Sources

Application

Application Notes & Protocols for the Synthesis of [3-(2-Furyl)phenyl]methanol via Grignard Reaction

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of [3-(2-Furyl)phenyl]methanol, a valuable building block in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of [3-(2-Furyl)phenyl]methanol, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a Grignard reaction, a robust and versatile method for carbon-carbon bond formation.[1][2] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for both the preparation of the Grignard reagent and the subsequent synthesis of the target molecule, and offer critical insights into safety, optimization, and purification.

Introduction: The Strategic Importance of Aryl-Heteroaryl Methanols

Aryl-heteroaryl methanols are a privileged scaffold in modern drug discovery and development. The juxtaposition of aromatic and heteroaromatic ring systems provides a unique three-dimensional architecture that can effectively probe the binding pockets of various biological targets. The hydroxyl moiety offers a crucial handle for further functionalization, enabling the exploration of structure-activity relationships (SAR). The target molecule, [3-(2-Furyl)phenyl]methanol, incorporates a furan ring, a common motif in numerous bioactive natural products and synthetic pharmaceuticals.

The Grignard reaction stands as a cornerstone of synthetic organic chemistry for its reliability in forming carbon-carbon bonds.[1][2] It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[1][3] In this application, we will leverage the reaction of 2-furylmagnesium bromide with 3-bromobenzaldehyde to construct the desired aryl-heteroaryl methanol.

Reaction Mechanism and Rationale

The synthesis of [3-(2-Furyl)phenyl]methanol via a Grignard reaction proceeds in two key stages:

Stage 1: Formation of the Grignard Reagent (2-Furylmagnesium Bromide)

The Grignard reagent is prepared by the reaction of an organic halide (in this case, 2-bromofuran) with magnesium metal in an anhydrous ethereal solvent.[2][4] The magnesium inserts into the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic. This process is critically dependent on anhydrous conditions, as any trace of water will protonate and quench the highly basic Grignard reagent.[5][6]

Stage 2: Nucleophilic Addition to an Aldehyde

The highly nucleophilic carbanion of the Grignard reagent attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.[3][7][8] This addition reaction forms a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, [3-(2-Furyl)phenyl]methanol, a secondary alcohol.[3][8]

Diagram: Reaction Pathway

Grignard_Reaction cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Nucleophilic Addition & Workup 2-Bromofuran 2-Bromofuran 2-Furylmagnesium_Bromide 2-Furylmagnesium_Bromide 2-Bromofuran->2-Furylmagnesium_Bromide  + Mg / Anhydrous Ether   Mg Mg Anhydrous_Ether Anhydrous_Ether Alkoxide_Intermediate Alkoxide_Intermediate 2-Furylmagnesium_Bromide->Alkoxide_Intermediate  + 3-Bromobenzaldehyde   3-Bromobenzaldehyde 3-Bromobenzaldehyde Final_Product [3-(2-Furyl)phenyl]methanol Alkoxide_Intermediate->Final_Product  + H3O+ (Workup)   Acid_Workup Acid_Workup

Caption: Overall reaction scheme for the synthesis of [3-(2-Furyl)phenyl]methanol.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Magnesium turnings99.8%Sigma-AldrichMust be activated prior to use.
IodineACS reagentFisher ScientificFor activation of magnesium.
2-Bromofuran98%Alfa AesarStore under inert atmosphere.
3-Bromobenzaldehyde98%TCI
Anhydrous Diethyl Ether≥99.7%Sigma-AldrichUse from a freshly opened bottle or dried over sodium/benzophenone.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichAn alternative solvent for Grignard reagent formation.
Hydrochloric Acid (HCl)37%VWRFor workup.
Saturated Ammonium Chloride (NH4Cl) solutionIn-house preparationFor workup.
Sodium Sulfate (Na2SO4)AnhydrousFisher ScientificFor drying the organic layer.

Experimental Protocols

Pre-Reaction Preparations: The Imperative of Anhydrous Conditions

The success of a Grignard reaction is critically dependent on the exclusion of water.[5][6] All glassware must be rigorously dried, and anhydrous solvents must be used.

Protocol for Glassware Preparation:

  • Clean all glassware (three-neck round-bottom flask, dropping funnel, condenser) with soap and water, followed by an acetone rinse.[9]

  • Dry the glassware in an oven at 120 °C for at least 4 hours, or preferably overnight.[9]

  • Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Flame-dry the assembled apparatus under a flow of inert gas for several minutes, taking care not to heat the glassware too strongly.[5] Allow to cool to room temperature.

Diagram: Experimental Workflow

Experimental_Workflow A Glassware Preparation (Oven Drying & Flame Drying) B Magnesium Activation (Iodine) A->B Inert Atmosphere C Grignard Reagent Formation (2-Bromofuran Addition) B->C Anhydrous Ether D Nucleophilic Addition (3-Bromobenzaldehyde Addition) C->D Controlled Temperature E Reaction Quenching & Workup (Acidic Wash) D->E Exothermic Reaction F Extraction & Drying E->F G Purification (Column Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Protocol 1: Preparation of 2-Furylmagnesium Bromide

Safety First: Grignard reagents are highly reactive and can be pyrophoric.[10] The reaction is exothermic and requires careful temperature control.[11][12] Always work in a fume hood and have an ice bath readily available.[5][12] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[11][12]

  • To the flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a nitrogen inlet), and a dropping funnel, add magnesium turnings (1.2 g, 50 mmol).

  • Add a small crystal of iodine to the flask. The iodine serves to activate the magnesium surface by removing the passivating oxide layer.[13][14]

  • Assemble the apparatus and place it under a positive pressure of nitrogen.

  • In the dropping funnel, prepare a solution of 2-bromofuran (6.6 g, 45 mmol) in 50 mL of anhydrous diethyl ether.

  • Add approximately 5 mL of the 2-bromofuran solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[15]

  • If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium turnings with a dry glass rod. Caution: Do not crush the magnesium turnings with excessive force to avoid breaking the flask.[14]

  • Once the reaction has initiated, add the remaining 2-bromofuran solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be a dark gray to brown color.

Protocol 2: Synthesis of [3-(2-Furyl)phenyl]methanol
  • Cool the freshly prepared 2-furylmagnesium bromide solution to 0 °C using an ice bath.

  • Prepare a solution of 3-bromobenzaldehyde (7.4 g, 40 mmol) in 30 mL of anhydrous diethyl ether in the dropping funnel.

  • Add the 3-bromobenzaldehyde solution dropwise to the stirred Grignard reagent solution at 0 °C. Maintain the temperature below 10 °C throughout the addition to minimize side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

Protocol 3: Workup and Purification
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl) (approx. 50 mL). Caution: The quenching process is exothermic and will produce gas. Add the quenching agent slowly to control the reaction rate.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a viscous oil or a solid. Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield [3-(2-Furyl)phenyl]methanol as a solid or oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: For solid products, to assess purity.

Troubleshooting and Field-Proven Insights

  • Failure of Grignard Reaction to Initiate: This is the most common issue. Ensure all glassware is scrupulously dry and that the magnesium is properly activated. A small amount of 1,2-dibromoethane can also be used as an initiator.[13]

  • Formation of Biphenyl Side Product: In reactions involving aryl Grignard reagents, the formation of a biphenyl side product through coupling of the Grignard reagent with unreacted aryl halide can occur.[9] This can be minimized by slow addition of the aryl halide during the Grignard reagent formation.

  • Low Yield: This can be due to incomplete reaction, quenching of the Grignard reagent by moisture, or side reactions. Ensure anhydrous conditions are maintained throughout the experiment.

Safety Precautions

  • Ethers: Diethyl ether and THF are highly flammable and volatile.[5] Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Corrosive Reagents: Handle hydrochloric acid with care.

  • Exothermic Reactions: The formation of the Grignard reagent and the quenching step are exothermic.[11][12] Maintain proper temperature control and have cooling baths ready.

  • Personal Protective Equipment: Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[11][12]

References

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Furan-2-ylmagnesium bromide. ChemBK. [Link]

  • Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

  • What are Grignard reagent preparation precautions during preparation?. Quora. [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • Grignard reaction. Wikipedia. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. [Link]

  • Grignard Reaction Purification Guide. Scribd. [Link]

  • In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?. Homework.Study.com. [Link]

  • Grignard Reaction. American Chemical Society. [Link]

  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Grignard Reaction. [Link]

  • Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. PMC - NIH. [Link]

  • Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Journal of the Chemical Society C. [Link]

  • The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

Sources

Method

[3-(2-Furyl)phenyl]methanol: A Versatile Building Block in Modern Organic Synthesis

Introduction [3-(2-Furyl)phenyl]methanol is a bifunctional organic molecule that has emerged as a valuable building block in the total synthesis of complex natural products and medicinally relevant compounds. Its unique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[3-(2-Furyl)phenyl]methanol is a bifunctional organic molecule that has emerged as a valuable building block in the total synthesis of complex natural products and medicinally relevant compounds. Its unique structure, featuring a furan ring connected to a benzyl alcohol moiety, offers multiple reaction sites for strategic bond formations. The furan can act as a diene in cycloaddition reactions or undergo various metal-catalyzed cross-coupling reactions, while the benzyl alcohol provides a handle for oxidation, etherification, or conversion to a leaving group. This application note will delve into the synthesis, key reactions, and strategic applications of [3-(2-Furyl)phenyl]methanol, providing detailed protocols for its utilization in synthetic chemistry.

Synthesis of [3-(2-Furyl)phenyl]methanol

The most common and efficient method for the synthesis of [3-(2-Furyl)phenyl]methanol is the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[3]

Reaction Scheme:

Detailed Protocol: Suzuki-Miyaura Coupling for the Synthesis of [3-(2-Furyl)phenyl]methanol

This protocol outlines a reliable method for the gram-scale synthesis of the title compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
(3-Bromophenyl)methanol≥98%Commercially available
2-Furanylboronic acid≥97%Commercially available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
Deionized WaterIn-house
Ethyl AcetateACS GradeCommercially available
HexanesACS GradeCommercially available
Brine (Saturated NaCl solution)In-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially available

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-bromophenyl)methanol (1.0 eq), 2-furanylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio to the flask. Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

  • Initiation: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford [3-(2-Furyl)phenyl]methanol as a pure compound.[4][5]

Visualization of the Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine (3-bromophenyl)methanol, 2-furanylboronic acid, and K2CO3 solvents Add Dioxane/Water and Degas reagents->solvents catalyst Add Pd(PPh3)4 solvents->catalyst heat Heat to 85-90 °C catalyst->heat quench Cool and Dilute with EtOAc/Water heat->quench Reaction Complete extract Extract Aqueous Layer quench->extract purify Column Chromatography extract->purify product [3-(2-Furyl)phenyl]methanol purify->product G cluster_path1 Pathway 1: Furan Functionalization cluster_path2 Pathway 2: Alcohol Oxidation cluster_path3 Pathway 3: Cyclization start [3-(2-Furyl)phenyl]methanol protect Protect -OH start->protect oxidize Oxidize to Aldehyde start->oxidize diels_alder Diels-Alder Reaction start->diels_alder couple Cross-Coupling protect->couple deprotect Deprotect -OH couple->deprotect product1 Functionalized Product deprotect->product1 elaborate Further Elaboration oxidize->elaborate product2 Elaborated Product elaborate->product2 product3 Polycyclic Product diels_alder->product3

Sources

Application

Application Note and Protocol: Selective Oxidation of [3-(2-Furyl)phenyl]methanol to 3-(2-Furyl)benzaldehyde

Introduction: The Significance of 3-(2-Furyl)benzaldehyde in Medicinal Chemistry and Materials Science The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(2-Furyl)benzaldehyde in Medicinal Chemistry and Materials Science

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis. The resulting aldehydes are versatile intermediates, crucial for the construction of complex molecular architectures. [3-(2-Furyl)phenyl]methanol, possessing both a furan moiety and a phenyl ring, is a precursor to 3-(2-Furyl)benzaldehyde. This aldehyde is a valuable building block in medicinal chemistry and materials science due to the unique electronic and structural properties conferred by the furan ring.[1][2] Its applications range from the synthesis of fine chemicals and fragrances to the development of novel pharmaceutical compounds.[1][2]

This application note provides a detailed experimental procedure for the efficient and selective oxidation of [3-(2-Furyl)phenyl]methanol to 3-(2-Furyl)benzaldehyde. We will primarily focus on the Swern oxidation, a robust and widely adopted method that operates under mild conditions, thus preserving the sensitive furan ring from potential side reactions.[3][4][5][6] The causality behind each experimental step will be thoroughly explained, ensuring a deep understanding of the protocol for researchers, scientists, and drug development professionals.

Choosing the Right Oxidation Method: A Comparative Overview

While numerous methods exist for the oxidation of primary alcohols, the choice of reagent is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups present in the molecule.[7][8]

Oxidation Method Key Reagents Advantages Disadvantages Typical Yields
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineHigh yields, mild conditions, avoids heavy metals.[3][4][5]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[4][9]85-95%
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneRoom temperature reaction, short reaction times.[10][11]Reagent is expensive and potentially explosive under shock.80-90%
Pyridinium Chlorochromate (PCC) Pyridinium ChlorochromateSimple procedure.Chromium-based reagent (toxic), can be acidic.[5][6]70-85%

For the oxidation of [3-(2-Furyl)phenyl]methanol, the Swern oxidation is highly recommended. Its mild, metal-free conditions are ideal for substrates containing sensitive heterocyclic moieties like furan.[12]

The Swern Oxidation: Mechanism and Rationale

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride. The reaction proceeds through several distinct steps, each carefully controlled by temperature and the order of reagent addition.[3][5][13]

  • Activation of DMSO: At low temperatures (-78 °C), DMSO reacts with oxalyl chloride to form a highly electrophilic chlorosulfonium salt intermediate, with the evolution of carbon monoxide and carbon dioxide.[3][9] This low temperature is crucial to prevent the decomposition of this reactive intermediate.[13][14]

  • Alcohol Addition: The primary alcohol, [3-(2-Furyl)phenyl]methanol, is then added. The alcohol's hydroxyl group attacks the electrophilic sulfur atom of the chlorosulfonium salt, forming an alkoxysulfonium salt.[3][13]

  • Deprotonation and Ylide Formation: A hindered organic base, typically triethylamine, is added to deprotonate the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide.[3][9]

  • Intramolecular Proton Transfer and Product Formation: The ylide undergoes an intramolecular proton transfer, leading to the formation of the desired aldehyde, 3-(2-Furyl)benzaldehyde, dimethyl sulfide, and triethylammonium chloride.[3][9]

// Nodes Start [label="Start: [3-(2-Furyl)phenyl]methanol\nin Anhydrous CH₂Cl₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Activation of DMSO\nwith Oxalyl Chloride\ n@ -78 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol_Addition [label="Addition of Alcohol\nSolution\ n@ -78 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base_Addition [label="Addition of\nTriethylamine\ n@ -78 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Warm_Up [label="Warm to\nRoom Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench with\nAqueous Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Liquid-Liquid\nExtraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\nColumn Chromatography\nor Bisulfite Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product:\n3-(2-Furyl)benzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Activation [label="Prepare Reagents"]; Activation -> Alcohol_Addition [label="Formation of\nChlorosulfonium Salt"]; Alcohol_Addition -> Base_Addition [label="Formation of\nAlkoxysulfonium Salt"]; Base_Addition -> Warm_Up [label="Formation of Aldehyde"]; Warm_Up -> Quench [label="Reaction Completion"]; Quench -> Extraction [label="Work-up"]; Extraction -> Purification [label="Crude Product"]; Purification -> Product [label="Pure Product"]; } caption: "Experimental Workflow for the Swern Oxidation"

Detailed Experimental Protocol: Swern Oxidation of [3-(2-Furyl)phenyl]methanol

Materials and Reagents:

  • [3-(2-Furyl)phenyl]methanol

  • Anhydrous Dichloromethane (DCM)

  • Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under a nitrogen or argon atmosphere.

  • Dry ice/acetone bath (-78 °C)

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • In a flame-dried three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.[13]

  • Activation of DMSO:

    • In a separate, dry dropping funnel, prepare a solution of DMSO (2.4 equivalents) in anhydrous DCM.

    • Add the DMSO solution dropwise to the stirred oxalyl chloride solution over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. Vigorous gas evolution (CO and CO₂) will be observed.[9][13]

    • Stir the resulting mixture for 10 minutes at -78 °C.

  • Addition of the Alcohol:

    • In the second dropping funnel, dissolve [3-(2-Furyl)phenyl]methanol (1.0 equivalent) in anhydrous DCM.

    • Add the alcohol solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at -78 °C.

    • Stir the reaction mixture for 30 minutes at -78 °C after the addition is complete.

  • Addition of Triethylamine:

    • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture over 10 minutes. A thick white precipitate of triethylammonium chloride will form.

    • Continue stirring at -78 °C for an additional 15 minutes.

  • Warming and Quenching:

    • Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.

    • Quench the reaction by adding water.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-(2-Furyl)benzaldehyde.

Purification of 3-(2-Furyl)benzaldehyde

Aldehydes can be sensitive to air oxidation and may decompose on silica gel.[15] Therefore, purification should be carried out promptly and with care.

Method 1: Flash Column Chromatography

  • The crude product can be purified by flash column chromatography on silica gel.[15]

  • A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate), is typically effective.[15][16]

  • To minimize the risk of decomposition on silica, the silica gel can be pre-treated with a small amount of triethylamine (0.5-1% v/v in the eluent).[16]

Method 2: Bisulfite Adduct Formation and Extraction

For a non-chromatographic purification method, especially to remove unreacted alcohol, the formation of a bisulfite adduct is highly effective.[17][18][19]

  • Dissolve the crude product in a water-miscible solvent like methanol or THF.[19]

  • Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a solid adduct.[17][18]

  • Filter the solid adduct and wash it with an organic solvent (e.g., diethyl ether) to remove non-aldehydic impurities.

  • To regenerate the pure aldehyde, suspend the adduct in a biphasic mixture of an organic solvent and water, and add a base (e.g., saturated NaHCO₃ or dilute NaOH) until the solution is basic.[19]

  • Extract the regenerated aldehyde into the organic layer, dry, and concentrate to yield the pure product.

Safety and Handling Precautions

  • Oxalyl Chloride: is highly toxic, corrosive, and reacts violently with water.[20][21][22][23][24] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][22][23] Store under an inert atmosphere and away from moisture.[21][22]

  • DMSO: is readily absorbed through the skin. Wear appropriate gloves when handling.

  • Triethylamine: is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

  • Dimethyl Sulfide: is a byproduct of the Swern oxidation with a very unpleasant and persistent odor.[4][9] All reaction waste should be quenched with bleach (sodium hypochlorite solution) to oxidize the dimethyl sulfide before disposal.[14]

Conclusion

The Swern oxidation provides a reliable and high-yielding method for the synthesis of 3-(2-Furyl)benzaldehyde from [3-(2-Furyl)phenyl]methanol. The mild reaction conditions are well-suited for this substrate, minimizing the risk of side reactions involving the furan ring. Careful attention to anhydrous conditions and low-temperature control is paramount for the success of this reaction. The purification strategies outlined provide options for obtaining the final product in high purity, ready for subsequent applications in research and development.

References

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Swern Oxidation: Reaction Mechanism. NROChemistry. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Swern Oxidation Mechanism. Chemistry Steps. [Link]

  • Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube. [Link]

  • Material Safety Data Sheet - Oxalyl Chloride, 98%. Cole-Parmer. [Link]

  • Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Wolfa. [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. [Link]

  • How to work up dess-martin periodinane or hypervalent iodine reactions?. ResearchGate. [Link]

  • OXALYL CHLORIDE FOR SYNTHESIS. Loba Chemie. [Link]

  • Oxidizing Agents. Chemistry LibreTexts. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • What is the order of ease of oxidation for aldehydes, ketones and alcohols?. Quora. [Link]

  • Alcohol oxidation. Wikipedia. [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography?. ResearchGate. [Link]

  • How to easily work-up Dess-Martin periodinane ?. Reddit. [Link]

  • Dess–Martin oxidation work up. Chemistry Stack Exchange. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Swern oxidation. Chemistry LibreTexts. [Link]

  • Swern Oxidation. Chem-Station Int. Ed. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]

  • Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]

  • Swern Oxidation Proceedure. Michigan State University, Department of Chemistry. [Link]

  • Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. Thieme. [Link]

  • Synthetic strategy toward furyl- and benzofuryl-containing building blocks for organic materials. Semantic Scholar. [Link]

  • Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in. Springer. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Institutes of Health. [Link]

  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers in Chemistry. [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]

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Method

Derivatization of the hydroxyl group of [3-(2-Furyl)phenyl]methanol

An Application Guide to the Strategic Derivatization of the Hydroxyl Group of [3-(2-Furyl)phenyl]methanol For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Privile...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Hydroxyl Group of [3-(2-Furyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

[3-(2-Furyl)phenyl]methanol is a bi-aryl methanol derivative that holds significant promise in medicinal chemistry and materials science. The presence of the furan ring, a well-established pharmacophore, coupled with the phenylmethanol moiety, offers a versatile scaffold for the development of novel therapeutic agents and functional materials.[1] The hydroxyl group is the primary site for chemical modification, and its derivatization into esters, ethers, carbamates, and other functional groups can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions.

This guide provides a comprehensive overview of key derivatization strategies for the hydroxyl group of [3-(2-Furyl)phenyl]methanol. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying chemical principles and the rationale for selecting a particular method. A critical consideration for this specific molecule is the potential acid sensitivity of the furan ring, which necessitates the use of mild reaction conditions to prevent ring-opening or polymerization.[2] The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for your research and development endeavors.

Core Derivatization Strategies: A Comparative Overview

The choice of derivatization strategy depends on the desired final product and its intended application. Below, we discuss five key methods, each with its unique advantages and considerations.

Esterification via Steglich Coupling

For the synthesis of ester derivatives, which are often employed as prodrugs to enhance bioavailability, the Steglich esterification is a superior choice over traditional Fischer esterification.[3][4][5] The latter typically requires strong acid catalysis, which can be detrimental to the furan ring. The Steglich reaction, in contrast, proceeds under mild, neutral conditions at room temperature, making it ideal for sensitive substrates.[3][4]

The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for efficient ester formation, as it acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[3]

Etherification via Williamson Synthesis

The Williamson ether synthesis is a classic and reliable method for forming the ether linkage, a common and stable functional group in many drug molecules.[6][7][8] This reaction proceeds via an SN2 mechanism, where a strong base is first used to deprotonate the hydroxyl group of [3-(2-Furyl)phenyl]methanol to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from a primary alkyl halide to form the desired ether.[6][7]

The choice of base is critical; strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the alcohol. The reaction is best performed with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions.[7]

Versatile Functionalization using the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and thioethers, with a predictable inversion of stereochemistry (though not applicable to our achiral substrate).[9][10][11] It is particularly valuable when other methods fail, especially with sterically hindered alcohols.

The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] The alcohol is activated in situ to form a good leaving group, which is then displaced by a suitable nucleophile. The nucleophile should have a pKa of less than 15 to be effective.[11]

Silyl Ether Formation for Hydroxyl Protection

In multi-step syntheses, it is often necessary to temporarily "protect" the hydroxyl group to prevent it from interfering with subsequent reactions. Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation, stability under a wide range of conditions, and selective removal.[12][13][14][15]

A variety of silylating agents are available, offering different levels of steric bulk and stability. Tert-butyldimethylsilyl (TBS) ethers are widely used due to their robustness.[13] The protection reaction is typically carried out by treating the alcohol with a silyl chloride (e.g., TBS-Cl) in the presence of a base like imidazole.[12] The silyl group can be readily removed later using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Carbamate Synthesis for Bioisosteric Replacement

Carbamates are important functional groups in medicinal chemistry, often serving as stable bioisosteres for amides and esters.[16] They can be synthesized by reacting the alcohol with an isocyanate. This reaction is generally high-yielding and proceeds under mild conditions.

Alternatively, carbamates can be prepared in a stepwise manner by first reacting the alcohol with a phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), to form an activated intermediate, which is then reacted with an amine.[17]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired scale.

Protocol 1: Steglich Esterification
  • Materials:

    • [3-(2-Furyl)phenyl]methanol (1.0 eq)

    • Carboxylic acid of choice (1.2 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)[1]

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)[1]

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add [3-(2-Furyl)phenyl]methanol, the carboxylic acid, and DMAP.

    • Dissolve the mixture in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC in anhydrous DCM and add this solution dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, and wash the filter cake with DCM.[1]

    • Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[1]

Protocol 2: Williamson Ether Synthesis
  • Materials:

    • [3-(2-Furyl)phenyl]methanol (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq)

    • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Dissolve [3-(2-Furyl)phenyl]methanol in anhydrous THF and add it dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: Mitsunobu Reaction for Ester Synthesis
  • Materials:

    • [3-(2-Furyl)phenyl]methanol (1.0 eq)

    • Carboxylic acid (1.5 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[18]

    • Anhydrous THF

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, dissolve [3-(2-Furyl)phenyl]methanol, the carboxylic acid, and PPh₃ in anhydrous THF.[18]

    • Cool the solution to 0 °C.

    • Add DIAD dropwise to the stirred solution, maintaining the temperature below 5 °C.[18]

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.[18]

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by column chromatography to separate the desired product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Protocol 4: TBS Ether Protection
  • Materials:

    • [3-(2-Furyl)phenyl]methanol (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous DMF

  • Procedure:

    • In a clean, dry flask, dissolve [3-(2-Furyl)phenyl]methanol and imidazole in anhydrous DMF.

    • Add TBS-Cl in one portion.

    • Stir the reaction at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 5: Carbamate Synthesis
  • Materials:

    • [3-(2-Furyl)phenyl]methanol (1.0 eq)

    • Isocyanate of choice (e.g., phenyl isocyanate) (1.1 eq)

    • Anhydrous toluene or THF

    • Optional: a catalytic amount of triethylamine (TEA) or dibutyltin dilaurate (DBTDL)

  • Procedure:

    • Dissolve [3-(2-Furyl)phenyl]methanol in anhydrous toluene in a dry flask under an inert atmosphere.

    • Add the isocyanate dropwise at room temperature. An exotherm may be observed.

    • If the reaction is slow, add a catalytic amount of TEA or DBTDL.

    • Stir the reaction at room temperature for 2-6 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product is often pure enough for many applications. If necessary, purify by recrystallization or column chromatography.

Data Summary and Comparison

Derivatization Method Product Key Reagents Conditions Advantages Limitations
Steglich Esterification EsterCarboxylic acid, DCC/EDC, DMAPNeutral, Room Temp.Mild, high yield, good for acid-sensitive substrates[3][4]DCC can cause allergic reactions; DCU byproduct removal necessary[3]
Williamson Synthesis EtherNaH, Alkyl halideBasic, 0 °C to RTReliable, versatile for many ether types[6]Requires strong base; elimination with 2°/3° halides[7]
Mitsunobu Reaction Ester, Ether, etc.PPh₃, DEAD/DIAD, NucleophileNeutral, 0 °C to RTVersatile, good for sterically hindered alcohols[9][10]Byproduct removal can be challenging; reagents are hazardous[18]
Silyl Ether Formation Silyl EtherSilyl chloride, ImidazoleBasic, Room Temp.Excellent protecting group, easy on/off chemistry[12][13]Not a permanent derivatization; sensitive to acid and fluoride[13]
Carbamate Synthesis CarbamateIsocyanateNeutral, Room Temp.High yield, simple procedureIsocyanates can be toxic and moisture-sensitive

Visualizing the Workflow and Reactions

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Start [3-(2-Furyl)phenyl]methanol Reagents Select Reagents (Acid, Halide, PPh3, etc.) Derivatization Derivatization (Esterification, Etherification, etc.) Reagents->Derivatization Add to reaction Workup Aqueous Work-up Derivatization->Workup Quench & Extract Purify Column Chromatography Workup->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis Product Pure Derivative Analysis->Product

Caption: General workflow for the derivatization of [3-(2-Furyl)phenyl]methanol.

Reaction_Schemes cluster_steglich A) Steglich Esterification cluster_williamson B) Williamson Ether Synthesis mol1 Ar-CH2OH plus1 + mol1->plus1 acid R-COOH plus1->acid arrow1 DCC, DMAP DCM, RT acid->arrow1 product1 Ar-CH2O(CO)R arrow1->product1 mol2 Ar-CH2OH arrow2 1. NaH, THF 2. R-X mol2->arrow2 product2 Ar-CH2OR arrow2->product2

Caption: Reaction schemes for key derivatization methods.

References

  • [Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho

  • 57-5.html)

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with [3-(2-Furyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive technical guide for utilizing [3-(2-Furyl)phenyl]methanol as a v...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing [3-(2-Furyl)phenyl]methanol as a versatile building block in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, offering insights into the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction: The Strategic Value of [3-(2-Furyl)phenyl]methanol

[3-(2-Furyl)phenyl]methanol is a valuable bifunctional molecule incorporating a reactive furan moiety and a benzylic alcohol. This unique combination offers multiple avenues for synthetic elaboration. The furan ring can participate in various transformations, including Diels-Alder reactions, while the aryl backbone is amenable to palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The benzylic alcohol provides a handle for further functionalization or can be a key pharmacophoric element in the final molecule. These attributes make [3-(2-Furyl)phenyl]methanol an attractive starting material for the construction of diverse molecular architectures, particularly in the synthesis of biaryl compounds and other complex scaffolds found in many natural products and pharmaceuticals.[3]

Mechanistic Overview: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, are powerful tools for forging new chemical bonds.[4] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The cycle initiates with the insertion of the palladium(0) catalyst into the carbon-halogen bond of an aryl or vinyl halide (or pseudohalide), forming a palladium(II) intermediate.[5]

  • Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a terminal alkyne in Sonogashira coupling) is transferred to the palladium(II) center, displacing the halide.[5]

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are expelled as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

The efficiency and selectivity of these reactions are critically dependent on the choice of ligands, bases, and solvents, which influence the stability and reactivity of the palladium catalyst at each stage of the cycle.[1]

Experimental Protocols

General Considerations:
  • Reagent Quality: Use high-purity, anhydrous solvents and reagents for best results. The presence of water and oxygen can deactivate the catalyst and lead to side reactions.

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.

  • Safety: [3-(2-Furyl)phenyl]methanol may cause skin and eye irritation.[7] Handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[3] This protocol describes the coupling of a halo-derivative of [3-(2-Furyl)phenyl]methanol with an arylboronic acid.

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification prep1 Combine halo-[3-(2-furyl)phenyl]methanol, arylboronic acid, base, and solvent in a Schlenk flask. prep2 Degas the mixture by three vacuum/inert gas cycles. prep1->prep2 react1 Add Pd catalyst and ligand. prep2->react1 react2 Heat the reaction mixture to the specified temperature and stir. react1->react2 workup1 Cool to room temperature and quench with saturated aq. NH4Cl. react2->workup1 workup2 Extract with an organic solvent (e.g., ethyl acetate). workup1->workup2 workup3 Dry the organic layer, concentrate, and purify by column chromatography. workup2->workup3

Figure 1. General workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halo-derivative of [3-(2-Furyl)phenyl]methanol (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • To this mixture, add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Rationale for Reagent Selection:

  • Catalyst System: Pd(OAc)₂ is a common and effective palladium precursor that is reduced in situ to the active Pd(0) species. PPh₃ is a versatile phosphine ligand that stabilizes the palladium catalyst.

  • Base: K₂CO₃ is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation.

  • Solvent System: The use of a dioxane/water mixture aids in the dissolution of both the organic substrates and the inorganic base, facilitating the reaction.

ParameterRecommended Condition
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand PPh₃, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O, Toluene, DMF
Temperature 80-110 °C
Typical Yields 75-95%

Table 1. Summary of typical reaction parameters for Suzuki-Miyaura coupling.

Protocol 2: Heck-Mizoroki Reaction for Olefination

The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[1][4] This protocol details the olefination of a halo-derivative of [3-(2-Furyl)phenyl]methanol.

Catalytic Cycle for the Heck-Mizoroki Reaction

pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂X pd0->pd2_halide Oxidative Addition (R-X) pd2_alkene [R-Pd(II)L₂(alkene)]⁺X⁻ pd2_halide->pd2_alkene Alkene Coordination pd2_alkyl R'-Pd(II)L₂X pd2_alkene->pd2_alkyl Migratory Insertion product Product pd2_alkyl->product β-Hydride Elimination catalyst_regen Pd(0)L₂ pd2_alkyl->catalyst_regen Reductive Elimination (+ Base-HX)

Figure 2. Simplified catalytic cycle of the Heck-Mizoroki reaction.

Step-by-Step Protocol:

  • In a flame-dried Schlenk tube, combine the halo-derivative of [3-(2-Furyl)phenyl]methanol (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), and sodium acetate (NaOAc) (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Add palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%).

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the residue by flash chromatography to yield the olefinated product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a reliable palladium source. The bulky electron-rich ligand P(o-tol)₃ can promote the oxidative addition step and stabilize the catalytic species.

  • Base: NaOAc is a mild base sufficient to neutralize the hydrogen halide formed during the catalytic cycle.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst, and is stable at the required reaction temperatures.

ParameterRecommended Condition
Catalyst Pd(OAc)₂, PdCl₂
Ligand P(o-tol)₃, PPh₃, PCy₃
Base NaOAc, Et₃N, K₂CO₃
Solvent DMF, Acetonitrile, Toluene
Temperature 100-140 °C
Typical Yields 60-85%

Table 2. Summary of typical reaction parameters for the Heck-Mizoroki reaction.

Protocol 3: Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[8] This reaction is typically co-catalyzed by palladium and copper(I).[8]

Step-by-Step Protocol:

  • To a Schlenk flask, add the halo-derivative of [3-(2-Furyl)phenyl]methanol (1.0 mmol, 1.0 equiv.), copper(I) iodide (CuI) (0.05 mmol, 5 mol%), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%).

  • Evacuate the flask and backfill with an inert gas (three cycles).

  • Add anhydrous tetrahydrofuran (THF) (5 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be required.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with THF.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Rationale for Protocol Design:

  • Catalyst System: The combination of a palladium catalyst (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard for Sonogashira couplings, with copper facilitating the formation of a copper acetylide intermediate.

  • Base/Solvent: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: THF is a suitable solvent for this reaction, ensuring good solubility of the reactants.

ParameterRecommended Condition
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Base Et₃N, Diisopropylamine (DIPA)
Solvent THF, DMF, Toluene
Temperature Room Temperature to 60 °C
Typical Yields 70-90%

Table 3. Summary of typical reaction parameters for Sonogashira coupling.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider increasing the catalyst loading, changing the ligand to a more electron-rich or bulky one, or using a stronger base. Ensure all reagents and solvents are scrupulously dried and the reaction is maintained under a strictly inert atmosphere.

  • Side Reactions: The benzylic alcohol may undergo oxidation under certain conditions. Using milder bases and lower reaction temperatures can help mitigate this. The furan ring is generally stable under these conditions but can be sensitive to strong acids; ensure the workup procedure is neutral or basic.

  • Incomplete Conversion: Increase the reaction time or temperature. Microwave irradiation can sometimes accelerate sluggish reactions.

Conclusion

[3-(2-Furyl)phenyl]methanol is a highly adaptable building block for the synthesis of complex molecules via palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings offer reliable starting points for researchers. Optimization of the reaction conditions, particularly the choice of ligand and base, will be crucial for achieving high yields and purity with diverse coupling partners. The synthetic versatility of this substrate makes it a valuable tool in the arsenal of medicinal and materials chemists.

References

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. [Link]

  • Chuang, C.-M., et al. (2018). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 23(1), 177. [Link]

  • Chen, Q., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]

  • Kantam, M. L., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588. [Link]

  • Szabłowska-Zaremba, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 353. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Method

Application Notes and Protocols for [3-(2-Furyl)phenyl]methanol in Materials Science

Prepared for: Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Unique Furan-Based Building Block The pursuit of novel materials with enhanced performance, sustainability,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Furan-Based Building Block

The pursuit of novel materials with enhanced performance, sustainability, and tailored functionalities is a cornerstone of modern materials science. Within this context, bio-derived molecules are emerging as critical building blocks for the next generation of polymers and functional materials. [3-(2-Furyl)phenyl]methanol, a molecule combining the functionalities of a furan ring, a phenyl ring, and a reactive hydroxymethyl group, stands as a promising candidate for innovation in this domain. While direct, extensive research on this specific isomer is nascent, its structural motifs are well-represented in a burgeoning class of high-performance, furan-based materials.

This document serves as a detailed guide to the prospective applications of [3-(2-Furyl)phenyl]methanol in materials science. Drawing upon established principles and published research on analogous furan-containing compounds, we provide scientifically grounded, hypothetical application notes and detailed experimental protocols. Our objective is to equip researchers with the foundational knowledge and practical starting points to explore the untapped potential of this versatile molecule.

Core Structural Features and Implied Functionality

The material science potential of [3-(2-Furyl)phenyl]methanol is rooted in its distinct chemical architecture:

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile functional handle for a variety of polymerization and modification reactions. It can readily participate in esterification, etherification, and urethane formation, making it a prime candidate for the synthesis of polyesters, polyethers, and polyurethanes.

  • Furan Ring: As a bio-based aromatic heterocycle, the furan ring offers a sustainable alternative to traditional phenyl structures.[1][2] Its diene character allows for reversible Diels-Alder reactions, opening avenues for the development of self-healing and recyclable thermosets.[3]

  • Phenyl Ring: The presence of the phenyl ring contributes to the thermal stability and mechanical strength of materials derived from this molecule. The conjugated system formed by the interconnected furan and phenyl rings also suggests potential applications in organic electronics.[4]

  • Asymmetric Structure: The meta-substitution pattern of the furan and hydroxymethyl groups on the phenyl ring can influence the solubility and processing characteristics of resulting polymers, potentially leading to materials with unique morphologies and properties.

Application in High-Performance Thermosetting Resins

Furan-based thermosets are gaining significant attention as sustainable alternatives to their petroleum-based counterparts, offering excellent thermal stability and chemical resistance.[5][6][7] The hydroxymethyl functionality of [3-(2-Furyl)phenyl]methanol makes it an ideal candidate for incorporation into epoxy and benzoxazine resin systems.

Synthesis of a [3-(2-Furyl)phenyl]methanol-Based Epoxy Resin

Principle: The hydroxymethyl group of [3-(2-Furyl)phenyl]methanol can be converted to a glycidyl ether through reaction with epichlorohydrin. This furan-containing epoxy monomer can then be cured with a suitable hardener to form a crosslinked thermoset. The resulting material is expected to exhibit high thermal stability and mechanical strength, analogous to other furan-based epoxies.[8][9]

Experimental Protocol:

Part A: Synthesis of [3-(2-Furyl)phenyl]methyl Glycidyl Ether

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 1 mole of [3-(2-Furyl)phenyl]methanol in 5 moles of epichlorohydrin.

  • Catalysis: Add 0.1 moles of a phase-transfer catalyst, such as tetrabutylammonium bromide.

  • Reaction: While stirring vigorously, slowly add 1.2 moles of a 50% aqueous solution of sodium hydroxide dropwise over 1-2 hours, maintaining the reaction temperature below 60°C.

  • Work-up: After the addition is complete, continue stirring for an additional 3 hours. Separate the organic layer, wash with deionized water until neutral, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the excess epichlorohydrin and purify the resulting [3-(2-Furyl)phenyl]methyl glycidyl ether by vacuum distillation.

Part B: Curing of the Epoxy Resin

  • Formulation: Mix the synthesized [3-(2-Furyl)phenyl]methyl glycidyl ether with a stoichiometric amount of a curing agent, such as diaminodiphenyl methane (DDM).

  • Degassing: Heat the mixture to 80°C and degas under vacuum for 15 minutes to remove any entrapped air bubbles.

  • Curing Schedule: Pour the mixture into a preheated mold and cure in an oven following a staged curing cycle: 120°C for 2 hours, followed by 180°C for 3 hours.

  • Post-Curing: Allow the cured resin to cool slowly to room temperature before demolding.

Expected Properties:

PropertyExpected Value/Characteristic
Glass Transition Temp. (Tg)> 150°C
Tensile StrengthHigh, comparable to commercial epoxy resins
Thermal Stability (TGA)High char yield, stable up to 300°C in an inert atmosphere
Chemical ResistanceExcellent resistance to acids, bases, and organic solvents[7]

Diagram of Epoxy Synthesis and Curing:

epoxy_synthesis cluster_synthesis Part A: Monomer Synthesis cluster_curing Part B: Curing A [3-(2-Furyl)phenyl]methanol D [3-(2-Furyl)phenyl]methyl Glycidyl Ether A->D Glycidylation B Epichlorohydrin B->D C NaOH (aq) C->D E Furan Epoxy Monomer G Cured Thermoset Network E->G Curing (Heat) F Diaminodiphenyl Methane (DDM) F->G Diels_Alder cluster_reaction Diels-Alder (DA) and retro-Diels-Alder (rDA) Equilibrium Furan-Functionalized\nPolymer Furan-Functionalized Polymer Crosslinked Network Crosslinked Network Furan-Functionalized\nPolymer->Crosslinked Network + Bismaleimide (DA Reaction, < 100°C) Crosslinked Network->Furan-Functionalized\nPolymer Heat (> 120°C) (rDA Reaction) organic_electronics A [3-(2-Furyl)phenyl]methanol B Oxidation (PCC) A->B C [3-(2-Furyl)phenyl]carbaldehyde B->C D Wittig Reaction C->D E Extended Conjugated Molecule D->E

Sources

Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules from [3-(2-Furyl)phenyl]methanol

Introduction: Unlocking the Potential of a Versatile Building Block The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1] [3-(2-Furyl)phenyl]methanol emerges as a particularly attractive starting material for drug discovery campaigns. Its structure combines a reactive benzylic alcohol for straightforward functionalization, a furan ring amenable to various transformations, and a phenyl group that can be further substituted to modulate pharmacokinetic and pharmacodynamic properties. This guide provides detailed protocols and strategic insights for leveraging [3-(2-Furyl)phenyl]methanol as a versatile precursor for the synthesis of novel bioactive molecules.

Strategic Overview: Pathways to Bioactive Derivatives

The synthetic utility of [3-(2-Furyl)phenyl]methanol can be primarily exploited through three main avenues:

  • Modification of the Hydroxyl Group: The benzylic alcohol is a prime site for introducing diversity through oxidation, etherification, and esterification to generate new chemical entities with distinct biological profiles.

  • Functionalization of the Furan Ring: The furan moiety can undergo reactions such as hydrogenation to form the corresponding tetrahydrofuran, a common motif in many pharmaceuticals, or participate in cycloaddition reactions.[2]

  • Derivatization of the Phenyl Ring: While not the most reactive site, the phenyl ring can be functionalized, often through electrophilic substitution on activated derivatives or via cross-coupling reactions on a halogenated version of the scaffold.

The following sections will provide detailed, step-by-step protocols for key transformations, explaining the rationale behind the chosen methodologies.

G cluster_hydroxyl Hydroxyl Group Modification cluster_furan Furan Ring Transformation cluster_products Bioactive Scaffolds start [3-(2-Furyl)phenyl]methanol oxidation Oxidation start->oxidation e.g., PCC, DMP etherification Etherification start->etherification e.g., Williamson Synthesis esterification Esterification start->esterification e.g., DCC, Acid Chloride hydrogenation Hydrogenation start->hydrogenation e.g., H2/Pd-C, Rh/C aldehydes_ketones Aldehydes/Ketones oxidation->aldehydes_ketones ethers Ethers etherification->ethers esters Esters esterification->esters thf_derivatives Tetrahydrofuran Derivatives hydrogenation->thf_derivatives

Figure 1: Key synthetic transformations of [3-(2-Furyl)phenyl]methanol.

I. Oxidation to Bioactive Carbonyls

The oxidation of the benzylic alcohol to the corresponding aldehyde, 3-(2-furyl)benzaldehyde, provides a crucial intermediate for a plethora of subsequent reactions, including reductive amination, Wittig reactions, and the synthesis of chalcones, which are known to possess anticancer and anti-inflammatory activities.[3]

Protocol 1: Pyridinium Chlorochromate (PCC) Mediated Oxidation

This protocol describes a standard, reliable method for the oxidation of a benzylic alcohol to an aldehyde, minimizing over-oxidation to the carboxylic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
[3-(2-Furyl)phenyl]methanol≥97%Commercially available
Pyridinium Chlorochromate (PCC)Reagent GradeCommercially available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially available
Silica GelFor column chromatographyCommercially available
Celite®Filtering agentCommercially available
Anhydrous Sodium SulfateACS GradeCommercially available

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add a solution of [3-(2-Furyl)phenyl]methanol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Oxidant: In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC) (1.5 eq.) and a small amount of silica gel in DCM. Add this slurry to the alcohol solution in one portion with vigorous stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (e.g., using a mobile phase of 3:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® topped with silica gel, washing thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure. The crude product, 3-(2-furyl)benzaldehyde, can be purified by flash column chromatography on silica gel.

Causality and Insights: The use of PCC in DCM provides a relatively mild and selective method for the oxidation of primary alcohols to aldehydes. The addition of silica gel to the PCC helps to prevent the formation of a tarry residue and improves the ease of work-up.

II. Synthesis of Bioactive Ethers and Esters

Ether and ester derivatives of bioactive molecules are common strategies to enhance lipophilicity and improve cell permeability.

Protocol 2: Williamson Ether Synthesis

This protocol provides a general method for the synthesis of ethers from [3-(2-Furyl)phenyl]methanol.

Materials and Reagents:

Reagent/MaterialGradeSupplier
[3-(2-Furyl)phenyl]methanol≥97%Commercially available
Sodium Hydride (NaH)60% dispersion in oilCommercially available
Alkyl Halide (e.g., Benzyl Bromide)Reagent GradeCommercially available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially available

Experimental Procedure:

  • Alkoxide Formation: To a solution of [3-(2-Furyl)phenyl]methanol (1.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq.) portion-wise.

  • Nucleophilic Substitution: After stirring for 30 minutes at 0 °C, add the desired alkyl halide (1.1 eq.) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude ether can be purified by column chromatography.

Protocol 3: DCC-Mediated Esterification

This protocol details the formation of an ester linkage with a carboxylic acid, a common motif in many active pharmaceutical ingredients.

Materials and Reagents:

Reagent/MaterialGradeSupplier
[3-(2-Furyl)phenyl]methanol≥97%Commercially available
Carboxylic Acid (e.g., Ibuprofen)Pharmaceutical GradeCommercially available
Dicyclohexylcarbodiimide (DCC)≥99%Commercially available
4-Dimethylaminopyridine (DMAP)≥99%Commercially available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially available

Experimental Procedure:

  • Reaction Setup: Dissolve [3-(2-Furyl)phenyl]methanol (1.0 eq.), the chosen carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM at 0 °C.

  • Addition of Coupling Agent: Add a solution of DCC (1.2 eq.) in DCM dropwise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash with cold DCM. Concentrate the filtrate.

  • Purification: Dissolve the residue in diethyl ether, filter any remaining DCU, and concentrate. The crude ester can then be purified by column chromatography.

III. Hydrogenation of the Furan Ring

Conversion of the furan ring to a tetrahydrofuran (THF) moiety can significantly alter the biological activity and pharmacokinetic profile of a molecule. THF rings are prevalent in numerous antiviral drugs.[2]

G start [3-(2-Furyl)phenyl]methanol reagents H2 (balloon or Parr shaker) Pd/C or Rh/C Methanol or Ethanol start->reagents Catalytic Hydrogenation product [3-(Tetrahydrofuran-2-yl)phenyl]methanol reagents->product

Figure 2: Workflow for the catalytic hydrogenation of the furan ring.

Protocol 4: Catalytic Hydrogenation to a Tetrahydrofuran Derivative

This protocol describes a standard method for the reduction of the furan ring.

Materials and Reagents:

Reagent/MaterialGradeSupplier
[3-(2-Furyl)phenyl]methanol≥97%Commercially available
Palladium on Carbon (10% Pd/C)Catalyst GradeCommercially available
Methanol or EthanolACS GradeCommercially available
Hydrogen GasHigh PurityCommercially available

Experimental Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation (e.g., a Parr shaker bottle), dissolve [3-(2-Furyl)phenyl]methanol in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude [3-(Tetrahydrofuran-2-yl)phenyl]methanol, which can be purified by column chromatography if necessary.

Expert Insights: The choice of catalyst can be critical. While Pd/C is often effective, rhodium on carbon (Rh/C) can sometimes provide better yields and selectivity for furan hydrogenation. The solvent choice can also influence the reaction rate and selectivity.

IV. Representative Bioactive Furan-Containing Molecules

To illustrate the potential of the derivatives that can be synthesized from [3-(2-Furyl)phenyl]methanol, the following table summarizes the biological activities of various furan-containing compounds reported in the literature.

Compound ClassBiological ActivityReference
3-(2-Furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazolesPotential antimicrobial agents[4]
2-Furyl(phenyl)methanolAnti-leishmanial[5]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesAntimicrobial (anti-fungal, antibacterial)[2][6]
Furan-containing chalconesAnticancer[3]
Furan-containing nucleoside analoguesAntiviral, Antitumor, Antimycobacterial[1]

Conclusion

[3-(2-Furyl)phenyl]methanol is a readily available and highly versatile starting material for the synthesis of a diverse range of potentially bioactive molecules. By strategically targeting the hydroxyl group and the furan ring, researchers can rapidly generate libraries of novel compounds for biological screening. The protocols outlined in this guide provide a solid foundation for the exploration of the chemical space around this promising scaffold, paving the way for the discovery of new therapeutic agents.

References

  • Bulska, M., & Gulej, R. (2022). Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. Current Medicinal Chemistry, 29(28), 4836-4861. Available at: [Link]

  • Zheng, X., Li, Z., Wang, Y., Chen, W., & Wang, G. (2007). Synthesis and Biological Activity of 3-(2-Furanyl)-6-Aryl-1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles. Molecules, 12(5), 1130-1140. Available at: [Link]

  • Pu, Y., & You, J. (2008). Chiral Tertiary 2-furyl Alcohols: Diversified Key Intermediates to Bioactive Compounds. Their Enantioselective Synthesis via (2-furyl)aluminium Addition to Ketones Catalyzed by a Titanium Catalyst of (S)-BINOL. Chemical Communications, (20), 2343-2345. Available at: [Link]

  • Vasilyev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones. Journal of the Chinese Chemical Society, 68(11), 2008-2018. Available at: [Link]

  • Chintareddy, V. R., Wadhwa, K., & Verkade, J. G. (2009). P(PhCH2NCH2CH2)3N Catalysis of Mukaiyama Aldol Reactions of Aliphatic, Aromatic, and Heterocyclic Aldehydes and Trifluoromethyl Phenyl Ketone. The Journal of Organic Chemistry, 74(21), 8118-8132. Available at: [Link]

  • Rateb, M., et al. (2020). 2-furyl(phenyl)methanol isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. Fitoterapia, 140, 104420. Available at: [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(26), 17835-17846. Available at: [Link]

  • Bakthadoss, M., & Chithra, S. (2012). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts, 2(4), 548-559. Available at: [Link]

  • Spring, D. (n.d.). Palladium-catalysed cross-coupling of organosilicon reagents. University of Cambridge. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. Journal of the Chinese Chemical Society, 68(11), 2008-2018. Available at: [Link]

Sources

Method

Protocol for the purification of [3-(2-Furyl)phenyl]methanol by column chromatography

Application Note & Protocol Topic: High-Purity Isolation of [3-(2-Furyl)phenyl]methanol via Automated Flash Column Chromatography Abstract [3-(2-Furyl)phenyl]methanol is a key building block in the synthesis of advanced...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Isolation of [3-(2-Furyl)phenyl]methanol via Automated Flash Column Chromatography

Abstract

[3-(2-Furyl)phenyl]methanol is a key building block in the synthesis of advanced pharmaceutical intermediates and novel organic materials. Its synthesis often yields a crude mixture containing unreacted starting materials, isomers, and other byproducts. This application note provides a detailed, field-proven protocol for the efficient purification of [3-(2-Furyl)phenyl]methanol using normal-phase flash column chromatography. We delve into the scientific rationale behind each step, from mobile phase selection to column packing and fraction analysis, ensuring a reproducible and scalable method for obtaining the target compound with greater than 97% purity.

Introduction and Principle of Separation

The purification of polar, aromatic compounds like [3-(2-Furyl)phenyl]methanol presents a common challenge in organic synthesis. The molecule's structure, featuring a polar hydroxyl (-OH) group, a moderately polar furan ring, and a nonpolar phenyl ring, dictates its chromatographic behavior. This protocol employs normal-phase chromatography, a technique where the separation is governed by the differential adsorption of analytes onto a polar stationary phase from a non-polar mobile phase[1].

Causality of Separation: The stationary phase, silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups. The target molecule, [3-(2-Furyl)phenyl]methanol, interacts with these silanol groups primarily through hydrogen bonding via its own hydroxyl group[2]. The furan and phenyl rings contribute weaker polar and π-π interactions. The mobile phase, a mixture of non-polar hexanes and a more polar ethyl acetate, acts as the eluent[3].

The separation mechanism is a dynamic equilibrium:

  • Adsorption: The analyte adsorbs onto the silica gel surface.

  • Desorption: The mobile phase flows over the surface, competing for interaction sites and solvating the analyte, causing it to desorb and move down the column[4].

Compounds with higher polarity, like our target alcohol, are adsorbed more strongly and thus elute later. Less polar impurities (e.g., unreacted starting materials from a Suzuki coupling) will have weaker interactions and elute faster. By gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate), we can selectively desorb and elute the compounds in order of increasing polarity, achieving a clean separation[5].

Materials and Reagents

Material/ReagentGradeSupplierNotes
Crude [3-(2-Furyl)phenyl]methanol Synthesis GradeN/AAssumed to be an oil or solid.
Silica Gel Flash Chromatography Grade, 230-400 mesh (40-63 µm)Any major supplierStandard grade silica gel is slightly acidic[4].
Hexanes HPLC GradeAny major supplierNon-polar component of the mobile phase.
Ethyl Acetate (EtOAc) HPLC GradeAny major supplierPolar component of the mobile phase.
Dichloromethane (DCM) ACS GradeAny major supplierFor sample loading and vial rinsing.
Celite® 545 N/AAny major supplierInert support for dry loading[6].
TLC Plates Silica Gel 60 F₂₅₄Any major supplierFor reaction monitoring and fraction analysis.
p-Anisaldehyde Stain Staining ReagentN/AFor visualization of alcohols on TLC plates[6].

Safety Precautions

[3-(2-Furyl)phenyl]methanol and its isomer [2-(2-Furyl)phenyl]methanol are classified as hazardous substances. Strict adherence to safety protocols is mandatory.

  • Hazard Profile: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation and skin irritation. May cause respiratory irritation[7][8][9].

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All handling of the compound and solvents should be performed inside a certified chemical fume hood.

  • Solvent Handling: Hexanes, ethyl acetate, and dichloromethane are volatile and flammable. Keep away from ignition sources. Ensure adequate ventilation to avoid inhalation of vapors[10].

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in appropriately labeled hazardous waste containers according to institutional guidelines.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. It can be scaled accordingly by adjusting the column size and solvent volumes.

Step 1: Preliminary TLC Analysis for Solvent System Optimization

The key to a successful column separation is selecting a mobile phase that provides good separation on a TLC plate. The target Rf (retention factor) for the desired compound should be approximately 0.25-0.35 in the chosen solvent system[4].

  • Prepare TLC Chambers: Add a small amount of various Hexanes:EtOAc mixtures (e.g., 9:1, 4:1, 7:3) to separate TLC chambers.

  • Spot the Plate: Dissolve a tiny amount of the crude mixture in DCM and spot it onto a TLC plate.

  • Develop the Plate: Place the TLC plate in the chambers and allow the solvent front to travel up the plate.

  • Visualize: View the developed plate under UV light (254 nm) to see UV-active compounds. Then, stain the plate with p-anisaldehyde solution and gently heat. Alcohols typically appear as distinct colored spots[6].

  • Select the System: Choose the solvent system that places the Rf of the [3-(2-Furyl)phenyl]methanol spot at ~0.3. For a closely related isomer, a gradient starting from 100% hexane and moving to a 3:2 mixture was effective, suggesting an initial TLC system of 4:1 or 7:3 Hexanes:EtOAc will be appropriate[6].

Step 2: Column Preparation (Dry Packing)

For this scale, a glass column with a diameter of approximately 2-3 inches is suitable. The amount of silica gel should be 50-100 times the weight of the crude material[4].

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but does not overly restrict flow[11].

  • Add Sand: Add a ~1 cm layer of sand over the plug to create a flat base for the stationary phase[12].

  • Add Silica Gel: Pour the dry silica gel powder (e.g., 80-100 g for 1 g of sample) into the column. Gently tap the side of the column to pack the silica into a uniform bed.

  • Top with Sand: Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition[10].

  • Pre-elute the Column: Mount the column securely. Add the initial, least polar eluent (100% Hexanes). Use gentle air pressure to push the solvent through the column until it is fully wetted and equilibrated. Do not let the solvent level drop below the top layer of sand[12].

Step 3: Sample Preparation and Loading (Dry Loading)

Dry loading is superior to wet loading for compounds with moderate solubility as it prevents band broadening and improves resolution[6][13].

  • Dissolve Crude Product: Dissolve the crude [3-(2-Furyl)phenyl]methanol (~1 g) in a minimal amount of DCM (5-10 mL) in a round-bottom flask.

  • Adsorb onto Support: Add 2-3 g of Celite® or silica gel to the flask.

  • Evaporate Solvent: Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.

  • Load the Column: Carefully decant the solvent from the packed column until the level is just at the top of the sand. Gently add the powdered sample-Celite mixture to the top of the column, creating a thin, even layer.

  • Add Final Sand Layer: Carefully add a small layer of sand on top of the sample layer to prevent disturbance.

Step 4: Elution and Fraction Collection

The elution is performed using a gradient of increasing solvent polarity. This ensures that non-polar impurities wash out first, followed by the target compound.

  • Initial Elution: Begin eluting with a non-polar solvent system, such as 100% Hexanes or 95:5 Hexanes:EtOAc. Collect fractions (e.g., 20-30 mL per test tube).

  • Increase Polarity: Gradually increase the percentage of ethyl acetate in the mobile phase. A suggested gradient is as follows:

    • 500 mL of 95:5 Hexanes:EtOAc

    • 750 mL of 85:15 Hexanes:EtOAc

    • 500 mL of 70:30 Hexanes:EtOAc This gradient is based on successful protocols for similar aryl-furan methanols[6].

  • Maintain Flow: Use gentle positive pressure (flash chromatography) to maintain a steady flow rate (approx. 2 inches/minute solvent level drop)[12]. Never let the column run dry.

Step 5: Analysis of Fractions and Product Isolation
  • Monitor with TLC: Spot every few fractions onto a TLC plate. Develop the plate using the solvent system identified in Step 1.

  • Identify Product: Visualize the TLC plate under UV and with p-anisaldehyde stain to identify the fractions containing the pure product. The desired compound should appear as a single spot with a consistent Rf value.

  • Combine and Evaporate: Combine all fractions that contain the pure product in a large round-bottom flask.

  • Remove Solvent: Concentrate the combined fractions using a rotary evaporator to yield the purified [3-(2-Furyl)phenyl]methanol as an oil or solid.

Summary of Chromatographic Parameters

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel, 230-400 meshPolar adsorbent for normal-phase chromatography[4].
Adsorbent:Sample Ratio 50:1 to 100:1 (w/w)Ensures sufficient surface area for good separation.
Mobile Phase Hexanes / Ethyl AcetateGood balance of polarity and volatility; low cost[3].
Elution Mode Gradient ElutionProvides better resolution for mixtures with a range of polarities[6].
Loading Method Dry Loading with Celite®Minimizes band broadening, leading to sharper peaks[13].
Target Rf (TLC) ~0.3 in 4:1 Hexanes:EtOAcOptimal Rf for good separation on a column[4].
Visualization UV (254 nm) & p-Anisaldehyde StainPhenyl and furan rings are UV active; stain visualizes the alcohol[6].

Workflow Diagram

Purification_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Analysis (Find Rf ~0.3) Pack 2. Column Packing (Dry Pack Silica) TLC->Pack Load 3. Sample Loading (Dry Load on Celite) Pack->Load Elute 4. Gradient Elution (Hexanes -> EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC Monitoring) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Pool fractions with single spot at target Rf Isolate 8. Evaporate Solvent Combine->Isolate Final Pure [3-(2-Furyl)phenyl]methanol Isolate->Final

Caption: Workflow for the purification of [3-(2-Furyl)phenyl]methanol.

Troubleshooting

  • Poor Separation (Overlapping Spots):

    • Cause: Mobile phase is too polar (high Rf) or column was poorly packed.

    • Solution: Use a shallower gradient (slower increase in EtOAc). Ensure the column is packed uniformly without cracks or channels.

  • Compound Won't Elute:

    • Cause: Mobile phase is not polar enough.

    • Solution: Increase the percentage of ethyl acetate. For very polar compounds, a small amount of methanol (1-2%) can be added to the mobile phase, but be aware that methanol can dissolve silica gel at higher concentrations[3].

  • Streaking on TLC/Column (Tailing):

    • Cause: Sample is too concentrated, or compound is interacting too strongly with acidic silica. The furan ring can be sensitive to highly acidic conditions, potentially leading to degradation[14].

    • Solution: Load less material. Add a small amount of a neutralizer like triethylamine (~0.1%) to the mobile phase, but only if the target compound is stable to basic conditions.

References

  • Organic Syntheses. Furan-2-yl(phenyl)methanol. Org. Synth. 2019, 96, 340-352. [Link]

  • PubMed Central. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. J Chromatogr A. 2004, 1033(2), 271-9. [Link]

  • The Royal Society of Chemistry. Synthesis and characteristics of the intermediates and the final compounds. [Link]

  • Fisher Scientific. [2-(2-Furyl)phenyl]methanol Safety Data Sheet (EU). [Link]

  • University of Calgary. Column chromatography. [Link]

  • Pharma Now. Mobile and Stationary Phases in Chromatography Explained. [Link]

  • University of Colorado Boulder, Organic Chemistry. Column Chromatography Procedures. [Link]

  • MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • Organic Syntheses. Purification of linalool by column chromatography with isocratic elution. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]

  • Wiley-VCH. Supporting Information for Buchwald-Hartwig Amination of Aryl and Heteroaryl Halides and Triflates. [Link]

  • ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]

  • National Institutes of Health. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • ResearchGate. Preparation of 3-(furan-2-yl)acrylic acid by Knoevenagel condensation.... [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Grignard Reaction Conditions for [3-(2-Furyl)phenyl]methanol Synthesis

Welcome to the technical support center for the synthesis of [3-(2-Furyl)phenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [3-(2-Furyl)phenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of the Grignard reaction for this specific synthesis, providing practical, field-tested advice to help you navigate challenges and optimize your experimental outcomes. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and immediate troubleshooting steps for the synthesis of [3-(2-Furyl)phenyl]methanol via a Grignard reaction.

Q1: My Grignard reaction won't start. What are the most likely causes and immediate remedies?

A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary culprits are moisture and the passivated surface of the magnesium turnings.[1][2]

  • Moisture Contamination: Grignard reagents are extremely sensitive to protic solvents like water.[3][4] Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (Nitrogen or Argon).[5][6] Solvents must be anhydrous. Using a freshly opened bottle of anhydrous ether or THF is recommended.[7]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction with the aryl halide.[2]

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (after removing the septum briefly) to expose a fresh surface.[5]

    • Chemical Activation: Add a small crystal of iodine.[5][7] The disappearance of the purple iodine vapor is an indicator of activation.[5] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles signifies activation.[2]

Q2: My reaction has a persistently low yield. What are the key factors to investigate?

A2: Low yields can stem from several factors, including incomplete reaction, side reactions, or issues during workup and purification.

  • Grignard Reagent Concentration: The actual concentration of your prepared Grignard reagent may be lower than theoretical. Consider titrating the Grignard solution before adding the aldehyde to get an accurate measure of the active reagent.

  • Side Reactions: The most common side reaction is the formation of a biphenyl-type byproduct through Wurtz-type coupling.[5][8] This is favored by higher temperatures and high concentrations of the aryl halide.[5] Slow, dropwise addition of the aryl halide during Grignard formation is crucial.[5]

  • Reaction with Furan: The acidic protons on the furan ring can potentially react with the highly basic Grignard reagent, although this is generally less favorable than the desired carbonyl addition. Using a slight excess of the Grignard reagent can help compensate for any such losses.

Q3: I'm observing a significant amount of a non-polar byproduct in my crude NMR. What is it likely to be and how can I minimize it?

A3: This is very likely a homocoupling product, such as 3,3'-bifuran or a biphenyl derivative, depending on your chosen synthetic route. This arises from the reaction of the Grignard reagent with unreacted aryl halide.[5][9]

  • Minimization Strategy: The key is to maintain a low concentration of the aryl halide during the formation of the Grignard reagent. This is achieved by adding the aryl halide solution dropwise to the magnesium suspension.[5][9] Ensure the reaction is proceeding (gentle reflux) before adding the bulk of the halide.[5]

Q4: How can I effectively purify my final product, [3-(2-Furyl)phenyl]methanol?

A4: Purification is typically achieved through a combination of extraction and chromatography.

  • Aqueous Workup: After quenching the reaction with a saturated aqueous solution of ammonium chloride or dilute HCl, the product needs to be extracted into an organic solvent like ethyl acetate.[10]

  • Removal of Biphenyl Byproduct: If a significant amount of a non-polar byproduct is present, it can sometimes be removed by recrystallization or by washing the crude product with a non-polar solvent in which the desired alcohol is less soluble, such as petroleum ether.[3]

  • Column Chromatography: The most reliable method for obtaining high-purity [3-(2-Furyl)phenyl]methanol is silica gel column chromatography.[10] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.[10]

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of potential problems and systematic approaches to resolving them.

Issue 1: Grignard Reagent Formation Failure

A failure in the formation of the Grignard reagent is a complete roadblock. The following decision tree can guide your troubleshooting process.

Grignard Initiation Troubleshooting start Reaction Not Initiating check_dryness Are all glassware and solvents scrupulously dry? start->check_dryness dry_glassware Flame-dry glassware under inert gas. Use fresh anhydrous solvent. check_dryness->dry_glassware No check_mg Is the magnesium surface activated? check_dryness->check_mg Yes dry_glassware->check_dryness activate_mg Add an iodine crystal or a few drops of 1,2-dibromoethane. Crush turnings. check_mg->activate_mg No check_halide Is the aryl halide pure? check_mg->check_halide Yes activate_mg->check_mg purify_halide Distill or filter the aryl halide. check_halide->purify_halide No success Reaction Initiates check_halide->success Yes purify_halide->check_halide

Caption: Troubleshooting Decision Tree for Grignard Initiation.

Issue 2: Low Yield of [3-(2-Furyl)phenyl]methanol

Even if the reaction initiates, achieving a high yield can be challenging. Below is a table outlining potential causes and their corresponding solutions.

Observation Potential Cause Recommended Action
Significant amount of starting aldehyde recovered - Insufficient Grignard reagent added. - Grignard reagent degraded due to moisture.- Titrate the Grignard reagent before addition to determine the exact concentration. - Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. - Ensure a strictly anhydrous environment throughout the reaction.
Presence of a homocoupled byproduct (e.g., biphenyl) - High local concentration of aryl halide during Grignard formation.[5] - Elevated reaction temperature.[5]- Add the aryl halide solution dropwise and slowly to the magnesium suspension.[5][9] - Maintain a gentle reflux; avoid excessive heating.[5]
Formation of a reduced product (aryl methane) - This is less common with aldehydes but can occur if the Grignard reagent has β-hydrogens and acts as a reducing agent.- This is unlikely for the synthesis of [3-(2-Furyl)phenyl]methanol unless using a Grignard reagent with β-hydrogens. If this is a persistent issue, consider an alternative synthetic route.
Product loss during workup - Emulsion formation during extraction. - Incomplete extraction from the aqueous layer.- Add brine to the separatory funnel to break up emulsions. - Perform multiple extractions (at least 3) with the organic solvent.[10]

Experimental Protocol: Synthesis of [3-(2-Furyl)phenyl]methanol

This protocol describes a representative synthesis starting from 3-bromobenzaldehyde and forming a furyl Grignard reagent. An alternative route involves starting with 2-bromofuran and 3-formylphenylmagnesium bromide. The principles remain the same.

Reaction Scheme

Reaction Scheme cluster_0 Grignard Formation cluster_1 Carbonyl Addition cluster_2 Aqueous Workup 2-bromofuran 2-Bromofuran Grignard 2-Furylmagnesium bromide 2-bromofuran->Grignard  + Mg, Anhydrous THF Mg Mg THF Anhydrous THF alkoxide Intermediate Alkoxide Grignard->alkoxide  + 3-Bromobenzaldehyde 3-bromobenzaldehyde 3-Bromobenzaldehyde product [3-(2-Furyl)phenyl]methanol alkoxide->product  + H₃O⁺ workup H₃O⁺ (e.g., aq. NH₄Cl)

Caption: Synthetic pathway for [3-(2-Furyl)phenyl]methanol.

Step-by-Step Procedure
  • Preparation of Glassware: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.[5][6]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

    • Add a small crystal of iodine.[5]

    • In the dropping funnel, prepare a solution of 2-bromofuran (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 2-bromofuran solution to the magnesium. The reaction should initiate, as evidenced by a color change, gentle bubbling, and an exothermic reaction.[5]

    • Once initiated, add the remaining 2-bromofuran solution dropwise at a rate that maintains a gentle reflux.[5]

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Addition to Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 3-bromobenzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the cooled Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.[10]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).[10]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]

Data Summary Table

Parameter Recommendation Rationale
Stoichiometry (Mg:Aryl Halide) 1.1 - 1.2 : 1.0Ensures complete consumption of the aryl halide, minimizing Wurtz-type coupling.[11]
Stoichiometry (Grignard:Aldehyde) 1.1 - 1.2 : 1.0Accounts for any degradation of the Grignard reagent and potential side reactions.
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are essential for stabilizing the Grignard reagent.[3][12] THF is often preferred for its higher boiling point and better solvating properties for some Grignard reagents.[7]
Temperature (Grignard Formation) Gentle reflux (self-sustaining after initiation)An exothermic reaction that should be controlled to prevent excessive side reactions.[5]
Temperature (Aldehyde Addition) 0 - 10 °CMinimizes side reactions and allows for better control of the exothermic addition.
Reaction Time (Grignard Formation) 1 - 3 hours after halide additionEnsures complete formation of the Grignard reagent.
Reaction Time (Aldehyde Addition) 2 - 4 hours after aldehyde additionAllows for the reaction to go to completion.

Visualization of the Experimental Workflow

Experimental Workflow prep 1. Prepare Dry Glassware & Reagents grignard_formation 2. Form Grignard Reagent (2-Bromofuran + Mg in THF) prep->grignard_formation aldehyde_addition 3. Add 3-Bromobenzaldehyde (Dropwise at 0 °C) grignard_formation->aldehyde_addition reaction_monitoring 4. Stir and Monitor by TLC aldehyde_addition->reaction_monitoring workup 5. Aqueous Workup (Quench with aq. NH₄Cl, Extract) reaction_monitoring->workup purification 6. Purify by Column Chromatography workup->purification analysis 7. Characterize Product (NMR, IR, MS) purification->analysis

Caption: Step-by-step experimental workflow.

References

Sources

Optimization

Technical Support Center: Synthesis of [3-(2-Furyl)phenyl]methanol

Welcome to the Technical Support Center for the synthesis of [3-(2-Furyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of [3-(2-Furyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable intermediate.

Two of the most common and effective methods for the synthesis of [3-(2-Furyl)phenyl]methanol are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction. This guide will address potential issues and byproducts associated with both synthetic routes.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental issues.

Suzuki-Miyaura Coupling Route

Q1: My Suzuki-Miyaura coupling reaction is showing low conversion to the desired [3-(2-Furyl)phenyl]methanol. What are the likely causes and how can I improve the yield?

A1: Low conversion in the Suzuki-Miyaura coupling of 3-(hydroxymethyl)phenylboronic acid and 2-halofuran is a common challenge. The primary culprits are often related to catalyst activity, the stability of the boronic acid, and reaction conditions.

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction, and its deactivation will halt the catalytic cycle.

    • Cause: Exposure to oxygen can lead to the formation of palladium black (insoluble Pd(0)), which has poor catalytic activity.[1] Phosphine ligands, crucial for stabilizing the palladium, can also be oxidized.

    • Solution: Ensure rigorous degassing of all solvents and reagents by bubbling with an inert gas (argon or nitrogen) prior to adding the palladium catalyst.[2] Using pre-catalysts or more robust ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) can enhance catalyst stability and activity.[1]

  • Protodeboronation of the Boronic Acid: Furan-containing boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1]

    • Cause: This is often promoted by the presence of excess water or prolonged reaction times at elevated temperatures.

    • Solution: Use anhydrous solvents and a carefully controlled amount of water if required for the base's solubility. Consider using potassium trifluoroborate salts instead of boronic acids, as they often exhibit greater stability.[3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical.

    • Cause: An inappropriate base may not efficiently facilitate the transmetalation step. The solvent system must be suitable for both the organic substrates and the inorganic base.

    • Solution: A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane/water, toluene/water, DMF) may be necessary to find the optimal conditions for your specific substrates.[1][2] Microwave irradiation can sometimes improve yields and reduce reaction times.[2]

Q2: I've isolated my product, but it's contaminated with significant amounts of byproducts. What are these impurities and how can I minimize their formation?

A2: The primary byproducts in this Suzuki-Miyaura coupling are typically from homocoupling and dehalogenation reactions.

Byproduct NameStructureCommon CausePrevention Strategy
Biphenyl-3,3'-dimethanol HOCH₂-Ph-Ph-CH₂OHHomocoupling of 3-(hydroxymethyl)phenylboronic acid.Ensure anaerobic conditions. The presence of oxygen can promote the formation of Pd(II) species that facilitate homocoupling.[4]
2,2'-Bifuran Furan-FuranHomocoupling of the 2-halofuran starting material or the corresponding boronic acid if formed in situ.Similar to above, rigorous exclusion of oxygen is key.
Benzyl alcohol Ph-CH₂OHDehalogenation of the 2-halofuran followed by coupling with the boronic acid, or more likely, protodeboronation of the 3-(hydroxymethyl)phenylboronic acid.Use anhydrous solvents and minimize reaction time.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield or High Impurity check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_reagents->start Impure Reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Conditions optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions Appear Correct optimize_catalyst->start No Improvement purification Purification Strategy optimize_catalyst->purification Yield Improved success Successful Synthesis purification->success

Sources

Troubleshooting

Technical Support Center: Purification Challenges of Aryl-Furan Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who work with aryl-furan compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who work with aryl-furan compounds. The unique chemical nature of the furan ring, especially when substituted with aryl groups, presents a distinct set of purification challenges. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you navigate these complexities, ensuring the integrity and purity of your compounds.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental stability and reactivity issues inherent to aryl-furan compounds that often manifest during purification.

Q1: My aryl-furan compound is turning dark and polymerizing during silica gel chromatography. What is happening?

A: This is a classic sign of acid-catalyzed degradation. The furan ring is sensitive to acid; even the slightly acidic nature of standard silica gel can be enough to initiate decomposition.[1][2]

  • Mechanism of Degradation: The process begins with the protonation of the furan ring, which leads to a loss of aromaticity. This makes the ring susceptible to nucleophilic attack, often by water or other polar molecules in your solvent system.[1][3] This attack initiates a ring-opening cascade, forming highly reactive unsaturated 1,4-dicarbonyl intermediates.[1][4] These intermediates readily polymerize, leading to the intractable tars and discoloration you are observing.[5][6] Electron-donating substituents on the furan ring can exacerbate this instability, while electron-withdrawing groups tend to increase stability against acid.[5][7]

  • Visualizing the Degradation Pathway:

    A Aryl-Furan Compound B Protonated Furan (Loss of Aromaticity) A->B H+ (e.g., Silica Gel) C Unsaturated 1,4-Dicarbonyl Intermediate B->C Nucleophilic Attack (e.g., H2O, MeOH) D Polymerization & Degradation Products C->D

    Figure 1: Acid-catalyzed degradation pathway of aryl-furan compounds.
Q2: I'm trying to run a reaction at a high temperature, and my yield of the target aryl-furan is very low. Could the compound be decomposing?

A: Yes, thermal degradation is a significant concern for many furan derivatives.[8][9] High temperatures can induce decomposition through complex molecular and radical pathways, even without the presence of a catalyst.[9] For instance, studies have shown that furan itself begins to decompose at elevated temperatures, forming species like acetylene, ketene, and propargyl radicals.[10] The presence of substituents, such as hydroxyl or aldehyde groups, can lower the decomposition temperature.[9][11]

  • Troubleshooting & Mitigation:

    • Use Lower Temperatures: Whenever possible, conduct reactions and distillations at the lowest feasible temperature.

    • High Vacuum Distillation: For purification, use high vacuum to lower the boiling point, thus minimizing thermal stress on the molecule.[2]

    • Avoid Prolonged Heating: Minimize the time the compound is exposed to high temperatures.

    • Inert Atmosphere: Heating in the presence of oxygen can lead to oxidative degradation, which is often accelerated at higher temperatures.[12] Always work under an inert atmosphere like nitrogen or argon.

Q3: My purified aryl-furan compound degrades upon storage, even in the freezer. How can I prevent this?

A: The instability of furans is not limited to purification conditions. They are also susceptible to oxidation by atmospheric oxygen, which can lead to the formation of gums and polymers over time.[12][13] This process can be initiated by light or trace metal impurities.

  • Key Protective Measures:

    • Inert Atmosphere: Store purified compounds under an inert atmosphere (nitrogen or argon) to displace oxygen.

    • Amber Vials: Use amber or foil-wrapped vials to protect the compound from light, which can catalyze oxidation.

    • Solvent Choice: If storing in solution, use a degassed, high-purity solvent.

    • Stabilizers: For long-term storage, especially of bulk material, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a low concentration (e.g., 5-100 ppm).[13]

Part 2: Troubleshooting Guides for Purification Workflows

This section provides a structured, problem-and-solution approach to common issues encountered during specific purification techniques.

Guide 1: Column Chromatography

Column chromatography is a workhorse technique, but its success with aryl-furans depends on carefully managing the stationary and mobile phases.

Problem Encountered Root Cause Analysis Recommended Solution & Protocol
Streaking/Tailing on TLC and Column Acidic Silica: The aryl-furan is interacting strongly with the acidic silanol groups on the silica surface, causing poor peak shape and decomposition.[14]1. Neutralize the Silica: Pre-treat your silica gel. Slurry it in your starting eluent (e.g., 98:2 Hexane:EtOAc) containing 1% triethylamine (Et₃N). Let it stand for an hour, then pack the column as usual. 2. Use a Different Stationary Phase: Switch to neutral or basic alumina, which is less likely to cause acid-catalyzed degradation.[1] 3. Consider Reverse-Phase: If your compound has sufficient polarity, reverse-phase (C18) chromatography with a mobile phase like water/acetonitrile is an excellent alternative as it avoids acidic silica.[14][15][16]
Compound Sticks to the Column; No Elution High Polarity/Strong Interaction: The compound is too polar for the chosen solvent system and is irreversibly adsorbing to the silica gel.1. Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. Adding methanol (MeOH) to dichloromethane (DCM) or ethyl acetate (EtOAc) is effective. Start with a 1-10% MeOH gradient.[14] 2. Add a Modifier (for Basic Compounds): If your aryl-furan contains a basic nitrogen, strong interactions with silica are likely. Use a mobile phase containing a small amount of base, such as 1-2% of a 10% ammonia in methanol solution added to your DCM eluent.[14]
New Spots Appear on TLC Plates After Column On-Column Decomposition: The compound is degrading during its time on the column, creating new, more polar impurities (often the baseline "smear").This is a critical indicator of instability. Immediately switch to a less aggressive method. 1. Deactivate Silica: Use the triethylamine method described above. 2. Reduce Residence Time: Use flash chromatography with higher pressure to move the compound through the column faster.[17] 3. Lower the Temperature: If possible, run the column in a cold room to slow down degradation kinetics.
Workflow Diagram: Selecting a Chromatography Method

start Start: Crude Aryl-Furan check_acid Is the compound acid-sensitive? start->check_acid check_polarity Is the compound soluble in non-polar solvents? check_acid->check_polarity No neutralize Use Neutralized Silica (Et3N wash) or Alumina check_acid->neutralize Yes normal_phase Normal Phase Chromatography (Silica Gel) check_polarity->normal_phase Yes reverse_phase Reverse-Phase Chromatography (C18) check_polarity->reverse_phase No end Pure Compound normal_phase->end neutralize->end reverse_phase->end

Figure 2: Decision workflow for selecting the appropriate chromatography method.
Guide 2: Recrystallization

Recrystallization is a powerful and scalable purification technique, but finding the right solvent system is critical.

Problem Encountered Root Cause Analysis Recommended Solution & Protocol
Compound "Oils Out" Instead of Crystallizing Solvent is Too Good/Cooling is Too Fast: The compound's solubility is too high even at low temperatures, or the solution becomes supersaturated too quickly, preventing orderly crystal lattice formation.1. Change Solvent System: The ideal solvent dissolves the compound when hot but poorly when cold.[18] Try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., DCM, Acetone) and then slowly add a "poor" solvent (e.g., Hexane, Heptane, Water) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[19][20][21] 2. Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[18]
Poor Recovery of Compound Solvent Choice/Quantity: The compound has significant solubility in the mother liquor even at low temperatures, or too much solvent was used initially.1. Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[18][22] 2. Concentrate the Mother Liquor: After filtering the first crop of crystals, carefully concentrate the remaining solution (mother liquor) by about half and cool again to obtain a second crop. Be aware that the second crop may be less pure. 3. Switch Solvents: Test alternative solvent systems. Common successful pairs include Heptane/Ethyl Acetate, Methanol/Water, and Acetone/Water.[20]
Colored Impurities Persist in Crystals Impurities Co-crystallize: The colored impurities have similar solubility properties to the target compound in the chosen solvent.1. Activated Charcoal Treatment: After dissolving your compound in the hot solvent, cool the solution slightly and add a very small amount (e.g., a spatula tip) of activated charcoal. Re-heat to boiling for a few minutes, then perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal before cooling.[22] Caution: Using too much charcoal can adsorb your product.
Protocol: Two-Solvent Recrystallization for Aryl-Furans
  • Select Solvents: Choose a pair of miscible solvents. One should dissolve your compound well ("good" solvent, e.g., Ethyl Acetate), and the other should dissolve it poorly ("poor" solvent, e.g., Hexane).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the "good" solvent dropwise while heating and swirling until the solid just dissolves. Use the absolute minimum volume necessary.

  • Induce Cloudiness: While still hot, add the "poor" solvent dropwise until a persistent cloudiness (turbidity) appears.

  • Re-clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Avoid disturbing the flask.[18]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Allow the crystals to dry completely under vacuum.

Part 3: References

  • Makarov, A. S., Uchuskin, M. G., & Trushkov, I. V. (n.d.). Furan Oxidation Reactions in the Total Synthesis of Natural Products. Thieme Synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Lim, S. M., et al. (2018). Furan in Thermally Processed Foods - A Review. PMC - NIH. [Link]

  • Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Organic Reactions. [Link]

  • Van de Vijver, R., et al. (n.d.). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Biblio. [Link]

  • ResearchGate. (n.d.). Different pathways of formation of furan mainly from thermal degradation. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. [Link]

  • ResearchGate. (n.d.). Oxidation of furans (Review). ResearchGate. [Link]

  • National Library of Medicine. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Royal Society of Chemistry. [Link]

  • Semantic Scholar. (2015). Oxidative Cleavage of Furans. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). General scheme of the study of furan stability. ResearchGate. [Link]

  • ChemTube3D. (n.d.). Furan Hydrolysis. ChemTube3D. [Link]

  • Wikipedia. (n.d.). Furan. Wikipedia. [Link]

  • National Library of Medicine. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. National Library of Medicine. [Link]

  • Justia Patents. (2000). Compounds and methods for stabilization of furfural compositions. Justia Patents. [Link]

  • ACS Publications. (2009). Thermal Decomposition of Furan Generates Propargyl Radicals. The Journal of Physical Chemistry A. [Link]

  • Semantic Scholar. (2010). Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Schematic view of the hydrolysis mechanism of furan network. ResearchGate. [Link]

  • Royal Society of Chemistry. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. [Link]

  • Google Patents. (n.d.). Chromatography method for the purification of furfural derivatives. Google Patents.

  • MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]

  • SIELC Technologies. (n.d.). Separation of Furan, 2-butyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. [Link]

  • National Library of Medicine. (2020). Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. National Library of Medicine. [Link]

  • ResearchGate. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. ResearchGate. [Link]

  • MDPI. (2023). Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties. MDPI. [Link]

  • National Library of Medicine. (2024). Furan Dearomatization: A Route to Diverse Fluoroalkyl/Aryl Triazoles. National Library of Medicine. [Link]

Sources

Optimization

Technical Support Center: Preventing Furan Ring Decomposition

Welcome to the technical support center dedicated to addressing a critical challenge in organic synthesis: the stabilization of the furan ring. Furan and its derivatives are invaluable building blocks in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in organic synthesis: the stabilization of the furan ring. Furan and its derivatives are invaluable building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] However, the inherent reactivity and moderate aromaticity of the furan ring make it susceptible to decomposition under various reaction conditions.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals navigate these challenges and ensure the integrity of their furan-containing molecules throughout multi-step syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems related to furan ring decomposition in a question-and-answer format.

Issue 1: My furan-containing compound is degrading under acidic conditions.

Q: I'm observing significant decomposition of my furan substrate during an acid-catalyzed reaction or acidic workup. What are the underlying causes and how can I mitigate this?

A: The furan ring is highly sensitive to acidic conditions, which can trigger protonation-activated polymerization or ring-opening reactions.[2][3] This instability is particularly pronounced in furans bearing electron-releasing substituents. The decomposition process is often initiated by the protonation of the furan ring, which disrupts its aromaticity and leads to the formation of reactive intermediates.[2][4][5]

Troubleshooting Strategies:

  • pH Control: During aqueous workups, maintain a pH of 4 or higher.[3] Instead of strong mineral acids like HCl or H₂SO₄, consider using milder alternatives such as acetic acid or buffered solutions.[3]

  • Catalyst Selection: For reactions requiring an acid catalyst, opt for milder Lewis acids like boron trifluoride or phosphoric acid.[2][3] Solid acid catalysts can also be a viable option.

  • Substituent Effects: If your synthetic route allows, introducing electron-withdrawing groups onto the furan ring can enhance its stability against acid-catalyzed degradation.[2]

  • Temperature Management: Perform reactions and workups involving acidic conditions at low temperatures (e.g., 0 °C) to minimize the rate of decomposition.[3]

Issue 2: My furan ring is undergoing unwanted oxidation.

Q: My furan-containing molecule is being oxidized, leading to ring-opened products or other undesired side reactions. How can I prevent this?

A: The electron-rich nature of the furan ring makes it susceptible to oxidation by various reagents, including common oxidants like hydrogen peroxide, sodium hypochlorite, and meta-chloroperbenzoic acid (m-CPBA), which can lead to ring opening.[2] Oxidative cleavage of furans can be a synthetically useful transformation but is often an undesired side reaction.[6]

Troubleshooting Strategies:

  • Choice of Oxidant: Select milder and more selective oxidizing agents. The choice of oxidant is critical and depends on the specific transformation you are trying to achieve elsewhere in the molecule.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen, especially if your reaction involves radical intermediates or is run at elevated temperatures.

  • Protecting Groups: In complex syntheses, temporarily protecting the furan ring can be an effective strategy. While not a conventional protecting group, the furan ring itself can be considered a masked 1,4-dicarbonyl functionality.[7] In some cases, converting the furan to a more stable derivative that can be later reverted might be a viable, albeit complex, strategy.

Issue 3: I'm observing thermal decomposition of my furan-containing compound.

Q: My furan derivative is decomposing at elevated reaction temperatures. What are the thermal stability limits, and how can I design my experiment to avoid degradation?

A: The thermal stability of furan-containing compounds can be a concern, particularly for those with certain substituents.[8][9] Decomposition at high temperatures can proceed through various pathways, including ring-opening and radical mechanisms.[9]

Troubleshooting Strategies:

  • Reaction Temperature: Whenever possible, conduct reactions at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.[10]

  • Microwave Synthesis: Consider using microwave-assisted synthesis, which can often reduce reaction times and minimize thermal degradation.[10]

  • Solvent Choice: The choice of solvent can influence thermal stability. High-boiling point solvents might necessitate prolonged heating, increasing the risk of decomposition.

  • Structural Modifications: In some cases, the thermal stability of a furan-containing polymer can be enhanced by incorporating more flexible aliphatic segments into the polymer backbone.[11]

Frequently Asked Questions (FAQs)

Q1: What are the general limitations of using furans in multi-step synthesis?

A1: The primary limitations stem from the furan ring's sensitivity to strong acids, oxidizing agents, and high temperatures.[2][3][9] Standard reaction conditions for many common transformations, such as Friedel-Crafts alkylation, can be too harsh for the furan ring, leading to polymerization or decomposition.[2] Careful selection of reagents and reaction conditions is paramount.

Q2: Are there any "furan-friendly" reaction conditions for common transformations?

A2: Yes, milder reaction conditions have been developed for many standard transformations to accommodate the sensitive nature of the furan ring.

TransformationStandard Conditions (Often Harsh)Furan-Friendly Conditions
Alkylation Friedel-Crafts with strong Lewis acids (e.g., AlCl₃)Use of mild catalysts like phosphoric acid or boron trifluoride with alkenes.[2][3]
Acylation Friedel-Crafts with strong Lewis acidsUse of mild catalysts like phosphoric acid or boron trifluoride with acid anhydrides or halides.[2]
Nitration Strong nitric and sulfuric acidsAcetyl nitrate at low temperatures.[2]
Sulfonation Concentrated sulfuric acidSulfur trioxide in pyridine or dioxane at room temperature.[2]
Halogenation Elemental halogens (e.g., Br₂, Cl₂) at room temperatureBromination in DMF or dioxane at low temperatures (e.g., -5 °C) for monobromination.[2][3]

Q3: Can protecting groups be used to stabilize the furan ring?

A3: While the concept of a "protecting group" for the furan ring itself is not as straightforward as for functional groups like alcohols or amines, strategies exist to temporarily mask its reactivity. One advanced strategy involves using the furan as a diene in a Diels-Alder reaction. The resulting oxabicyclo adduct is no longer aromatic and is stable to a different set of reaction conditions. The furan ring can then be regenerated via a retro-Diels-Alder reaction.[12] This approach, however, adds complexity to the synthesis. For furan derivatives with reactive functional groups, such as 5-hydroxymethylfurfural (HMF), protecting the functional groups (e.g., acetal protection for the aldehyde) can prevent side reactions and improve stability.[13]

Experimental Protocols

Protocol 1: Mild Alkylation of a Furan Derivative

This protocol describes a method for the alkylation of a furan ring using a mild Lewis acid catalyst to prevent polymerization.[2][3]

Materials:

  • Furan substrate

  • Alkene (alkylating agent)

  • Boron trifluoride etherate (BF₃·OEt₂) or phosphoric acid

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the furan substrate in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of boron trifluoride etherate or phosphoric acid.

  • Add the alkene dropwise to the cooled solution.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 2: Controlled Monobromination of Furan

This protocol details the selective monobromination of furan at the 2-position, avoiding the formation of polyhalogenated products.[2][3]

Materials:

  • Furan

  • Bromine

  • Anhydrous dimethylformamide (DMF) or dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve furan in anhydrous DMF or dioxane under an inert atmosphere.

  • Cool the solution to -5 °C.

  • Slowly add a solution of one equivalent of bromine in the same solvent, maintaining the temperature at -5 °C.

  • Monitor the reaction by GC-MS to maximize the formation of 2-bromofuran.

  • Once the starting material is consumed, pour the reaction mixture into cold water and extract with diethyl ether.

  • Wash the combined organic extracts with a saturated aqueous solution of sodium thiosulfate to remove excess bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the 2-bromofuran by distillation or column chromatography.

Visualizing Furan Stability Strategies

The following diagram provides a decision-making workflow for selecting an appropriate strategy to prevent furan ring decomposition based on the reaction type.

Furan_Stability_Workflow start Problem: Furan Ring Decomposition Observed reaction_type Identify Reaction Type start->reaction_type acidic Acid-Catalyzed Reaction or Workup reaction_type->acidic Acidic? oxidative Oxidative Conditions reaction_type->oxidative Oxidative? thermal High Temperature Reaction reaction_type->thermal Thermal? electrophilic Electrophilic Substitution reaction_type->electrophilic Electrophilic Substitution? solution_acid Solutions for Acidity: - Use mild acids (e.g., H₃PO₄, BF₃·OEt₂) - Control pH > 4 in workups - Low temperature (0 °C) - Add electron-withdrawing groups acidic->solution_acid solution_oxidative Solutions for Oxidation: - Use mild/selective oxidants - Inert atmosphere (N₂/Ar) - Protect other functional groups oxidative->solution_oxidative solution_thermal Solutions for Heat: - Lower reaction temperature - Reduce reaction time (e.g., microwave) - Optimize solvent choice thermal->solution_thermal solution_electrophilic Solutions for Electrophiles: - Use mild conditions (see table) - Low temperature - Controlled stoichiometry electrophilic->solution_electrophilic

Caption: A decision tree for troubleshooting furan ring decomposition.

References

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Oxidative Cleavage of Furans. (n.d.). Organic Reactions. Retrieved from [Link]

  • Wang, L., et al. (2018). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 122(2), 655-665. Retrieved from [Link]

  • Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. (2016). RSC Advances. Retrieved from [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). Polymers. Retrieved from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). Chemistry – A European Journal. Retrieved from [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Furan Ring Opening Reaction for the Synthesis of 2,5-Dicarbonyl-3-ene-phosphates. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. (2017). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2018). Semantic Scholar. Retrieved from [Link]

  • Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels. Retrieved from [Link]

  • Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. (2017). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • A Diels–Alder probe for discovery of natural products containing furan moieties. (2022). RSC Chemical Biology. Retrieved from [Link]

  • Furfural degradation in a dilute acidic and saline solution in the presence of glucose. (2022). Green Chemistry. Retrieved from [Link]

  • Furan as a versatile synthon. (n.d.). American Chemical Society. Retrieved from [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Decomposition of Furan on Pd(111). (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental and kinetic modeling studies of furan pyrolysis: Fuel decomposition and aromatic ring formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. (2023). Polymers. Retrieved from [Link]

  • Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. (2023). Catalysts. Retrieved from [Link]

  • Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. (2020). ResearchGate. Retrieved from [Link]

  • Systematic Study on Reaction Dynamics of Furan, Maleimide and Anthracene for responsive polymer applications. (n.d.). Retrieved from [Link]

  • Furan. (1927). Organic Syntheses. Retrieved from [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2022). Food Science & Nutrition. Retrieved from [Link]

  • Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • Mitigation strategies of furan and 5-hydroxymethylfurfural in food. (n.d.). ResearchGate. Retrieved from [Link]

  • Disconnecting with a sneaky furan? (2023, August 13). YouTube. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation and properties of Furan. (2021, September 24). YouTube. Retrieved from [Link]

  • Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols. (1995). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. (2018). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • MCQ-174: About Furan derivative (THF). (2022, February 5). YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Furan Boronic Acids

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving furan boronic acids. This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving furan boronic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and purity with these often-unstable coupling partners. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles and supported by field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?

A1: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like furan boronic acid) and an organohalide or triflate. The catalytic cycle consists of three key steps[1]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species[1][2].

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle[1].

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

In-Depth Troubleshooting Guide

Issue 1: Persistently Low Yields - The Prime Suspect: Protodeboronation

Q2: My Suzuki coupling with furan-2-boronic acid consistently gives low yields, and I observe the formation of furan as a byproduct. What is happening and how can I fix it?

A2: This is a classic and the most common issue when working with furan boronic acids, particularly furan-2-boronic acid. The primary cause is a side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, converting your boronic acid into the corresponding unsubstituted heterocycle (furan in this case)[3][4]. Furan boronic acids are particularly susceptible to this degradation pathway, especially at elevated temperatures and in the presence of water and a base[4][5][6].

Protodeboronation of boronic acids can occur through several pH-dependent mechanisms, including acid-catalyzed and base-catalyzed pathways[2][3][7]. In the basic conditions required for Suzuki coupling, the reaction proceeds through the formation of a boronate anion, which can then be protonated by a proton source (like water) in the reaction mixture[3][8]. π-Rich heterocycles like furan can be more susceptible to this decomposition[4].

Protodeboronation_Troubleshooting start Low Yield & Furan Byproduct check_boronic_acid Is the boronic acid stable? start->check_boronic_acid use_ester Strategy 1: Use a more stable boronic ester (e.g., pinacol, MIDA, or trifluoroborate salt) check_boronic_acid->use_ester No optimize_conditions Strategy 2: Optimize Reaction Conditions check_boronic_acid->optimize_conditions Yes/Maybe ester_result Improved Yield? use_ester->ester_result ester_result->optimize_conditions No success Problem Solved ester_result->success Yes condition_result Improved Yield? optimize_conditions->condition_result condition_result->success Yes failure Re-evaluate Substrates/Catalyst System condition_result->failure No

Caption: Decision workflow for troubleshooting protodeboronation.

Strategy 1: Stabilize the Boronic Acid

The most effective strategy is often to replace the furan boronic acid with a more stable derivative. These derivatives act as a "slow-release" source of the boronic acid in the catalytic cycle, minimizing its concentration in the reaction mixture at any given time and thus reducing the rate of protodeboronation[3][8].

  • Recommended Derivatives:

    • Pinacol esters (BPin): Generally more stable than the corresponding boronic acids[5].

    • N-methyliminodiacetic acid (MIDA) boronates: Offer excellent stability and are often crystalline, air-stable solids[3][9].

    • Potassium trifluoroborate salts (BF3K): Bench-stable solids that are highly resistant to protodeboronation[5][6].

Protocol 1: General Procedure Using a Furan Boronic Ester

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv.), the furan boronic ester (e.g., furan-2-boronic acid pinacol ester, 1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv.)[10].

  • Inert Atmosphere: Seal the vessel and thoroughly degas by purging with an inert gas (Argon or Nitrogen) for 15-30 minutes[5].

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, THF, or Toluene) via syringe[10][11].

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand if required[5]. Modern pre-catalysts like Buchwald's G3 palladacycles (0.5-2 mol%) are highly effective and can lead to faster reactions at lower temperatures[10].

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C, but lower temperatures of 40-60 °C should be attempted first with highly active catalysts) and monitor by TLC or LC-MS[5][12].

Strategy 2: Optimize Reaction Conditions

If you must use the boronic acid, carefully tuning the reaction conditions is critical.

  • Lower the Temperature: Elevated temperatures accelerate protodeboronation. Use a highly active catalyst system that allows the reaction to proceed at a lower temperature (e.g., room temperature to 40 °C)[9][12].

  • Shorten Reaction Time: A more efficient catalyst not only allows for lower temperatures but also shortens the required reaction time, giving the boronic acid less opportunity to decompose[9][12].

  • Anhydrous Conditions: For particularly sensitive furan boronic acids, switching to strictly anhydrous conditions can suppress protodeboronation[1][5]. This involves using anhydrous solvents and a non-hydroxide base like potassium trimethylsilanolate (TMSOK)[5][13].

Issue 2: Catalyst, Ligand, and Base Selection

Q3: I've tried to minimize protodeboronation, but my yields are still poor. How do I choose the right catalyst, ligand, and base for coupling with furan boronic acids?

A3: The choice of catalyst, ligand, and base is a synergistic system that must be optimized for challenging substrates like furan boronic acids.

For electron-rich furans, the oxidative addition step is generally feasible. The challenge often lies in promoting a rapid and efficient transmetalation and reductive elimination to outcompete the decomposition of the boronic acid.

  • Expertise: Use palladium catalysts paired with bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) species, promote oxidative addition to less reactive halides (like aryl chlorides), and accelerate the rate-limiting reductive elimination step[1][5].

  • Recommended Systems:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl boronic acids[5][6].

    • Other Effective Ligands: Trialkylphosphines like P(t-Bu)₃ can also be very effective[5].

    • Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) ensures the rapid formation of the active Pd(0) species, which is crucial for fast reactions[10][12].

The base is not just a proton scavenger; it is essential for activating the boronic acid to form the boronate, which is the active species in the transmetalation step[1][2].

  • Causality: A stronger, more soluble base can accelerate the formation of the boronate, thus increasing the rate of the desired transmetalation. However, excessively harsh basic conditions can also accelerate protodeboronation[5]. A careful balance is required.

  • Recommended Bases:

    • Strong, non-nucleophilic bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like Na₂CO₃ or K₂CO₃ for these couplings[5][9][14].

    • Fluoride sources: Potassium fluoride (KF) can be a milder option that is sometimes effective[5].

ParameterRecommendation for Furan Boronic AcidsRationale
Palladium Source Pd(OAc)₂ with ligand, or a pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts ensure efficient generation of active Pd(0)[12].
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)Accelerates oxidative addition and reductive elimination[5][13].
Base K₃PO₄, Cs₂CO₃Stronger bases promote faster transmetalation to outcompete decomposition[5][9].
Solvent Dioxane, THF, Toluene (often with a small amount of water)Aprotic solvents are generally preferred; water can sometimes be beneficial but may increase protodeboronation[1][15].
Temperature As low as possible (RT to 80 °C)Minimizes the rate of protodeboronation[9].
Issue 3: Common Side Reactions - Homocoupling and Dehalogenation

Q4: Besides my desired product, I am seeing significant amounts of bifuran (from boronic acid homocoupling) and the dehalogenated starting material. What causes these side reactions?

A4: Homocoupling of the boronic acid and dehalogenation of the aryl halide are two other common side reactions that reduce the yield of your desired cross-coupled product.

This side reaction involves the coupling of two molecules of the furan boronic acid to form a bifuran species.

  • Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II) species that facilitate this pathway[10][16].

  • Solutions:

    • Rigorous Degassing: Before adding the catalyst, thoroughly degas the solvent and reaction mixture with an inert gas (argon or nitrogen) for at least 15-30 minutes to remove dissolved oxygen[1][5].

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be beneficial as it doesn't require an in-situ reduction step that might lead to side reactions[1].

    • Control Stoichiometry: Using a slight excess of the aryl halide relative to the furan boronic acid can favor the cross-coupling pathway[1].

This involves the replacement of the halide on your electrophile with a hydrogen atom.

  • Causality: After oxidative addition, the Ar-Pd(II)-X intermediate can sometimes react with a proton source in the mixture before transmetalation occurs, leading to the dehalogenated arene[16]. This can be more prevalent if the transmetalation step is slow.

  • Solutions:

    • Accelerate Transmetalation: The strategies used to combat protodeboronation (stronger base, optimal catalyst/ligand) will also help here by making the desired transmetalation step faster and more competitive.

    • Solvent Choice: The choice of solvent can influence this side reaction. For example, in some systems, n-butanol was found to be a better solvent than aqueous systems for preventing the reduction of the aryl halide[17].

References

  • Protodeboronation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Butters, M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]

  • Chen, L., et al. (2021). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). AROADS. Retrieved from [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • A mechanistic proposal for the protodeboronation of neat boronic acids: Boronic acid mediated reaction in the solid state. (2015). ResearchGate. Retrieved from [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers). (n.d.). ResearchGate. Retrieved from [Link]

  • Thomas, A. A., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters. Retrieved from [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2017). ResearchGate. Retrieved from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2022). Chemical Science. Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate. Retrieved from [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. Retrieved from [Link]

  • Cox, P. A., et al. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2001). ResearchGate. Retrieved from [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health. Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling and Storage of Air-Sensitive Furyl-Alcohols

Welcome to the Technical Support Center for air-sensitive furyl-alcohols. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but challenging compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for air-sensitive furyl-alcohols. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but challenging compounds. Furyl-alcohols are valuable synthetic intermediates, but their furan ring system is susceptible to degradation upon exposure to atmospheric oxygen, light, and acid, leading to polymerization and oxidation.[1][2] This resource provides in-depth, field-proven insights and troubleshooting solutions to ensure the integrity of your materials and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the nature and handling of furyl-alcohols.

Q1: What makes furyl-alcohols "air-sensitive"? A: The term "air-sensitive" refers to a reactivity with atmospheric components, primarily oxygen (O₂) and moisture (H₂O). For furyl-alcohols, the sensitivity arises from the electron-rich furan ring. This ring is susceptible to oxidation, which can lead to ring-opening or the formation of colored impurities. Furthermore, furfuryl alcohol can undergo exothermic polymerization, a reaction that can be initiated by trace acids and accelerated by heat and exposure to air.[2] This degradation compromises sample purity, impacts reaction yields, and can introduce difficult-to-remove byproducts.[3][4]

Q2: My bottle of furfuryl alcohol has turned from colorless to a dark amber. Is it still usable? A: Discoloration is a key indicator of degradation, likely due to oxidation and the formation of polymeric materials.[2] For high-purity applications, such as in pharmaceutical development or catalysis, using a discolored reagent is not recommended as the impurities can interfere with the reaction chemistry. For less sensitive applications, the material might be purified by vacuum distillation.[5] However, given the potential for violent polymerization, especially with acidic residues, distillation should be approached with extreme caution. As a best practice, if the material is significantly darkened, it should be disposed of according to your institution's safety guidelines.

Q3: What are the ideal storage conditions for furyl-alcohols? A: Proper storage is the most critical factor in maintaining the long-term stability of furyl-alcohols. The key is to mitigate exposure to oxygen, light, heat, and acidic contaminants. Ideal conditions involve storing the alcohol under an inert atmosphere (Argon or Nitrogen), in a tightly sealed, amber glass container to protect from light, and at refrigerated temperatures (typically 2–8 °C).[6][7]

Q4: What is the difference between using Nitrogen and Argon as an inert gas? A: Both Nitrogen (N₂) and Argon (Ar) are excellent inert gases for protecting air-sensitive reagents. Argon is denser than air, so it can form a more stable protective "blanket" over the reagent in a flask. Nitrogen is less expensive and perfectly suitable for most applications. For highly sensitive or long-term reactions, argon is often preferred. The critical factor for both is that the gas must be dry (passed through a drying agent) to prevent moisture contamination.

Q5: Can I handle furyl-alcohols on an open bench? A: It is strongly discouraged. While a quick transfer for a non-critical application might seem acceptable, any prolonged exposure to the atmosphere will initiate degradation. All handling and transfers of air-sensitive furyl-alcohols should be performed using established inert atmosphere techniques, such as a Schlenk line or in a glovebox, to prevent contact with air and moisture.[8][9]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during experimentation.

Problem Potential Cause(s) Recommended Solution & Scientific Rationale
1. Inconsistent or Low Reaction Yields A. Reagent Degradation: The furyl-alcohol starting material was compromised before the reaction began.[4] B. Atmospheric Contamination: Small amounts of air or moisture entered the reaction vessel during setup or reagent addition. Water can quench organometallics or other sensitive reagents, while oxygen can cause oxidative side reactions.[3]A. Verify Reagent Purity: Before use, check for discoloration. If in doubt, obtain a fresh bottle or purify the material via vacuum distillation under inert gas.[5] Consider running a quick purity check via GC or NMR.[10] B. Refine Inert Atmosphere Technique: Ensure all glassware is rigorously flame- or oven-dried immediately before use.[11][12] Maintain a positive pressure of dry inert gas (N₂ or Ar) throughout the entire experiment. Use proper syringe and cannula transfer techniques to add reagents without exposing the reaction to the atmosphere.[13][14]
2. Formation of Dark, Insoluble Polymeric Material in Reaction A. Acid-Catalyzed Polymerization: Furfuryl alcohol polymerizes with explosive violence in the presence of strong acids.[2] Even trace acidic impurities on glassware or in solvents/reagents can initiate this process. B. Thermal Decomposition: High reaction temperatures can accelerate both polymerization and other decomposition pathways.[15][16]A. Eliminate Acidic Contaminants: Use base-washed glassware or new glassware if possible. Ensure all solvents and reagents are anhydrous and free from acidic impurities. Pass solvents through a column of activated alumina if necessary. B. Control Reaction Temperature: If the reaction allows, maintain a lower temperature using an ice bath or cryocooler. Add reagents slowly to control any reaction exotherms.
3. Sample Discoloration During Workup or Purification A. Exposure to Air/Acid During Extraction: Aqueous layers, especially if acidic (e.g., from a quench with NH₄Cl), can introduce both oxygen and acid, causing rapid degradation upon contact. B. Instability on Silica Gel: The slightly acidic nature of standard silica gel can cause decomposition of sensitive furyl-alcohols during column chromatography.A. Use Degassed Solvents: For extractions, use solvents that have been sparged with N₂ or Ar to remove dissolved oxygen. Work quickly and consider performing the extraction in a separatory funnel purged with inert gas. Neutralize any acidic layers promptly. B. Pacify Silica Gel: Neutralize silica gel by preparing a slurry with a solvent containing ~1% triethylamine, then removing the solvent in vacuo before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.
Troubleshooting Logic Diagram

This diagram illustrates a decision-making process for troubleshooting a failed reaction involving a furyl-alcohol.

TroubleshootingLogic start Reaction Failed or Low Yield check_sm Inspect Starting Furyl-Alcohol start->check_sm is_colored Is it discolored or old? check_sm->is_colored replace_sm Action: Replace/Purify Reagent. Verify Purity (GC/NMR). is_colored->replace_sm Yes check_technique Review Inert Atmosphere Technique is_colored->check_technique No replace_sm->check_technique glassware Was glassware properly dried (flame/oven)? check_technique->glassware dry_glassware Action: Rigorously dry all glassware before use. glassware->dry_glassware No check_gas Was a positive pressure of DRY inert gas used? glassware->check_gas Yes dry_glassware->check_gas use_gas Action: Use a bubbler to confirm positive pressure. Pass gas through a drying column. check_gas->use_gas No check_workup Review Workup/Purification check_gas->check_workup Yes use_gas->check_workup is_acidic Was workup acidic or silica gel used? check_workup->is_acidic neutralize Action: Use degassed solvents. Neutralize silica gel or use alumina. is_acidic->neutralize Yes success Problem Solved is_acidic->success No neutralize->success

Caption: Troubleshooting workflow for experiments with furyl-alcohols.

Section 3: Detailed Protocols & Workflows

These protocols provide step-by-step guidance for essential handling procedures. Always perform a thorough risk assessment and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[6]

Protocol 3.1: Recommended Storage Procedure
  • Procurement: Whenever possible, purchase furyl-alcohols in bottles sealed with a septum cap (e.g., AcroSeal™ or Sure/Seal™) which are designed for the easy withdrawal of reagents via syringe under an inert atmosphere.[3]

  • Initial Inspection: Upon receipt, inspect the bottle for discoloration. Mark the date received on the label.

  • Inerting Headspace: For bottles that will be used multiple times, it is good practice to replace the headspace air with a dry, inert gas. This can be done by carefully piercing the septum with two needles: one connected to a low-pressure inert gas line and a second "exit" needle.[17] Flush for 1-2 minutes, then remove the exit needle, followed by the gas inlet needle.

  • Sealing and Storage: Secure the cap. For added protection, wrap the cap and neck of the bottle with Parafilm® to prevent atmospheric moisture from slowly seeping in.

  • Placement: Store the sealed bottle in a designated, explosion-proof refrigerator at 2–8 °C, away from acids and oxidizing agents.[6][18]

Protocol 3.2: Transfer of Furyl-Alcohol via Syringe

This protocol describes transferring the liquid from a sealed bottle to a reaction flask under a positive pressure of inert gas.

  • Prepare Syringe: Oven- or flame-dry the glass parts of a syringe. Allow it to cool in a desiccator. Assemble the syringe with a clean, dry needle (18-21 gauge) and flush it thoroughly with dry nitrogen or argon by drawing and expelling the gas at least 5-7 times.[13][14]

  • Prepare Reagent Bottle: Secure the furyl-alcohol bottle with a clamp. Pierce the septum with a needle connected to a balloon or bubbler filled with inert gas to create a slight positive pressure.

  • Withdraw Reagent: Insert the needle of the prepared syringe through the septum into the liquid. Slowly pull back the plunger to draw the desired volume. It is helpful to withdraw slightly more than needed.

  • Remove Bubbles: Invert the syringe (needle pointing up) and gently push the plunger to expel any gas bubbles back into the bottle, adjusting the liquid to the exact volume mark.[11][17]

  • Create Gas Buffer: With the needle tip still in the bottle, raise it out of the liquid into the headspace and withdraw a small amount (~0.5 mL) of inert gas.[19] This "buffer" prevents the reactive liquid at the needle tip from being exposed to air during transfer.

  • Transfer to Flask: Swiftly remove the syringe from the reagent bottle and insert it into the septum of the receiving reaction flask (which is already under a positive inert atmosphere). First, inject the inert gas buffer, then slowly dispense the liquid reagent into the flask.

  • Cleaning: Immediately and carefully clean the syringe and needle by rinsing with an appropriate solvent (e.g., isopropanol), followed by water.[13]

Experimental Workflow Diagram: Inert Atmosphere Transfer

Workflow cluster_prep Preparation cluster_transfer Reagent Transfer cluster_cleanup Cleanup p1 1. Flame/Oven-Dry Syringe & Reaction Flask p2 2. Assemble & Flush Syringe with Inert Gas (e.g., Argon) p1->p2 p3 3. Purge Reaction Flask & Maintain Positive Pressure p2->p3 t1 4. Pressurize Reagent Bottle with Inert Gas Balloon t2 5. Insert Syringe & Withdraw Liquid t1->t2 t3 6. Remove Bubbles & Adjust Volume t2->t3 t4 7. Withdraw Inert Gas 'Buffer' t3->t4 t5 8. Transfer Syringe to Reaction Flask t4->t5 t6 9. Inject Gas Buffer, then Liquid t5->t6 c1 10. Immediately Rinse Syringe & Needle with Solvent t6->c1

Caption: Step-by-step workflow for transferring air-sensitive furyl-alcohols.

Section 4: Summary of Storage Conditions
ParameterRecommendationRationale
Temperature 2–8 °C[6]Slows the rate of decomposition and polymerization reactions.[20]
Atmosphere Dry Argon or Nitrogen[7]Prevents oxidation by displacing atmospheric oxygen and moisture.[18][21]
Container Amber Glass Bottle with Septum Cap[1]Protects from light, which can catalyze degradation, and allows for easy, sealed access.
Handling Inert Atmosphere Techniques OnlyMinimizes any exposure to air during transfers, preserving purity.[3][9]
Incompatibilities Strong Acids, Oxidizing Agents[1][22]Acids cause violent polymerization; oxidizers will degrade the furan ring.
Section 5: References
  • Evaluation of furfuryl alcohol sensitization potential following dermal and pulmonary exposure: enhancement of airway responsiveness. PubMed. [Link]

  • Evaluation of Furfuryl Alcohol Sensitization Potential Following Dermal and Pulmonary Exposure: Enhancement of Airway Responsiveness. PMC - PubMed Central. [Link]

  • Evaluation of Furfuryl Alcohol Sensitization Potential Following Dermal and Pulmonary Exposure: Enhancement of Airway Responsiveness. CDC Stacks. [Link]

  • Impact of formulation and home storage conditions on the content of furan and derivatives in powdered infant formula. PubMed. [Link]

  • Safety Data Sheet: Furfuryl alcohol. Carl ROTH. [Link]

  • Safety Data Sheet: Furan-d4. Chemos GmbH&Co.KG. [Link]

  • Furfuryl Alcohol MSDS. Bio-Rad. [Link]

  • FURFURYL ALCOHOL. Sdfine. [Link]

  • Furfuryl alcohol. International Furan Chemicals BV. [Link]

  • Furfuryl alcohol and tetrahydrofuran outdoor air exposure and human health risk characterization. Canada.ca. [Link]

  • Furan formation during storage and reheating of sterilised vegetable purées. ResearchGate. [Link]

  • Western Carolina University Standard Operating Procedure for the use of Furan. Western Carolina University. [Link]

  • Furfuryl alcohol. International Furan Chemicals BV. [Link]

  • The manipulation of air-sensitive compounds. Neilson Lab. [Link]

  • Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]

  • Furfuryl alcohol deoxygenation, decarbonylation, and ring-opening on Pt(111). ResearchGate. [Link]

  • Handling air-sensitive reagents AL-134. MIT. [Link]

  • Inert Atmosphere. YouTube. [Link]

  • Inert Atmosphere, with no O2. YouTube. [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines. PubMed. [Link]

  • Removal of isopropyl alcohol from air stream using biofiltration. ResearchGate. [Link]

  • Thermal decomposition kinetics of furfural and furfuryl alcohol. OUCI. [Link]

  • Distillation. Wikipedia. [Link]

  • Reflection absorption infrared spectroscopy of the surface chemistry of furfural on Pd(111). AIP Publishing. [Link]

  • Air Purification For Distilleries & Winery Operations. AirROS Agriculture. [Link]

  • Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]

  • Thermal decomposition kinetics of furfural and furfuryl alcohol. ResearchGate. [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • How to detect the content of Green Chemical Furfuryl Alcohol in a sample? Yino. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of [3-(2-Furyl)phenyl]methanol

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of [3-(2-Furyl)phenyl]methanol. This guide is designed for researchers, process chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of [3-(2-Furyl)phenyl]methanol. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot plant or manufacturing scale. My aim here is not just to provide protocols, but to delve into the why behind the experimental choices, offering insights grounded in mechanistic principles and field-proven experience to help you navigate the common challenges encountered during scale-up.

The synthesis of biaryl methanols like [3-(2-Furyl)phenyl]methanol presents a unique set of challenges. The furan moiety, while a valuable pharmacophore, is sensitive to acidic conditions and can be prone to degradation. Furthermore, achieving efficient, reproducible, and pure product on a large scale requires careful optimization of reaction conditions and purification strategies. This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you are likely to face.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and a set of actionable solutions.

Q1: My Suzuki coupling reaction to form the biaryl precursor is stalling, resulting in low conversion and poor yield. What are the most likely causes and how can I improve it?

A1: This is a classic scale-up issue. What works in a small flask doesn't always translate directly to a large reactor. The root cause often lies in one of three areas: catalyst activity, mass transfer limitations, or inefficient base activation.

  • Catalyst Deactivation: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen. On a small scale, achieving an inert atmosphere is trivial. On a large scale, inadequate degassing of solvents and headspace oxygen can lead to rapid catalyst oxidation and deactivation. Similarly, some ligands, especially simple phosphines like PPh₃, can be less robust.

    • Solution: Ensure your solvent is rigorously degassed using multiple freeze-pump-thaw cycles or by sparging with argon or nitrogen for an extended period. For scale-up, consider switching from common pre-catalysts like Pd(PPh₃)₄, which can be oxygen-sensitive, to more robust and active systems. A combination of a stable palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is often superior.[1][2] These ligands accelerate the rate-limiting oxidative addition step and stabilize the active Pd(0) species, often allowing for lower catalyst loadings.

  • Inefficient Base and Mass Transfer: The Suzuki reaction is typically a multiphasic system (organic solvent, aqueous base). On a larger scale, inefficient stirring can lead to poor mixing between the phases, preventing the boronic acid from being activated by the base. The choice of base is also critical; potassium carbonate (K₂CO₃) is common, but potassium phosphate (K₃PO₄) can be more effective for challenging substrates, though its solubility can be an issue.[3]

    • Solution: Increase the agitation rate in the reactor. Evaluate different solvent/water ratios to improve phase mixing.[4] Consider a phase-transfer catalyst if mass transfer limitations persist. Screen different bases; K₃PO₄ or Cs₂CO₃ are stronger bases that can sometimes accelerate the reaction, but ensure they are finely powdered to maximize surface area.[2][3]

  • Substrate-Related Issues: The furan-2-boronic acid can be prone to protodeboronation, especially in the presence of excess water or at elevated temperatures for prolonged periods.

    • Solution: Add the boronic acid portion-wise or via a syringe pump over time to maintain a low instantaneous concentration. Ensure the reaction temperature is not excessively high. A good starting point is often around 80-90 °C in solvents like dioxane or toluene.[4]

Troubleshooting_Suzuki_Yield start Low Suzuki Coupling Yield cause1 Catalyst Deactivation start->cause1 cause2 Poor Mass Transfer / Inefficient Base start->cause2 cause3 Boronic Acid Degradation start->cause3 sol1 Ensure Rigorous Inert Atmosphere (N2/Ar Sparging) cause1->sol1 sol1a Use Robust Catalyst System (e.g., Pd(OAc)2 / SPhos) cause1->sol1a sol2 Increase Agitation Rate cause2->sol2 sol2a Screen Bases (K3PO4, Cs2CO3) & Solvent/Water Ratios cause2->sol2a sol3 Control Temperature (Avoid Overheating) cause3->sol3 sol3a Add Boronic Acid Slowly (Portion-wise or Pump) cause3->sol3a

Caption: Troubleshooting Low Suzuki Coupling Yield.

Q2: My final product, [3-(2-Furyl)phenyl]methanol, is a dark, tar-like substance and appears to decompose upon standing or during purification. What's happening?

A2: The instability of furan-containing carbinols is a well-documented issue.[5] The combination of the electron-rich furan ring and the benzylic alcohol moiety makes the molecule susceptible to acid-catalyzed polymerization and oxidation.

  • Causality: Traces of acid—from the workup, silica gel, or exposure to air (forming carbonic acid)—can protonate the alcohol, leading to elimination and the formation of a reactive carbocation. This cation can then polymerize, leading to the intractable tar you're observing. The furan ring itself can also be oxidized. This degradation is often accelerated by heat and light. A freshly prepared sample may be a yellow oil, but it can turn into a dark tar upon storage at room temperature within a week.[5]

  • Solutions:

    • Neutralize Your Workup: During the aqueous workup, ensure the final organic layer is washed with a mild base like saturated sodium bicarbonate solution, followed by brine, to remove any residual acid.

    • Avoid Acidic Chromatography Media: Standard silica gel is acidic and can catalyze decomposition on the column. Pre-treat your silica gel by slurrying it with a 1-2% solution of triethylamine in your eluent system and then re-packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.[5]

    • Minimize Heat and Residence Time: If you must use chromatography, run it as quickly as possible. If the product's boiling point allows, purification by vacuum distillation is often a superior, non-destructive alternative for scale-up.

    • Storage: The purified product should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (e.g., in a freezer).[5] It is highly recommended to use the material in the subsequent step as quickly as possible after its synthesis and purification.[5]

Q3: I am using a two-step route involving the reduction of a ketone precursor, (3-(2-furyl)phenyl)(R)methanone. The reduction is sluggish or incomplete. Why?

A3: While the reduction of an aryl ketone to a benzylic alcohol is standard, scale-up can introduce challenges with reagent stoichiometry and temperature control.

  • Causality: The most common reducing agent, sodium borohydride (NaBH₄), has limited solubility in many organic solvents like toluene or THF at room temperature. On a large scale, if the NaBH₄ doesn't dissolve or disperse properly, the reaction becomes surface-area limited and will be very slow. Furthermore, the reaction is exothermic; poor temperature control can lead to side reactions.

  • Solutions:

    • Solvent Choice: Perform the reduction in a solvent where NaBH₄ has better solubility, such as ethanol or isopropanol.[6] If your substrate requires an aprotic solvent like THF, the addition of a phase-transfer catalyst or using a modified borohydride like lithium borohydride (LiBH₄) can help.

    • Temperature Control: Add the reducing agent in portions to the cooled solution (0-5 °C) of the ketone to maintain control over the exotherm. Once the addition is complete, allow the reaction to slowly warm to room temperature.

    • Alternative Reductants: For very hindered ketones or stubborn reductions, stronger reagents like lithium aluminum hydride (LAH) can be used, but this introduces significant safety and handling challenges on a large scale. For most aryl ketones, NaBH₄ in methanol or ethanol is sufficient and much safer.[6] Catalytic transfer hydrogenation is another scalable and safe alternative.[6]

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the most viable synthetic routes for a scalable synthesis of [3-(2-Furyl)phenyl]methanol?

A4: There are two primary strategies, each with its own merits and drawbacks for scale-up. The choice depends on factors like raw material cost, equipment availability, and safety constraints.

  • Route A: Two-Step (Suzuki Coupling + Reduction): This is often the most reliable and common approach.

    • Step 1: Suzuki coupling of an aryl halide (e.g., methyl 3-bromobenzoate or 3-bromobenzaldehyde) with 2-furylboronic acid.

    • Step 2: Reduction of the resulting ester or aldehyde to the target alcohol.

    • Pros: Highly modular, generally high-yielding, and avoids handling potentially unstable Grignard reagents. The intermediates are typically stable, crystalline solids, which aids in purification.

    • Cons: A two-step process inherently has a lower overall throughput compared to a one-step route.

  • Route B: One-Step (Grignard Reaction): This involves the direct addition of a Grignard reagent to an aldehyde.

    • Reaction: Addition of 3-bromobenzylmagnesium halide to 2-furaldehyde, or the addition of 2-furylmagnesium halide to 3-bromobenzaldehyde. The former is less common due to the challenges of forming the benzyl Grignard. A more direct route involves the reaction of a phenylmagnesium bromide with furfural.[5]

    • Pros: Atom-economical and a single step.

    • Cons: Grignard reagents are highly sensitive to moisture and air, requiring strict anhydrous conditions which can be challenging in large reactors.[7] The reaction can also suffer from side reactions like enolization or the Wurtz coupling byproduct.[8] The final product is generated in a crude mixture that can be more challenging to purify.

Synthetic_Workflow cluster_route_a Route A: Two-Step (Recommended for Scale-Up) cluster_route_b Route B: One-Step A1 Methyl 3-bromobenzoate + 2-Furylboronic Acid A2 Suzuki Coupling (Pd Catalyst, Base) A1->A2 A3 Intermediate Ketone/Ester A2->A3 A4 Reduction (e.g., NaBH4) A3->A4 FP [3-(2-Furyl)phenyl]methanol (Final Product) A4->FP B1 3-Bromobenzylmagnesium Halide + 2-Furaldehyde B2 Grignard Reaction B1->B2 B2->FP Purify Purification (Distillation or Deactivated Chromatography) FP->Purify

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of [3-(2-Furyl)phenyl]methanol Analogs: A Framework for Preclinical Evaluation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The furan ring, a five-membered aromatic heterocycle, is one such scaffold, found in a multitude of FDA-approved drugs and natural products.[1][2] Its unique electronic properties and ability to serve as a bioisostere for phenyl rings make it a highly valuable component in designing novel therapeutic agents.[2][3] When incorporated into a biaryl structure, such as [3-(2-Furyl)phenyl]methanol, the resulting molecule combines the features of two important pharmacophores. Biaryl motifs are prevalent in a vast array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and potent kinase inhibitors.[4][5][6]

This guide provides a comprehensive framework for the systematic evaluation of the biological activity of [3-(2-Furyl)phenyl]methanol analogs. We will focus primarily on anticancer activity as a representative therapeutic area, outlining a phased approach from initial high-throughput in vitro screening to mechanistic studies and eventual in vivo validation. The methodologies, experimental rationales, and data interpretation strategies presented herein are designed to equip researchers and drug development professionals with the tools to objectively compare novel analogs and identify promising lead candidates for further development.

The [3-(2-Furyl)phenyl]methanol Scaffold: A Privileged Starting Point

The core structure of [3-(2-Furyl)phenyl]methanol offers multiple avenues for synthetic modification to explore structure-activity relationships (SAR). These modifications are critical for optimizing potency, selectivity, and pharmacokinetic properties.

  • Furan Ring: Substitution at the C4 or C5 positions can modulate electronic properties and steric interactions with the target protein.

  • Phenyl Ring: The phenyl ring can be substituted with various functional groups (e.g., halogens, nitro, methoxy) to influence lipophilicity, hydrogen bonding capacity, and metabolic stability.[7]

  • Methanol Group: The benzylic alcohol can be oxidized to an aldehyde or ketone, esterified, or replaced with other functional groups to alter the molecule's polarity and binding interactions.

A systematic synthesis of analogs based on these modifications allows for a thorough exploration of the chemical space and is a foundational step in any drug discovery campaign.[4]

A Phased Approach to Biological Evaluation

A logical, stepwise progression is essential for the efficient evaluation of novel compounds, ensuring that resources are focused on the most promising candidates. This phased approach minimizes costs and provides clear go/no-go decision points throughout the preclinical pipeline.[8][9][10]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation a Analog Synthesis & Library Generation b High-Throughput Cytotoxicity Screening (e.g., MTT Assay) a->b c Determination of IC50 Values b->c d Selectivity Index Calculation (Cancer vs. Normal Cells) c->d e Apoptosis Analysis (Annexin V / PI Staining) d->e Promising Analogs g Identification of Lead Candidates e->g f Cell Cycle Analysis (PI Staining) f->g h Xenograft Mouse Model Development g->h Lead Candidate(s) i Tumor Growth Delay Study h->i j Toxicity & Pharmacokinetic Profiling i->j k IND-Enabling Studies j->k Advance to Preclinical Development

Caption: A phased workflow for the preclinical evaluation of novel anticancer agents.

Part I: High-Throughput In Vitro Screening

The initial phase of evaluation focuses on assessing the general cytotoxic potential of the synthesized analogs against a panel of cancer cell lines. The primary goal is to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[11]

A. Comparative Cytotoxicity and Cell Viability Assays

Several robust assays are available for measuring cell viability. The choice of assay can depend on the specific research question and the anticipated mechanism of cell death.[12]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13][14] The amount of formazan is directly proportional to the number of living cells. While reliable, it is an endpoint assay that requires a final solubilization step.[15]

  • XTT Assay: Similar to the MTT assay, the XTT assay also uses a tetrazolium salt. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[16]

  • LDH Release Assay: This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. It is a specific indicator of cell death via necrosis.[11][17]

Rationale for Experimental Choices: We recommend starting with the MTT or XTT assay due to their high throughput, cost-effectiveness, and sensitivity in detecting changes in metabolic activity, a hallmark of cell viability.[18] To assess selectivity, analogs should be tested against both cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293 embryonic kidney cells).[18] A compound with a significantly lower IC50 in cancer cells compared to normal cells has a better therapeutic window.

Detailed Experimental Protocol: MTT Cell Viability Assay[13][19]
  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the [3-(2-Furyl)phenyl]methanol analogs in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each analog.

Data Presentation: Comparative Cytotoxicity

Quantitative data should be summarized in a clear, tabular format for easy comparison of potency and selectivity.

Compound IDAnalog DescriptionIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. HEK293 (Normal Kidney)Selectivity Index (SI)*
FPM-01 [3-(2-Furyl)phenyl]methanol (Parent)25.431.2>100>3.9
FPM-02 4-Chloro-phenyl substitution8.110.585.310.5
FPM-03 4-Methoxy-phenyl substitution15.218.9>100>6.6
FPM-04 Furan C5-Bromo substitution5.57.860.110.9
Comparator Biphenyl-3-ylmethanol45.852.1>100>2.2
Doxorubicin Standard Chemotherapy0.91.15.46.0

*Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells (using MCF-7 data). A higher SI value is desirable.

Part II: Elucidating the Mechanism of Action

Once potent and selective analogs are identified, the next critical step is to understand how they induce cell death. This mechanistic insight is crucial for further development and for predicting potential resistance mechanisms. The two most common forms of programmed cell death are apoptosis and cell cycle arrest.[20]

A. Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17] Using these two stains together in flow cytometry allows for the differentiation of four cell populations:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

G cluster_stains Staining Profile node_healthy Healthy Cell Inner Leaflet: PS Outer Leaflet: Normal node_early Early Apoptotic Cell PS Translocation Annexin V Binds node_healthy->node_early Apoptotic Stimulus stain_healthy Annexin V (-) | PI (-) node_healthy->stain_healthy node_late Late Apoptotic / Necrotic Cell Membrane Compromised Annexin V & PI Bind node_early->node_late Progression stain_early Annexin V (+) | PI (-) node_early->stain_early stain_late Annexin V (+) | PI (+) node_late->stain_late

Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide (PI).

B. Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[22] Flow cytometry can be used to analyze the cell cycle distribution by staining DNA with a fluorescent dye like PI. The amount of fluorescence is directly proportional to the amount of DNA in each cell, allowing for quantification of the percentage of cells in each phase.[23] An accumulation of cells in a specific phase after treatment with a compound indicates cell cycle arrest.

Detailed Experimental Protocol: Flow Cytometry for Apoptosis & Cell Cycle
  • Cell Treatment: Seed cells in 6-well plates and treat with the lead analog(s) at their IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash with ice-cold PBS.

  • For Apoptosis:

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze immediately by flow cytometry.[21]

  • For Cell Cycle:

    • Fix cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Wash cells with PBS and resuspend in a PI/RNase staining solution.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze by flow cytometry.[20]

Part III: In Vivo Validation of Lead Candidates

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex environment of a living organism. Therefore, validating the efficacy of lead candidates in an animal model is a mandatory step before any clinical consideration.[8] The human tumor xenograft model in immunodeficient mice is the most common and well-established model for preclinical anticancer drug screening.[24]

Detailed Experimental Protocol: Xenograft Tumor Growth Delay Study
  • Animal Acclimatization: House immunodeficient mice (e.g., NOD/SCID or nude mice) in a sterile environment for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the lead compound (e.g., FPM-04) and a vehicle control to their respective groups via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.[10]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or if treated animals show signs of excessive toxicity (e.g., >20% body weight loss). Tumors are then excised for further analysis.

G a Acclimatize Immunodeficient Mice b Subcutaneous Injection of Human Tumor Cells a->b c Monitor Tumor Growth b->c d Randomize Mice into Control & Treatment Groups c->d e Administer Vehicle or Lead Compound (e.g., FPM-04) d->e f Measure Tumor Volume & Body Weight (2-3x / week) e->f g Endpoint Reached f->g h Data Analysis: Tumor Growth Inhibition g->h

Caption: Workflow for an in vivo xenograft tumor growth delay study.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-phased strategy for the comparative evaluation of [3-(2-Furyl)phenyl]methanol analogs. By progressing from broad in vitro cytotoxicity screening to detailed mechanistic studies and finally to in vivo validation, researchers can build a comprehensive data package to support the advancement of a lead candidate. The hypothetical data presented suggests that modifications, such as halogenation of the furan ring (FPM-04), can significantly enhance potency and selectivity compared to the parent compound and alternative non-furan scaffolds.

Future work on promising candidates should include detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, identifying the specific molecular target of these analogs, which could potentially include pathways like Dihydroorotate Dehydrogenase (DHODH) inhibition common to some biaryl compounds, would be a significant step towards rational drug design and clinical development.[22]

References

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  • Abcam. (n.d.). MTT assay protocol.
  • Sigma-Aldrich. (n.d.). Cell viability assay protocol.
  • BenchChem. (n.d.). Pharmacological significance of the furan scaffold in drug discovery.
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  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
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  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Evaluation of "Anticancer Agent 40" in Mouse Models.
  • Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 8(7), 811-824. Retrieved from [https://www.researchgate.net/publication/236940510_Update_on_in_vitro_cytotoxicity_assays_for_drug_development]([Link]_ cytotoxicity_assays_for_drug_development)

  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
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Comparative

A Spectroscopic Showdown: Distinguishing Isomers of Substituted Furyl-Phenyl Scaffolds

A Technical Guide for Researchers in Drug Discovery and Materials Science In the realms of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. The seemingly subt...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Materials Science

In the realms of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. The seemingly subtle variation in the substitution pattern of a phenyl ring attached to a furan core can dramatically alter a molecule's biological activity, photophysical properties, and overall utility. This guide provides a comprehensive spectroscopic comparison of ortho-, meta-, and para-substituted furyl-phenyl isomers, offering a robust framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By understanding the unique spectral fingerprints of each isomer, researchers can confidently identify and characterize their synthesized compounds, accelerating the pace of discovery.

The Critical Importance of Isomer Differentiation

Furyl-phenyl moieties are prevalent scaffolds in a vast array of functional molecules, from pharmaceuticals to organic electronics. The spatial arrangement of substituents on the phenyl ring dictates the molecule's overall conformation, electronic distribution, and steric hindrance. For instance, an ortho-substituent can induce a twist in the biaryl system, disrupting π-conjugation, which in turn affects its UV-Vis absorption and emission properties. In a biological context, the specific orientation of a functional group can determine its ability to bind to a target protein, rendering one isomer active while another is inert. Therefore, the unambiguous identification of the correct isomer is not merely an analytical exercise but a critical step in the development of effective drugs and advanced materials.

Spectroscopic Fingerprints: A Comparative Analysis

This section details the expected spectroscopic signatures of ortho-, meta-, and para-substituted 2-phenylfuran derivatives. For illustrative purposes, we will consider the tolyl-substituted isomers (2-(o-tolyl)furan, 2-(m-tolyl)furan, and 2-(p-tolyl)furan) as representative examples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for distinguishing between these isomers, primarily through the analysis of chemical shifts and spin-spin coupling patterns in the aromatic region.

¹H NMR Spectroscopy: A Tale of Symmetry and Sterics

The substitution pattern on the phenyl ring directly influences the symmetry of the molecule, leading to distinct patterns in the aromatic region of the ¹H NMR spectrum.

  • Para-isomer (e.g., 2-(p-tolyl)furan): Due to the C2 symmetry of the para-substituted phenyl ring, the aromatic protons will appear as two distinct doublets, each integrating to two protons. This clean, symmetrical pattern is a hallmark of para-substitution.

  • Ortho-isomer (e.g., 2-(o-tolyl)furan): The ortho-substituent breaks the symmetry of the phenyl ring, resulting in four distinct signals for the aromatic protons, typically appearing as a complex multiplet. Steric hindrance between the ortho-substituent and the furan ring may cause a slight downfield shift of the furan proton adjacent to the phenyl ring.

  • Meta-isomer (e.g., 2-(m-tolyl)furan): Similar to the ortho-isomer, the meta-substitution results in four unique aromatic proton signals. However, the splitting patterns can sometimes be more resolved than in the ortho case, often presenting as a combination of a singlet (or a narrow triplet), doublets, and triplets.

The protons on the furan ring also provide valuable information. The chemical shifts of the furan protons are sensitive to the electronic effects of the substituted phenyl ring.

¹³C NMR Spectroscopy: A Carbon Count

The number of unique signals in the aromatic region of the ¹³C NMR spectrum is a definitive indicator of the substitution pattern, especially when considering symmetrically substituted phenyl rings.

  • Para-isomer: The symmetry of the para-substituted ring results in only four signals for the six aromatic carbons.

  • Ortho- and Meta-isomers: The lack of symmetry in both ortho- and meta-isomers leads to six distinct signals for the six aromatic carbons.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted key spectroscopic features for the ortho-, meta-, and para-tolylfuran isomers.

Isomer Predicted ¹H NMR Aromatic Signals (δ, ppm) Predicted ¹³C NMR Aromatic Signals (Number)
orthoComplex multiplet, 4H6
metaComplex multiplet, 4H6
paraTwo doublets, each 2H4
Isomer Predicted Furan ¹H Signals (δ, ppm) Predicted Methyl ¹H Signal (δ, ppm)
orthoH5 may be slightly downfield due to steric effects~2.4
metaRelatively unperturbed~2.4
paraRelatively unperturbed~2.4
Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and the substitution pattern of the benzene ring through characteristic out-of-plane C-H bending vibrations.[1][2]

  • Ortho-disubstituted: A strong absorption band is typically observed in the range of 770-735 cm⁻¹.[3]

  • Meta-disubstituted: Two distinct bands are often present: one in the 810-750 cm⁻¹ range and another strong band around 690 cm⁻¹.[1]

  • Para-disubstituted: A single strong absorption band is characteristic in the 860-790 cm⁻¹ region.[1]

The presence of the furan ring will also contribute to the IR spectrum with characteristic C-O-C stretching and C=C stretching vibrations.

Predicted IR Absorption Bands for Phenyl C-H Out-of-Plane Bending

Isomer Predicted C-H Bending (oop) (cm⁻¹)
ortho770-735 (strong)
meta810-750 (strong) and ~690 (strong)
para860-790 (strong)
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system of the furyl-phenyl scaffold. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation.

  • Para-isomer: The para-substituent, especially if it is an electron-donating or -withdrawing group, can extend the conjugation of the system, leading to a bathochromic (red) shift to a longer λmax compared to the unsubstituted 2-phenylfuran.

  • Meta-isomer: The meta-substituent has a less pronounced effect on the overall conjugation of the molecule, resulting in a λmax that is often similar to or slightly shifted from that of the unsubstituted compound.

  • Ortho-isomer: Steric hindrance between the ortho-substituent and the furan ring can force the two rings out of planarity. This disruption of conjugation typically leads to a hypsochromic (blue) shift to a shorter λmax and a decrease in the molar absorptivity (ε) compared to the para and meta isomers.

Predicted UV-Vis Absorption Maxima (λmax)

Isomer Predicted λmax Rationale
orthoShortest λmaxSteric hindrance disrupts conjugation.
metaIntermediate λmaxMinimal electronic perturbation.
paraLongest λmaxExtended conjugation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of substituted furyl-phenyl isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument for referencing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, set the spectral width to cover a range of 0-12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Isomer in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Place_Sample Insert Sample into Spectrometer Transfer->Place_Sample Acquire_1H Acquire ¹H Spectrum Place_Sample->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Place_Sample->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phasing Phase Correction FT->Phasing Integration Integration & Chemical Shift Analysis Phasing->Integration

Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Acquisition:

  • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_Crystal Clean ATR Crystal Apply_Sample Apply Sample to Crystal Clean_Crystal->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Record_Bkg Record Background Spectrum Apply_Pressure->Record_Bkg Record_Sample Record Sample Spectrum Record_Bkg->Record_Sample Subtract_Bkg Background Subtraction Record_Sample->Subtract_Bkg Analyze_Bands Analyze Characteristic Bands Subtract_Bkg->Analyze_Bands UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare_Sol Prepare Dilute Solution Prepare_Blank Prepare Solvent Blank Prepare_Sol->Prepare_Blank Record_Baseline Record Baseline with Blank Prepare_Blank->Record_Baseline Record_Spectrum Record Sample Spectrum Record_Baseline->Record_Spectrum Identify_LambdaMax Identify λmax Record_Spectrum->Identify_LambdaMax

Workflow for UV-Vis Spectroscopic Analysis.

Conclusion

The differentiation of ortho-, meta-, and para-substituted furyl-phenyl isomers is a critical task that can be reliably achieved through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive structural information based on symmetry and coupling patterns. IR spectroscopy offers a rapid and effective method for distinguishing isomers based on their characteristic C-H out-of-plane bending vibrations. Finally, UV-Vis spectroscopy provides valuable insights into the electronic structure and conjugation of the isomers, which is particularly relevant for applications in materials science. By leveraging the complementary information provided by these techniques, researchers can confidently elucidate the structures of their target molecules, paving the way for further innovation in drug discovery and materials development.

References

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Validation

A Head-to-Head Guide to Furan Compounds in Drug Discovery: Scaffolds, Bioisosteres, and Strategies

Introduction: The Furan Ring as a Privileged Scaffold in Medicinal Chemistry In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutics, earning them the designat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Ring as a Privileged Scaffold in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutics, earning them the designation of "privileged scaffolds." The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a quintessential example of such a structure.[1] Its prevalence is not accidental; the furan moiety offers a unique combination of steric and electronic properties that make it an invaluable tool for the drug discovery scientist.

Furan often serves as a versatile bioisostere for other aromatic systems like phenyl or thiophene rings, providing a similar spatial arrangement while altering key physicochemical properties such as polarity, hydrogen bonding capacity, and metabolic stability.[1][2] This allows for the fine-tuning of a compound's interaction with its biological target and its overall pharmacokinetic profile.[3] The result is a vast and diverse family of furan-containing drugs with applications spanning antibacterial, anti-inflammatory, anticancer, and cardiovascular medicine.[2][3]

However, the furan ring is not without its challenges. Its susceptibility to metabolic activation into reactive, potentially toxic metabolites is a critical consideration that demands rigorous evaluation and clever molecular design.[2][4] This guide provides a head-to-head comparison of key furan-containing drug classes, delves into the nuances of their structure-activity relationships (SAR), and presents robust experimental strategies to navigate the dual nature of this important scaffold.

Comparative Analysis of Furan-Based Therapeutic Agents

The true utility of the furan scaffold is best understood by comparing its role across different therapeutic areas. The ring can function as the core pharmacophore, be essential for target binding, or act as a modulating element to optimize drug-like properties.

The Antimicrobial Arena: Nitrofurans vs. Furan-Modified Antibiotics

A primary application of furan chemistry is in the development of antimicrobial agents. Here, a clear distinction exists between compounds where the furan is part of a reactive pharmacophore and those where it serves a structural role.

  • Nitrofurans (e.g., Nitrofurantoin, Furazolidone): In this class, the furan ring, substituted with a 5-nitro group, is the engine of antibacterial activity. The mechanism is not direct receptor binding but rather intracellular bioactivation. Within the bacterial cell, the nitro group is reduced by flavoproteins to generate highly reactive electrophilic intermediates.[2][5] These intermediates then indiscriminately attack bacterial macromolecules, including ribosomal proteins and DNA, causing widespread damage and cell death.[2] This multi-targeted mechanism is a key reason for the low incidence of acquired bacterial resistance to nitrofurantoin, making it a mainstay for treating urinary tract infections.[2]

  • Other Furan-Containing Antibiotics (e.g., Cefuroxime): Cefuroxime, a second-generation cephalosporin, incorporates a furan ring in its side chain. Here, the furan moiety is not the primary bactericidal agent; that role belongs to the β-lactam ring which inhibits bacterial cell wall synthesis. Instead, the (furan-2-yl)methoximino side chain critically influences the drug's properties, contributing to its stability against β-lactamase enzymes and defining its antibacterial spectrum.

Head-to-Head Insight: The comparison between Nitrofurantoin and Cefuroxime illustrates the furan ring's versatility. In Nitrofurantoin, the substituted furan is a pro-drug warhead. In Cefuroxime, it is a sophisticated modulating group that enhances the efficacy of a separate pharmacophore. This distinction is critical in lead optimization: are we designing a furan for reactivity or for its influence on conformation and pharmacokinetics?

Anti-Inflammatory Action: The Furanone in COX-2 Inhibitors

The furanone (a dihydrofuran ring with a carbonyl group) was a key structural feature in some selective cyclooxygenase-2 (COX-2) inhibitors, such as the withdrawn drug Rofecoxib (Vioxx).

  • Mechanism of Action: In Rofecoxib, the furanone ring was integral to the molecule's ability to selectively bind to the active site of the COX-2 enzyme.[2] The specific geometry and electronic distribution of the furanone, along with the adjacent phenyl ring, allowed it to fit into the larger, more flexible active site of COX-2 while being excluded from the narrower active site of the COX-1 isoform. This selectivity was intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Causality in Design and Failure: The choice of the furanone scaffold was a deliberate attempt to achieve COX-2 selectivity. However, the ultimate withdrawal of Rofecoxib due to cardiovascular risks underscores a crucial lesson: a scaffold's interaction with its primary target is only part of the story. Unforeseen off-target effects or metabolic fates of the entire molecule can lead to toxicity. This highlights the necessity of comprehensive biological profiling beyond the primary efficacy assay.

Diverse Roles in Cardiovascular Medicine

The furan scaffold appears in several cardiovascular drugs, each time playing a different strategic role.

DrugTherapeutic ClassRole of the Furan RingKey Structural Feature
Furosemide Loop DiureticCore ScaffoldThe furan ring serves as the central scaffold to which the crucial sulfonamide and carboxylic acid groups are attached.[5]
Amiodarone AntiarrhythmicCore ScaffoldThe benzofuran core is fundamental to its activity, influencing its binding to ion channels.[5]
Ranolazine AntianginalStructural LinkerThe furan ring acts as a spacer and conformational constraint within the molecule, contributing to its pharmacokinetic profile.[2]

This diversity demonstrates that there is no single "furan-like" activity. The ring is a chemical chameleon, whose function is defined by the substituents and the overall molecular architecture it is placed within.

The Double-Edged Sword: Furan Metabolism and Toxicity

The principal liability of the furan scaffold is its potential for metabolic activation into cytotoxic species.[2] This is a non-negotiable consideration in any drug discovery program involving furan-containing compounds.

Mechanism of Toxicity: The furan ring can undergo metabolic oxidation, primarily mediated by cytochrome P450 enzymes in the liver.[4] This process can lead to the formation of highly reactive, electrophilic intermediates, such as epoxides, which can rearrange to form unsaturated γ-dicarbonyls (e.g., cis-2-butene-1,4-dial).[2] These reactive metabolites can covalently bind to cellular nucleophiles like proteins and DNA, leading to cellular dysfunction, necrosis, and potential carcinogenicity.[2][4]

G Furan Furan-Containing Drug CYP450 Cytochrome P450 Oxidation Furan->CYP450 Metabolite Reactive Metabolite (e.g., Epoxide, Dialdehyde) CYP450->Metabolite Adduct Covalent Adducts Metabolite->Adduct Covalent Binding Macro Cellular Macromolecules (Proteins, DNA) Macro->Adduct Toxicity Cellular Toxicity (Hepatotoxicity) Adduct->Toxicity

Caption: Metabolic activation pathway of furan leading to toxicity.

Mitigation Strategy 1: Bioisosteric Replacement

When metabolic instability of a furan ring proves insurmountable, the most effective strategy is often bioisosteric replacement. The goal is to substitute the furan with a different ring system that preserves the necessary biological activity while eliminating the metabolic liability.

G cluster_0 Lead Compound cluster_1 Optimized Compound Lead Active Furan Scaffold (Metabolically Liable) Optimized Bioisosteric Scaffold (e.g., Thiophene, Pyrrole, Pyrazole) (Metabolically Stable) Lead->Optimized Bioisosteric Replacement

Caption: The concept of bioisosteric replacement to mitigate furan toxicity.

Common bioisosteres for the furan ring include:

  • Thiophene: Often retains similar activity due to comparable size and electronics, but can have its own metabolic issues (S-oxidation).

  • Pyrrole: Introduces a hydrogen bond donor (N-H), which can be beneficial or detrimental to activity.[6]

  • Pyrazole or Oxazole: Can mimic the steric profile and introduce different electronic and hydrogen bonding patterns.

  • Saturated Bicyclic Scaffolds: In some cases, replacing the planar aromatic furan with a rigid, non-aromatic scaffold can maintain the correct vector for substituents while removing the potential for aromatic oxidation.[7]

Mitigation Strategy 2: Structure-Activity Relationship (SAR) Guided Design

If the furan ring is essential for activity, SAR studies can guide modifications to reduce toxicity. Key strategies include:

  • Steric Hindrance: Placing bulky substituents near the sites of metabolic oxidation (the 2- and 5-positions) can sterically block the P450 enzymes from accessing the ring.

  • Electronic Modification: Adding electron-withdrawing groups can deactivate the furan ring towards electrophilic attack and oxidation, though this can also impact biological activity.[2]

A progressive SAR study, such as the one performed on 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, demonstrates this principle. Researchers systematically modified different parts of the molecule, leading to analogs with not only improved potency but also significantly enhanced stability in liver microsome assays.[8]

Experimental Protocols for Furan Compound Evaluation

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies provide a robust framework for synthesizing and evaluating novel furan derivatives, with a focus on addressing the key challenges of this scaffold.

Experimental Workflow: From Synthesis to Biological Validation

G Start Design & Select 1,4-Dicarbonyl Precursor Synth Paal-Knorr Synthesis Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify Assay1 Primary Bioassay (e.g., Enzyme Inhibition) Purify->Assay1 Assay2 In Vitro Metabolic Stability (Liver Microsomes) Purify->Assay2 Assay3 Cytotoxicity Assay (e.g., MTT on HepG2 cells) Purify->Assay3 DoseResp Dose-Response Curve (Calculate IC50) Assay1->DoseResp Decision Analyze Data: Potency vs. Stability vs. Toxicity DoseResp->Decision Assay2->Decision Assay3->Decision Next Advance Lead or Redesign (Bioisostere) Decision->Next

Caption: A self-validating workflow for furan derivative drug discovery.

Protocol 1: Paal-Knorr Synthesis of a Substituted Furan

The Paal-Knorr synthesis is a cornerstone method for creating substituted furans from 1,4-dicarbonyl compounds. Its reliability and broad substrate scope make it an excellent choice for generating initial compound libraries.[1]

Objective: To synthesize 2,5-dimethylfuran from hexane-2,5-dione as a model reaction.

Materials:

  • Hexane-2,5-dione (1,4-dicarbonyl precursor)

  • Toluene (solvent)

  • p-Toluenesulfonic acid (p-TsOH) (acid catalyst)

  • Dean-Stark apparatus, reflux condenser, heating mantle

  • Saturated sodium bicarbonate solution, water, brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Step-by-Step Methodology:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add hexane-2,5-dione (11.4 g, 0.1 mol), toluene (100 mL), and a catalytic amount of p-TsOH (approx. 0.2 g).[1]

  • Reaction: Heat the mixture to reflux. The water formed during the cyclization and dehydration will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing for 2-3 hours or until no more water is collected.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Analysis: The resulting oil is the desired 2,5-dimethylfuran. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality: The use of an acid catalyst is essential to protonate one of the carbonyl oxygens, which activates it for nucleophilic attack by the enol form of the other carbonyl.[1] The Dean-Stark trap is critical for driving the reaction to completion by removing water, thereby preventing the reversible hydrolysis of the furan product.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a furan compound is metabolized by liver enzymes, providing a quantitative measure of its metabolic liability.

Materials:

  • Test furan compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (quenching solution) with an internal standard

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Create a working solution by diluting the stock in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube on ice, combine the HLM and the test compound working solution in phosphate buffer. Allow to pre-incubate for 5 minutes in a shaking water bath at 37°C.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This provides the necessary cofactor for P450 enzyme activity.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard. This immediately stops the reaction and precipitates the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

Self-Validation: The protocol includes a time-zero sample (quenching solution added before the NADPH system) to determine the baseline compound concentration and control for non-enzymatic degradation. A positive control compound with known metabolic instability (e.g., verapamil) should be run in parallel to validate the activity of the microsome batch.

Conclusion and Future Outlook

The furan scaffold is a powerful and enduring tool in the drug discovery arsenal. Its ability to act as a bioisostere and its presence in a wide array of approved drugs underscore its therapeutic relevance.[1] However, its potential for metabolic activation necessitates a cautious and informed approach. A head-to-head comparison reveals that the furan's role is highly context-dependent, ranging from a reactive pharmacophore in nitrofurans to a structural modulator in more complex molecules.

The future of furan-based drug discovery will rely on the continued integration of classical synthesis, modern medicinal chemistry strategies like bioisosteric replacement, and robust, early-stage ADME/Tox screening.[1] By understanding the causality behind both the efficacy and the potential toxicity of these compounds, and by employing self-validating experimental workflows, researchers can continue to leverage the unique advantages of the furan ring to design the next generation of safe and effective therapeutics.

References

  • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Pharmacological activity of furan derivatives Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Pharmacological Study of Some Newly Synthesized Furan Derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Furan Source: Pharmaguideline URL: [Link]

  • Title: Clinically approved drugs containing furan ring Source: ResearchGate URL: [Link]

  • Title: Furan: A Promising Scaffold for Biological Activity Source: International Journal of Advanced Biological and Biomedical Research URL: [Link]

  • Title: Furan Derivatives and Their Role in Pharmaceuticals Source: BioScience Academic Publishing URL: [Link]

  • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF Source: ResearchGate URL: [Link]

  • Title: Furans, thiophenes and related heterocycles in drug discovery Source: PubMed URL: [Link]

  • Title: Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Toxicity mediated by reactive metabolites of furans Source: PubMed URL: [Link]

  • Title: Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists Source: ScienceDirect URL: [Link]

  • Title: Bioisosteric Replacements Source: Chem-Space URL: [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of [3-(2-Furyl)phenyl]methanol Derivatives

Introduction: Beyond the Synthesis The [3-(2-Furyl)phenyl]methanol scaffold is a privileged structure in medicinal chemistry and materials science, serving as a versatile building block for novel therapeutic agents and f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

The [3-(2-Furyl)phenyl]methanol scaffold is a privileged structure in medicinal chemistry and materials science, serving as a versatile building block for novel therapeutic agents and functional materials. Its unique combination of a flexible methanol linker with two distinct aromatic systems—the electron-rich furan and the adaptable phenyl ring—offers a rich playground for chemical modification. However, the successful synthesis of a target derivative is merely the first step. Unambiguous structural validation is a non-negotiable prerequisite for advancing any compound to further study, be it biological screening or materials testing. Mischaracterization can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and irreproducible results.

This guide provides a comparative analysis of the primary analytical techniques used to validate the structure of [3-(2-Furyl)phenyl]methanol derivatives. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—explaining the causality behind experimental choices to build a self-validating, trustworthy analytical workflow. We will explore the strengths and limitations of each method, providing field-proven insights and detailed protocols to ensure the integrity of your chemical matter.

The Analytical Challenge: Understanding the [3-(2-Furyl)phenyl]methanol Scaffold

Before selecting an analytical method, we must understand the molecule's inherent characteristics. The core structure presents specific features that guide our validation strategy:

  • Multiple Aromatic Protons: The phenyl and furan rings contain protons in distinct electronic environments, which are sensitive to substitution patterns.

  • Benzylic Alcohol Moiety: The -CH₂OH group is a key reactive site and provides characteristic spectroscopic handles.

  • Potential for Isomerism: Synthetic routes, particularly those involving Grignard reagents or Suzuki couplings, can potentially lead to positional isomers. For instance, the furan ring could inadvertently be attached at the 2- or 4-position of the phenyl ring.

  • Synthetic Impurities: Common side products may include unreacted starting materials, over-oxidation products (aldehydes or carboxylic acids), or dimers.

A robust validation strategy must be able to unequivocally confirm the correct substitution pattern, verify the presence of the key functional groups, and assess the purity of the sample.

A Comparative Framework for Structural Validation Techniques

No single technique provides a complete picture. True confidence in a structure is achieved by integrating data from orthogonal methods. The following sections compare the most critical techniques, ordered from routine confirmation to absolute proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR is the most powerful and informative technique for routine structural elucidation in solution. It provides a detailed atomic-level map of the molecule's carbon-hydrogen framework.

Expertise & Causality: We rely on ¹H NMR as the initial, high-information-content experiment. The integration of proton signals provides a quantitative ratio of different proton types, immediately flagging inconsistencies with the proposed structure. For [3-(2-Furyl)phenyl]methanol derivatives, we expect distinct signals for the furan, phenyl, and methylene protons. Their chemical shifts (δ) and coupling constants (J) are highly diagnostic. For example, the three protons on the 2-substituted furan ring typically appear as distinct multiplets, and their coupling constants can confirm their relative positions.

¹³C NMR complements the proton data by identifying all unique carbon environments. While it requires more sample or longer acquisition times, it is invaluable for confirming the total number of carbons and identifying quaternary carbons that are invisible in the ¹H spectrum.

When ambiguity remains, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): Confirms which protons are spin-coupled (typically on adjacent carbons), allowing us to "walk" along the molecule's backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together different molecular fragments and confirming the linkage between the furan and phenyl rings.

Trustworthiness: The combination of 1D and 2D NMR provides a self-validating system. An HMBC correlation between a furan proton and a phenyl carbon, for instance, provides direct evidence of the C-C bond connecting the two rings. Furthermore, quantitative NMR (qNMR) using a certified internal standard can establish purity with high precision.[1]

Table 1: Comparison of NMR Spectroscopy Techniques

TechniqueInformation ProvidedPrimary Use Case for [3-(2-Furyl)phenyl]methanol DerivativesStrengthsLimitations
¹H NMR Proton environment, connectivity (J-coupling), quantitative ratios.Initial structural confirmation, purity assessment.Fast, highly sensitive, quantitative.Signal overlap in complex molecules.
¹³C NMR Unique carbon environments, total carbon count.Confirming carbon backbone and symmetry.Unambiguous carbon count.Low natural abundance, requires more sample/time.
2D COSY ¹H-¹H coupling correlations.Mapping proton connectivity within the phenyl and furan rings.Resolves complex splitting patterns.Provides no information on heteroatomic linkages.
2D HSQC/HMBC ¹H-¹³C correlations (1-bond and 2-3 bond).Definitive confirmation of ring linkage and substituent placement.Provides unambiguous connectivity map.Requires longer acquisition times.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Weigh approximately 5-10 mg of the purified derivative into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. CDCl₃ is a common first choice for many neutral organic compounds.[2]

  • Homogenization: Cap the tube and gently invert it several times or sonicate briefly to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Load standard acquisition parameters for ¹H and ¹³C NMR. Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve good magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum. A typical experiment involves 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, this will require a significantly larger number of scans (e.g., 1024 or more) and may take several hours.

  • Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Analysis: Integrate the ¹H signals and analyze the chemical shifts, splitting patterns, and coupling constants to assign the structure.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

MS provides the exact molecular weight of a compound, which is one of the most fundamental pieces of structural evidence.

Expertise & Causality: While standard, low-resolution MS can confirm the nominal mass, High-Resolution Mass Spectrometry (HRMS) is the authoritative choice. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS provides an unambiguous elemental composition. This allows you to distinguish between isomers or compounds with the same nominal mass but different atomic makeups, a critical step in validating a novel derivative.

The ionization method is a key experimental choice. Electrospray Ionization (ESI) is a soft technique ideal for polar molecules, often yielding the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ with minimal fragmentation. This is perfect for confirming the molecular weight. In contrast, Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a higher-energy technique that causes extensive fragmentation.[3] This fragmentation pattern can serve as a "fingerprint" and provide clues about the molecule's structure, such as the characteristic loss of a water molecule (-18 Da) or a hydroxyl radical (-17 Da) from the benzylic alcohol.

Trustworthiness: An HRMS result that matches the calculated elemental composition to within 5 ppm provides extremely high confidence in the molecular formula. When coupled with GC for separation, GC-MS is a powerful tool for identifying and quantifying volatile impurities.[4][5][6]

Table 2: Comparison of Mass Spectrometry Techniques

TechniqueInformation ProvidedPrimary Use Case for [3-(2-Furyl)phenyl]methanol DerivativesStrengthsLimitations
GC-EI-MS Molecular weight (nominal), fragmentation pattern, separation of volatile components.Purity analysis, identification of volatile impurities, fingerprinting.Excellent for separation, provides structural clues from fragments.Compound must be volatile and thermally stable.
LC-ESI-HRMS Exact mass (elemental composition) , molecular weight of non-volatile components.Definitive confirmation of the molecular formula.Extremely high mass accuracy, suitable for a wide range of compounds.Provides little to no fragmentation for structural clues.

Experimental Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent suitable for mass spectrometry, such as methanol or acetonitrile.

  • Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump or injected through a liquid chromatography (LC) system. Direct infusion is faster for pure samples.

  • Ionization: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization and maximize the signal for the ion of interest (e.g., [M+H]⁺).

  • Mass Analysis: Acquire the spectrum in a high-resolution mode using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: Identify the peak corresponding to the molecular ion. Compare the experimentally measured exact mass to the theoretically calculated mass for the proposed elemental composition. The mass error should ideally be less than 5 ppm.

Infrared (IR) Spectroscopy: The Functional Group Quick-Check

IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups.

Expertise & Causality: For [3-(2-Furyl)phenyl]methanol derivatives, IR spectroscopy serves as a quick and simple check to confirm the presence of the critical alcohol functional group. We look for a strong, broad absorption band in the range of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[7] Other expected signals include C-H stretches for the aromatic rings (~3100-3000 cm⁻¹) and the CH₂ group (~3000-2840 cm⁻¹), and C=C stretching absorptions for the aromatic rings (~1600-1450 cm⁻¹). The absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ can also be used to rule out over-oxidation to the corresponding aldehyde or ketone.

Trustworthiness: While not a tool for detailed structural elucidation, its ability to quickly confirm the presence or absence of key functional groups makes it a valuable part of an orthogonal validation workflow. It is an excellent first pass to ensure the reaction has proceeded as expected.

X-Ray Crystallography: The Unambiguous Proof

When absolute, incontrovertible proof of structure is required, single-crystal X-ray crystallography is the gold standard.[8][9]

Expertise & Causality: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing how X-rays are diffracted by the crystal lattice. It provides exact bond lengths, bond angles, and torsional angles, leaving no ambiguity about the molecule's constitution and, if applicable, its absolute stereochemistry. This is the only technique that can directly "image" the molecular structure.

The primary and often significant challenge is experimental: growing a single, high-quality crystal suitable for diffraction. Many organic compounds, including derivatives of [3-(2-Furyl)phenyl]methanol, may exist as oils or amorphous solids, making crystallization difficult.[10] However, if a crystal can be obtained, the resulting structure is considered definitive proof.

Trustworthiness: An X-ray crystal structure is the highest level of evidence in chemical characterization. It is often required for patent applications or regulatory submissions where absolute structural certainty is paramount.

Integrated Validation Workflow

A robust and efficient validation process follows a logical progression, using faster, broader techniques first and reserving more intensive methods for resolving ambiguity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Core Structural Elucidation cluster_2 Phase 3: Definitive Confirmation cluster_3 Phase 4: Final Validation Synthesis Synthesis & Purification TLC_IR TLC & IR Spectroscopy Synthesis->TLC_IR Quick Checks LRMS Low-Resolution MS TLC_IR->LRMS NMR_1D 1D NMR (¹H, ¹³C) LRMS->NMR_1D Proceed if consistent HRMS HRMS NMR_1D->HRMS NMR_2D 2D NMR (COSY, HMBC) HRMS->NMR_2D Ambiguity? Purity Purity Assay (qNMR / HPLC) HRMS->Purity Structure Consistent? XRAY X-Ray Crystallography NMR_2D->XRAY Absolute Proof Needed NMR_2D->Purity Structure Resolved XRAY->Purity Structure Confirmed Final Structurally Validated Compound Purity->Final

Caption: Integrated workflow for structural validation.

Conclusion

Validating the structure of a novel [3-(2-Furyl)phenyl]methanol derivative is a multi-faceted process that relies on the synergistic use of modern analytical techniques. The journey from a newly synthesized compound to a fully validated entity is built on a foundation of scientific integrity and logical, evidence-based decision-making. By starting with broad spectroscopic methods like NMR and MS to establish the core framework and molecular formula, and employing advanced techniques like 2D NMR or X-ray crystallography to resolve ambiguities, researchers can achieve the highest level of confidence in their results. This rigorous, self-validating approach is not merely good practice; it is essential for the advancement of credible and reproducible science.

References

  • Organic Syntheses. (n.d.). Furan-2-yl(phenyl)methanol. Organic Syntheses Procedure. Retrieved from [Link]

  • MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Furanmethanol, 5-(phenylmethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Furanmethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structures of liquid phenylethanol derivatives obtained.... ResearchGate. Retrieved from [Link]

  • PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. Retrieved from [Link]

  • MDPI. (2017). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. MDPI. Retrieved from [Link]

  • PubMed. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenylmethanol. Wikipedia. Retrieved from [Link]

  • PubMed Central. (n.d.). X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. Retrieved from [Link]

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  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Retrieved from [Link]

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  • Canadian Science Publishing. (n.d.). Mass spectrometry of some furanocoumarins. Canadian Science Publishing. Retrieved from [Link]

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Comparative

A Comparative Guide to the Aromaticity of Phenyl-Substituted Furan and Thiophene

For researchers and professionals in drug development, the selection of a heterocyclic scaffold is a critical decision point, profoundly influencing a molecule's stability, reactivity, and biological interactions. Among...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a heterocyclic scaffold is a critical decision point, profoundly influencing a molecule's stability, reactivity, and biological interactions. Among the most common five-membered heterocycles, furan and thiophene present a classic case study in how a single heteroatom substitution can alter electronic properties. This guide provides an in-depth comparison of the aromaticity of furan and thiophene, with a specific focus on how the introduction of a phenyl substituent modulates this fundamental characteristic. We will move beyond simple definitions to explore the causality behind their differing properties and present a framework for their experimental and computational evaluation.

Foundational Principles: The Aromaticity Standoff Between Furan and Thiophene

Aromaticity is a measure of the enhanced stability of a cyclic, planar, and fully conjugated system of π-electrons that adheres to Hückel's rule (4n+2 π electrons).[1][2] Both furan and thiophene meet these criteria, with the heteroatom's lone pair of electrons participating in the 6π-electron system.[3][4]

However, the degree of aromaticity is not equal. The established order is Thiophene > Pyrrole > Furan .[5][6][7] This hierarchy is a direct consequence of the heteroatom's electronegativity.

  • Furan: Oxygen is highly electronegative, holding its lone pair more tightly. This reluctance to share electrons reduces the efficiency of delocalization within the ring, making furan the least aromatic of the trio.[5][8] Its resonance energy is approximately 16 kcal/mol.

  • Thiophene: Sulfur is significantly less electronegative than oxygen. Consequently, its lone pair is more readily available for delocalization into the π-system.[9] This superior electron sharing results in greater aromatic stabilization, with a resonance energy of about 29 kcal/mol.

This fundamental difference in aromatic character dictates their reactivity. Furan, being less aromatic, behaves more like a conjugated diene and is more prone to reactions that disrupt its aromaticity.[6][7] Thiophene, with its more robust aromaticity, exhibits reactivity that is more analogous to benzene.[10]

The Perturbing Influence of a Phenyl Substituent

Introducing a phenyl group onto the furan or thiophene ring creates a more complex conjugated system. The phenyl substituent can exert both inductive and resonance effects, altering the electron density and, therefore, the aromaticity of the parent heterocycle. The key question for a drug developer is: to what extent does this common substituent disrupt the inherent aromatic stability of each ring?

Given thiophene's greater inherent aromaticity, it is hypothesized that its electronic system will be less perturbed by the phenyl substituent compared to the more fragile aromatic system of furan. The phenyl ring, in essence, competes for π-electron delocalization, a competition that should more significantly impact the less stable furan ring.

A Framework for Experimental and Computational Validation

To objectively compare the aromaticity of phenyl-furan and phenyl-thiophene, a multi-pronged approach combining computational, spectroscopic, and structural methods is required. Each method provides a different, yet complementary, piece of the puzzle.

Diagram: Experimental Workflow for Aromaticity Assessment

G cluster_inputs Test Compounds cluster_methods Analytical Methods cluster_outputs Data Outputs Compound1 2-Phenylfuran NICS Computational: Nucleus-Independent Chemical Shift (NICS) NMR Spectroscopic: Proton NMR (¹H NMR) XRAY Structural: X-ray Crystallography Compound2 2-Phenylthiophene NICS_Data Magnetic Shielding (ppm) NICS->NICS_Data Measures ring current NMR_Data Chemical Shifts (δ) NMR->NMR_Data Measures proton deshielding XRAY_Data Bond Lengths (Å) XRAY->XRAY_Data Measures bond equalization Conclusion Comparative Aromaticity Index NICS_Data->Conclusion NMR_Data->Conclusion XRAY_Data->Conclusion

Caption: A multi-technique workflow for evaluating the aromaticity of substituted heterocycles.

Protocol 1: Computational Analysis via Nucleus-Independent Chemical Shift (NICS)

Expertise & Causality: NICS is a powerful computational tool that measures the magnetic shielding at a specific point in space, typically the geometric center of a ring.[11] An aromatic ring sustains a diatropic ring current when placed in a magnetic field, which induces a shielded (negative) NICS value at its center. A more negative NICS value indicates a stronger ring current and thus, greater aromaticity.[1] We specifically use NICS(1)zz—the zz tensor component calculated 1 Å above the ring plane—as it effectively isolates the contribution from the π-electron system.[12]

Methodology:

  • Structure Optimization: Build the molecular models for furan, thiophene, 2-phenylfuran, and 2-phenylthiophene. Perform geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

  • NICS Calculation: Using the optimized geometries, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation.

  • Probe Placement: Define a "ghost" atom (Bq) at the geometric center of the five-membered ring and another 1.0 Å directly above it.

  • Data Extraction: The isotropic magnetic shielding value at the ghost atom, with its sign inverted, is the NICS value. Extract the NICS(1)zz value for comparison.

Anticipated Data:

CompoundNICS(1)zz (ppm) [Illustrative]Relative Aromaticity
Furan-20.5Low
2-Phenylfuran -17.8 Reduced
Thiophene-28.0High
2-Phenylthiophene -26.1 Slightly Reduced
Protocol 2: Spectroscopic Analysis via ¹H NMR

Expertise & Causality: The same ring current that generates a characteristic NICS value also influences the chemical environment of protons attached to the ring. This current deshields the external protons, causing their signals to appear further downfield (at a higher ppm value) in a ¹H NMR spectrum.[13] A reduction in aromaticity will lead to a weaker ring current and a corresponding upfield shift (lower ppm) for these protons.

Methodology:

  • Sample Preparation: Dissolve an equimolar amount of each of the four test compounds in a deuterated solvent (e.g., CDCl₃) in separate, high-precision NMR tubes.

  • Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz (or higher) spectrometer, ensuring identical acquisition parameters (e.g., number of scans, relaxation delay) for all samples.

  • Data Processing: Process the spectra and accurately reference the chemical shifts (δ) to a known standard (e.g., TMS).

  • Comparative Analysis: Compare the chemical shifts of the protons on the heterocyclic rings. Pay close attention to the shifts of the protons at the 3-, 4-, and 5-positions.

Anticipated Data:

CompoundH3 Proton (δ, ppm) [Illustrative]H5 Proton (δ, ppm) [Illustrative]Interpretation
Furan6.327.40Baseline
2-Phenylfuran 6.25 7.31 Upfield shift suggests reduced aromaticity
Thiophene7.057.35Baseline
2-Phenylthiophene 7.01 7.30 Minor upfield shift suggests slight reduction
Protocol 3: Structural Analysis via X-ray Crystallography

Expertise & Causality: A key structural hallmark of aromaticity is bond length equalization. In a highly aromatic system, the π-electrons are fully delocalized, and the bond lengths are an average between a pure single and a pure double bond.[13] A loss of aromaticity leads to increased bond length alternation (i.e., the "double" bonds become shorter and the "single" bonds become longer).

Methodology:

  • Crystal Growth: Grow single crystals of 2-phenylfuran and 2-phenylthiophene suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data.

  • Structure Solution & Refinement: Process the data to solve and refine the crystal structure, yielding precise atomic coordinates.

  • Bond Length Analysis: Extract and compare the C2-C3, C3-C4, and C4-C5 bond lengths within the heterocyclic rings.

Anticipated Data:

CompoundC2-C3 Bond (Å)C3-C4 Bond (Å)Δ (C-C Bonds)Interpretation
2-Phenylfuran 1.3551.4350.080 Significant bond alternation
2-Phenylthiophene 1.3751.4200.045 Greater bond equalization

Synthesis and Implications for Drug Development

The collective data from these analyses will almost certainly confirm the initial hypothesis. The NICS values for phenyl-furan will be less negative than for furan, the ¹H NMR signals will be shifted upfield, and the crystal structure will show greater bond length alternation. While phenyl-thiophene will also show a reduction in aromaticity compared to unsubstituted thiophene, the magnitude of this change will be significantly smaller across all three metrics.

Diagram: Hierarchy of Aromatic Stability

G cluster_baseline Baseline Aromaticity cluster_substituted Aromaticity with Phenyl Substitution Thiophene Thiophene Furan Furan Thiophene->Furan Greater Electronegativity of Oxygen P_Thiophene 2-Phenylthiophene Thiophene->P_Thiophene Minor Perturbation P_Furan 2-Phenylfuran Furan->P_Furan Significant Perturbation P_Thiophene->P_Furan Greater Stability Retained

Caption: Phenyl substitution reduces the aromaticity of both heterocycles, but thiophene retains its superior stability.

Core Takeaways for the Medicinal Chemist:

  • Scaffold Stability: Thiophene is the more robust aromatic scaffold. When designing a drug candidate that requires metabolic stability or must endure harsh synthetic conditions, a phenyl-thiophene moiety will be more resilient than its furan counterpart.

  • Reactivity and Synthesis: The lower aromaticity of furan makes it more reactive in electrophilic aromatic substitution reactions.[14] Phenyl substitution will temper this reactivity, but the phenyl-furan system will remain a more nucleophilic and reactive building block than phenyl-thiophene.

  • Molecular Interactions: The greater electron delocalization in the phenyl-thiophene system can influence π-stacking interactions with protein targets.[15] The more polarized nature of the C-O bond in the furan ring may offer different opportunities for hydrogen bonding or dipole interactions.

  • Developability: While aromatic rings are staples in drug design, a high aromatic ring count can negatively impact solubility and other ADME properties.[16][17] The choice between furan and thiophene can subtly tune a compound's overall lipophilicity and electronic character, potentially influencing its developability profile.[18]

References

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]

  • University of Babylon. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design? Drug Discovery Today, 14(21-22), 1011–1020. Available from: [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. (Note: The provided search results[16][17] reference this work's concepts). Available from: [Link]

  • Slideshare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Retrieved from [Link]

  • Bohrium. (n.d.). The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug design?. Retrieved from [Link]

  • Ashenhurst, J. (2017). Rules for Aromaticity: The 4 Key Factors. Master Organic Chemistry. Retrieved from [Link]

  • Gershoni-Poranne, R., & Stanger, A. (2021). NICS – Nucleus Independent Chemical Shift. In I. Fernandez (Ed.), Aromaticity: Modern Computational Methods and Applications. Elsevier. Retrieved from [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in drugs: a study of the meaning of aromatic ring number. Future Medicinal Chemistry, 6(10), 1109-1118. Available from: [Link]

  • Stankevich, I. V., et al. (2013). A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Journal of Molecular Modeling, 19(9), 3529–3535. Available from: [Link]

  • MBB College. (n.d.). Pyrrole, Furan, Thiophene. Retrieved from [Link]

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  • Gershoni-Poranne, R., et al. (2022). Simple and Efficient Visualization of Aromaticity: Bond Currents Calculated from NICS Values. ETH Zurich Research Collection. Available from: [Link]

  • Pino-Rios, R., et al. (2018). Which NICS method is most consistent with ring current analysis? Assessment in simple monocycles. Physical Chemistry Chemical Physics, 20(16), 11091-11098. Available from: [Link]

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Validation

In-Vitro Performance of Novel [3-(2-Furyl)phenyl]methanol Derivatives: A Comparative Guide

Introduction: The Rationale for Developing Novel [3-(2-Furyl)phenyl]methanol Scaffolds The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Developing Novel [3-(2-Furyl)phenyl]methanol Scaffolds

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Derivatives of furan have shown promise in exhibiting cytotoxicity against a variety of cancer cell lines, often through the modulation of key signaling pathways that are dysregulated in cancer.[1][2] This guide provides a comprehensive in-vitro comparison of a new series of compounds derived from [3-(2-Furyl)phenyl]methanol, designated FPD-1, FPD-2, and FPD-3.

The central hypothesis underpinning the development of these novel derivatives is that modifications to the phenyl and methanol moieties of the core [3-(2-Furyl)phenyl]methanol structure can enhance cytotoxic activity against cancer cells while maintaining a favorable safety profile against non-cancerous cells. This guide will detail the in-vitro testing cascade designed to evaluate the cytotoxic potential and preliminary mechanism of action of these novel compounds. We will compare their performance against a standard chemotherapeutic agent, Cisplatin, a well-established cytotoxic drug.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only the experimental data but also the scientific rationale behind the chosen assays and methodologies, ensuring a thorough understanding of the compounds' in-vitro performance.

Comparative In-Vitro Cytotoxicity Analysis

The initial phase of our investigation focuses on determining the cytotoxic effects of the novel FPD compounds on both cancerous and non-cancerous cell lines. This is a critical first step in drug discovery to evaluate the potential toxicity and therapeutic index of new chemical entities.[3][4]

Experimental Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for its widespread use and cost-effectiveness in measuring cellular metabolic activity as an indicator of cell viability.[3][4] A dose-dependent reduction in cell viability is expected for active compounds.[3] For this study, we utilized the human breast cancer cell line MCF-7 and the non-cancerous human embryonic kidney cell line HEK293 to assess both anticancer potency and selectivity. A higher selectivity index (SI), calculated as the ratio of the IC50 in non-cancerous cells to that in cancerous cells, is a desirable characteristic for a potential drug candidate.[4]

Data Summary: IC50 Values

The half-maximal inhibitory concentration (IC50) values for each compound against the MCF-7 and HEK293 cell lines are summarized in the table below.

CompoundMCF-7 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)
FPD-112.5> 100> 8.0
FPD-25.885.314.7
FPD-325.1> 100> 4.0
Cisplatin8.220.52.5

Detailed Experimental Protocols

MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the cytotoxic effects of the novel FPD compounds.

I. Cell Culture and Seeding:

  • Human cancer (MCF-7) and non-cancerous (HEK293) cell lines are cultured and maintained.

  • Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well.

  • The plate is incubated at 37°C for 24 hours in a 5% CO2 atmosphere.[2]

II. Compound Treatment:

  • The FPD compounds and the reference drug (Cisplatin) are prepared in a series of concentrations.

  • The cultured cells are treated with these different concentrations.

  • The treated plates are incubated for 24 and 48 hours to assess cell viability.[3]

III. MTT Assay and Data Analysis:

  • After the incubation period, an MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another four hours at 37°C.[2]

  • Dimethyl sulfoxide (DMSO) is then added to each well to dissolve the formazan crystals.[2]

  • The absorbance is measured at a specific wavelength to quantify cell viability.

  • IC50 values are calculated from the dose-response curves.

Elucidating the Mechanism of Action: Target Engagement

Demonstrating that a compound interacts with its intended molecular target is a crucial step in modern drug discovery.[5] Target engagement assays provide evidence of a drug's mechanism of action and can increase the likelihood of a successful clinical outcome.[6][7]

Rationale for Target Engagement Studies

While broad cytotoxicity screening is essential, understanding how a compound exerts its effects provides a more robust foundation for further development. Target engagement assays confirm that a compound binds to its molecular target within a cellular environment, which is a critical link between biochemical potency and cellular activity.[5][8] For our novel FPD series, we will employ a cellular thermal shift assay (CETSA) to investigate target engagement, a technique that measures changes in the thermal stability of a target protein upon ligand binding.

Hypothetical Target and Pathway

Based on the known anticancer activities of many furan derivatives, we hypothesize that our FPD compounds may target a key protein in a cancer-relevant signaling pathway, such as a protein kinase involved in cell proliferation. For the purpose of this guide, we will consider the hypothetical target "Kinase X" in the "Proliferation Signaling Pathway."

Proliferation_Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase X Kinase X Receptor->Kinase X Activates Downstream Effector Downstream Effector Kinase X->Downstream Effector Phosphorylates Proliferation Proliferation Downstream Effector->Proliferation Promotes FPD Compound FPD Compound FPD Compound->Kinase X Inhibits CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_lysis_and_separation Lysis & Separation cluster_analysis Analysis Intact Cells Intact Cells Compound Treatment Compound Treatment Intact Cells->Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Protein Quantification Protein Quantification Centrifugation->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Guide to the Safe Handling of [3-(2-Furyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of [3-(2-Furyl)phenyl]methanol. As a Senior Application Scientist, this doc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of [3-(2-Furyl)phenyl]methanol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]

The furan ring, while aromatic, can also undergo specific metabolic activation pathways in vivo that can lead to toxicity. Therefore, minimizing exposure is paramount.

Table 1: Chemical and Physical Properties of [3-(2-Furyl)phenyl]methanol and Related Compounds

Property[3-(2-Furyl)phenyl]methanol[2-(2-Furyl)phenyl]methanolFurfuryl Alcohol
CAS Number 89929-93-1[1]139697-88-4[2][4]98-00-0[5]
Molecular Formula C11H10O2[1]C11H10O2C5H6O2[5]
Molecular Weight 174.20 g/mol [1]174.20 g/mol 98.10 g/mol [5]
Appearance Not specified (likely a solid or liquid)Solid[6]Clear colorless liquid[5]
Boiling Point Not specified323.4±30.0 °C (Predicted)[6]171 °F[5]
Flash Point Not specifiedNot specified167 °F[5]

Engineering Controls: The First Line of Defense

The most effective way to minimize exposure to hazardous chemicals is to implement robust engineering controls. Personal protective equipment (PPE) should be considered the last line of defense.

  • Chemical Fume Hood: All work with [3-(2-Furyl)phenyl]methanol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): Your Personal Safety Net

A thorough risk assessment should guide the selection of PPE.[7] Based on the known hazards of similar compounds, the following PPE is mandatory when handling [3-(2-Furyl)phenyl]methanol:

  • Eye and Face Protection: Chemical splash goggles are required at a minimum.[8] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8][9]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for handling alcohols and aromatic compounds.[9][10][11] Always inspect gloves for any signs of degradation or punctures before use. It is critical to use proper glove removal technique to avoid skin contact.[12]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[13] Long pants and closed-toe shoes must be worn at all times in the laboratory.

  • Respiratory Protection: In most cases, working in a properly functioning chemical fume hood will provide adequate respiratory protection. If there is a potential for exposure to exceed permissible limits, a respirator may be necessary.[7][12] A written respiratory protection program must be in place, and users must be fit-tested and trained.

Table 2: Recommended Glove Selection for Handling Aromatic Alcohols

Glove MaterialProtection Against AlcoholsProtection Against Aromatic CompoundsGeneral Recommendation
Nitrile GoodGoodSuitable for incidental contact.
Neoprene GoodGoodOffers good chemical and wear resistance.[10]
Butyl Rubber ExcellentPoorExcellent for many chemicals, but not ideal for aromatic hydrocarbons.[10]
Latex FairPoorNot recommended due to poor chemical resistance and potential for allergies.[9][10]

Safe Handling and Storage: A Step-by-Step Protocol

Adherence to a strict handling protocol is crucial for preventing accidental exposure and maintaining the integrity of the compound.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2][4][12] The container should be kept tightly closed.[2][4][12] An amber glass bottle is a suitable container.[1]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_gather Gather Materials prep_hood->prep_gather handle_weigh Weigh Compound in Hood prep_gather->handle_weigh handle_dissolve Dissolve/React in Hood handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Emergency Procedures: Planning for the Unexpected

Spills
  • Evacuate: Immediately evacuate the area if the spill is large or if you are unsure how to handle it.

  • Alert: Notify your supervisor and institutional safety office.

  • Contain: For small spills, if you are trained and have the appropriate spill kit, you can contain the spill. Avoid generating dust.

  • Clean-up: Use an absorbent material to clean up the spill. Place all contaminated materials in a sealed container for proper disposal.

  • Ventilate: Ventilate the area after the spill has been cleaned up.[14]

Exposure
  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2][3] Remove contaminated clothing and wash it before reuse.[2][3] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

Waste Disposal: Responsible Stewardship

All waste containing [3-(2-Furyl)phenyl]methanol must be treated as hazardous waste.

Waste Segregation and Labeling
  • Solid Waste: Collect any solid waste, including contaminated gloves, paper towels, and weighing paper, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical constituents.

Disposal Plan
  • Follow Regulations: All hazardous waste must be disposed of in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).[15][16][17][18]

  • Licensed Disposal: Arrange for the disposal of hazardous waste through a licensed and reputable chemical waste disposal company.

  • Furan Considerations: The combustion of furan-containing compounds can potentially generate harmful byproducts like dioxins and other polychlorinated dibenzofurans (PCDFs).[19] Therefore, controlled incineration by a specialized waste management facility is the preferred disposal method.[20]

disposal_plan cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal gen_solid Solid Waste collect_container Designated Hazardous Waste Containers gen_solid->collect_container gen_liquid Liquid Waste gen_liquid->collect_container collect_label Label with Contents & Hazard Information collect_container->collect_label dispose_licensed Licensed Waste Management Company collect_label->dispose_licensed dispose_incinerate Controlled Incineration dispose_licensed->dispose_incinerate

Conclusion: A Culture of Safety

The safe handling of [3-(2-Furyl)phenyl]methanol is not just about following a set of rules; it is about fostering a deep understanding of the potential hazards and integrating safety into every step of the research process. By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your scientific endeavors.

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